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Foundational

The Gatekeepers of Plant Immunity: A Technical Guide to flg22 Perception by the FLS2 Receptor

This guide provides a detailed exploration of the molecular mechanisms underpinning the perception of the bacterial flagellin-derived peptide, flg22, by the FLAGELLIN-SENSITIVE 2 (FLS2) receptor in plants. This interacti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the perception of the bacterial flagellin-derived peptide, flg22, by the FLAGELLIN-SENSITIVE 2 (FLS2) receptor in plants. This interaction represents a critical first line of defense, initiating a signaling cascade that culminates in robust PAMP-triggered immunity (PTI). We will dissect the key molecular players, their dynamic interactions, and the downstream signaling events, providing both conceptual understanding and practical experimental protocols for researchers in plant biology, immunology, and drug development.

The Core Recognition Complex: FLS2, flg22, and BAK1

The initial event in flagellin perception is the direct binding of the conserved 22-amino acid flg22 epitope to the extracellular leucine-rich repeat (LRR) domain of the FLS2 receptor kinase.[1][2] This binding event is the molecular trigger that sets in motion the entire signaling cascade.

FLS2 (FLAGELLIN-SENSITIVE 2): A plasma membrane-localized receptor-like kinase (RLK) with an extracellular LRR domain responsible for ligand binding, a single-pass transmembrane domain, and an intracellular serine/threonine kinase domain that transduces the signal.[1][3]

BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): Another LRR-RLK that acts as a co-receptor.[2][4] In the absence of flg22, FLS2 and BAK1 are thought to exist in a pre-formed, but inactive, complex or in close proximity within the plasma membrane.[5] Upon flg22 binding to FLS2, a rapid and stable heterodimerization with BAK1 is induced.[4][6][7][8] Structural studies have revealed that BAK1 directly contacts the FLS2-bound flg22, acting as a co-receptor and stabilizing the complex.[6][7][9]

This ligand-induced association is a crucial step for the activation of the intracellular kinase domains of both FLS2 and BAK1, leading to a cascade of transphosphorylation events.

Diagram: flg22-Induced FLS2-BAK1 Complex Formation

FLS2_BAK1_Complex FLS2_pre FLS2 (inactive) Kinase Domain FLS2_BAK1_complex FLS2 BAK1 BAK1_pre BAK1 (inactive) Kinase Domain flg22 flg22 flg22->FLS2_BAK1_complex:fls2

Caption: Ligand binding of flg22 to FLS2 induces heterodimerization with the co-receptor BAK1.

The Cytoplasmic Amplifier: BIK1 and Transphosphorylation

Upon formation of the active FLS2-BAK1 complex, the signal is relayed to the cytoplasm by the receptor-like cytoplasmic kinase (RLCK) BIK1 (BOTRYTIS-INDUCED KINASE 1) .[10] In the resting state, BIK1 is associated with the FLS2 kinase domain.[11][12]

The activation of the FLS2-BAK1 complex leads to a series of critical phosphorylation events:

  • BAK1 phosphorylates BIK1: The activated BAK1 kinase directly phosphorylates BIK1.[10][13]

  • BIK1 autophosphorylation and transphosphorylation: This initial phosphorylation by BAK1 enhances BIK1's own kinase activity, leading to its autophosphorylation and subsequent transphosphorylation of both FLS2 and BAK1.[10][14]

  • BIK1 dissociation: Phosphorylation of BIK1 triggers its release from the receptor complex, allowing it to phosphorylate downstream targets.[12][15]

The phosphorylation status of key residues, such as Ser-938 in FLS2, is critical for the full activation of the signaling cascade.[12][16]

Diagram: BIK1 Activation and Dissociation

BIK1_Activation FLS2_BAK1_complex Active FLS2-BAK1 Complex BIK1_bound BIK1 (Associated) FLS2_BAK1_complex->BIK1_bound Recruits & Phosphorylates BIK1_active BIK1-P (Active & Dissociated) BIK1_bound->BIK1_active Phosphorylation & Dissociation Downstream Downstream Targets BIK1_active->Downstream Phosphorylates

Caption: The active FLS2-BAK1 complex phosphorylates BIK1, leading to its activation and dissociation.

Downstream Signaling Cascades: A Multi-pronged Defense

The activated and released BIK1, along with the active FLS2-BAK1 complex, initiates several rapid downstream signaling events that orchestrate the plant's immune response.

Reactive Oxygen Species (ROS) Burst

One of the earliest responses, occurring within minutes of flg22 perception, is a rapid and transient production of apoplastic ROS, often referred to as the oxidative burst.[17][18][19][20][21] This ROS production is primarily mediated by the plasma membrane-localized NADPH oxidase, RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D) .[11]

Activated BIK1 directly phosphorylates RBOHD, enhancing its ROS-producing activity.[22] This ROS burst acts as a direct antimicrobial agent and also as a signaling molecule to activate further downstream defenses.[23]

Calcium Ion Influx

A rapid increase in cytosolic calcium concentration ([Ca²⁺]cyt) is another hallmark of flg22 perception.[24][25][26] This influx is mediated by the opening of calcium channels in the plasma membrane. The activated BIK1 has been shown to positively regulate this flg22-triggered calcium influx.[22] The resulting calcium transients, which can be oscillatory in nature, act as a crucial second messenger, activating calcium-dependent protein kinases (CDPKs) and other calcium-sensing proteins.[5][25][27]

Mitogen-Activated Protein Kinase (MAPK) Cascade

The perception of flg22 leads to the activation of a MAPK signaling cascade, which plays a central role in reprogramming gene expression for defense.[28][29] The activated FLS2-BAK1 complex, likely through intermediate kinases, triggers the phosphorylation and activation of a cascade typically involving MAPKKKs, MAPKKs, and MAPKs.[5] In Arabidopsis, flg22 treatment activates MPK3, MPK4, and MPK6.[28][30][31] These activated MAPKs then phosphorylate transcription factors, such as those from the WRKY family, leading to the expression of defense-related genes.[5][32]

Diagram: Downstream Signaling Pathways

Downstream_Signaling cluster_ros ROS Burst cluster_ca Calcium Influx cluster_mapk MAPK Cascade BIK1_active Active BIK1 RBOHD RBOHD BIK1_active->RBOHD Phosphorylates Ca_channels Ca²⁺ Channels BIK1_active->Ca_channels Activates FLS2_BAK1_complex Active FLS2-BAK1 MAPKKK MAPKKK FLS2_BAK1_complex->MAPKKK Activates ROS ROS Production RBOHD->ROS Immune_Responses Immune Responses ROS->Immune_Responses Ca_influx [Ca²⁺]cyt Increase Ca_channels->Ca_influx Ca_influx->Immune_Responses MAPKK MAPKK MAPKKK->MAPKK MAPK MPK3/4/6 MAPKK->MAPK MAPK->Immune_Responses Gene Expression

Caption: Activated BIK1 and the FLS2-BAK1 complex trigger multiple downstream signaling pathways.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1

This protocol is used to verify the flg22-induced interaction between FLS2 and BAK1 in vivo.[33][34][35][36]

Methodology:

  • Plant Material and Treatment: Use Arabidopsis thaliana seedlings or Nicotiana benthamiana leaves transiently expressing tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-Myc). Infiltrate leaves with a 100 nM flg22 solution or water (as a mock control) and incubate for 5-10 minutes.

  • Protein Extraction: Harvest and freeze the tissue in liquid nitrogen. Grind the tissue to a fine powder and resuspend in protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, and a protease inhibitor cocktail).

  • Immunoprecipitation: Centrifuge the lysate to pellet debris. Incubate the supernatant with anti-tag magnetic beads (e.g., anti-Myc) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with extraction buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against both tags (e.g., anti-HA and anti-Myc) to detect the co-immunoprecipitated proteins.

Expected Outcome: An FLS2-HA band should be detected in the BAK1-Myc immunoprecipitate from flg22-treated samples, but not, or to a much lesser extent, in the mock-treated samples.

In Vitro Kinase Assay

This assay is used to determine the phosphorylation activity of the kinase domains of FLS2, BAK1, and BIK1.[12][14][37]

Methodology:

  • Protein Expression and Purification: Express and purify the cytoplasmic kinase domains of FLS2, BAK1, and BIK1 as fusion proteins (e.g., GST or MBP fusions) from E. coli.

  • Kinase Reaction: In a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), incubate the purified kinase with its potential substrate (which can be another kinase or a generic substrate like Myelin Basic Protein, MBP) in the presence of [γ-³²P]ATP.

  • Reaction Termination and Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated proteins. A Coomassie blue stain of a parallel gel can be used to verify equal protein loading.

Expected Outcome: A radioactive band corresponding to the molecular weight of the substrate will indicate that it has been phosphorylated by the kinase. Autophosphorylation will be observed as a radioactive band at the molecular weight of the kinase itself.

Luminol-Based ROS Burst Assay

This assay quantifies the production of ROS in response to flg22 treatment.[17][18][19][20][21]

Methodology:

  • Plant Material: Use leaf discs from mature Arabidopsis or N. benthamiana plants.

  • Assay Preparation: Float the leaf discs in water overnight in a 96-well white plate to reduce wounding-induced ROS.

  • Elicitation and Measurement: Replace the water with an assay solution containing luminol and horseradish peroxidase (HRP). Add flg22 to the desired final concentration (e.g., 100 nM).

  • Data Acquisition: Immediately measure the chemiluminescence using a plate reader over a period of 30-60 minutes.

Expected Outcome: A rapid, transient increase in luminescence will be observed in the flg22-treated samples compared to the mock-treated controls, indicating the production of ROS.

Fluorescence-Based Calcium Imaging

This technique allows for the visualization of changes in cytosolic calcium concentration in real-time.[24][26][27][38]

Methodology:

  • Plant Material: Use plants stably expressing a genetically encoded calcium sensor, such as R-GECO1 or GCaMP.[24][26][27]

  • Microscopy: Mount leaf tissue or seedlings on a confocal or fluorescence microscope.

  • Treatment and Imaging: Acquire baseline fluorescence images. Apply a solution of flg22 (e.g., 100 nM) to the sample.

  • Data Acquisition: Continuously record fluorescence images over time to capture the dynamics of the calcium signal.

Expected Outcome: An increase in fluorescence intensity of the calcium sensor will be observed shortly after flg22 application, indicating an influx of calcium into the cytosol.

In-Gel Kinase Assay for MAPK Activation

This assay detects the activation of MAPKs in response to flg22.[28][30][31]

Methodology:

  • Protein Extraction: Treat seedlings with flg22 for various time points (e.g., 0, 5, 15, 30 minutes) and extract total protein.

  • Electrophoresis: Separate the proteins on an SDS-PAGE gel that has a MAPK substrate, such as myelin basic protein (MBP), co-polymerized within the gel matrix.

  • Denaturation and Renaturation: After electrophoresis, wash the gel with a solution containing Triton X-100 to remove SDS and allow the kinases to renature.

  • Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP to allow the renatured MAPKs to phosphorylate the embedded MBP.

  • Washing and Autoradiography: Wash the gel extensively to remove unincorporated [γ-³²P]ATP. Dry the gel and perform autoradiography to visualize the bands corresponding to active MAPKs.

Expected Outcome: Radioactive bands corresponding to the molecular weights of activated MPK3, MPK4, and MPK6 will appear and intensify following flg22 treatment.

Quantitative Data Summary

ParameterValueOrganismReference
flg22 concentration for ROS burst 100 nMArabidopsis[4]
flg22 concentration for Ca²⁺ imaging 100 nM - 100 µMArabidopsis[38]
Time to peak ROS burst ~10-15 minutesArabidopsis[23]
Time to MAPK activation 5-15 minutesArabidopsis[28]

Conclusion

The perception of flg22 by the FLS2-BAK1 receptor complex is a highly regulated and dynamic process that serves as a paradigm for understanding plant innate immunity. The intricate interplay of ligand binding, receptor dimerization, and a cascade of phosphorylation events involving BIK1 rapidly translates the presence of a potential pathogen into a robust cellular defense response. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further dissect this critical signaling pathway, paving the way for the development of novel strategies to enhance disease resistance in crops.

References

  • Bisceglia, S., et al. (2016). Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato. Springer Nature Experiments. [Link]

  • Keinath, N. F., et al. (2015). Live Cell Imaging with R-GECO1 Sheds Light on flg22- and Chitin-Induced Transient [Ca2+]cyt Patterns in Arabidopsis. Molecular Plant. [Link]

  • Zhang, J., et al. (2010). A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity. Proceedings of the National Academy of Sciences. [Link]

  • Thor, K., & Peiter, E. (2014). Cytosolic calcium signals elicited by the pathogen-associated molecular pattern flg22 in stomatal guard cells are of an oscillatory nature. New Phytologist. [Link]

  • Bisceglia, S., et al. (2016). Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato. PubMed. [Link]

  • Sun, Y., et al. (2013). Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex. CABI Digital Library. [Link]

  • Keinath, N. F., et al. (2015). Live Cell Imaging with R-GECO1 Sheds Light on flg22- and Chitin-Induced Transient [Ca(2+)]cyt Patterns in Arabidopsis. PubMed. [Link]

  • Sun, Y., et al. (2013). Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex. Europe PMC. [Link]

  • Sun, Y., et al. (2013). Scientists Reveal the Structural Basis for Formation of the Arabidopsis FLS2-flg22-BAK1 Immune Receptor Complex. Institute of Genetics and Developmental Biology, Chinese Academy of Sciences. [Link]

  • Keating, S. E., et al. (2018). Calcium imaging with R-GECO1 using a HybriWell ™ in response to flg22. ResearchGate. [Link]

  • Schulze, B., et al. (2014). FLS2-BAK1 Extracellular Domain Interaction Sites Required for Defense Signaling Activation. PLOS. [Link]

  • Sun, Y., et al. (2013). Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex. Science. [Link]

  • Toyota, M., et al. (2018). Imaging of Plant Stress Responses. Plant Stress Biology. [Link]

  • Kadota, Y., et al. (2019). Analysis of PAMP-Triggered ROS Burst in Plant Immunity. PubMed. [Link]

  • Kadota, Y., et al. (2019). Analysis of PAMP-triggered ROS burst in plant immunity. ResearchGate. [Link]

  • Danna, C. H., et al. (2012). Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function. The Plant Cell. [Link]

  • Cao, Y., et al. (2013). Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity. PLOS Pathogens. [Link]

  • Chinchilla, D., et al. (2006). The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception. The Plant Cell. [Link]

  • Li, R., et al. (2018). Sterols regulate endocytic pathways during flg22-induced defense responses in Arabidopsis. The Plant Journal. [Link]

  • Yu, X., et al. (2017). Model for flg22-FLS2 activation signaling pathway. ResearchGate. [Link]

  • Feng, W., et al. (2013). Inverse modulation of plant immune and brassinosteroid signaling pathways by the receptor-like cytoplasmic kinase BIK1. PNAS. [Link]

  • Ali, M. S., & Reddy, A. S. N. (2012). PAMP-triggered immunity: Early events in the activation of FLAGELLIN SENSITIVE2. Plant Signaling & Behavior. [Link]

  • Goto, Y., et al. (2020). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. J-Stage. [Link]

  • Cao, Y., et al. (2013). Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity. Semantic Scholar. [Link]

  • Yi, S. Y., et al. (2014). How does SA signaling link the Flg22 responses?. Plant Signaling & Behavior. [Link]

  • Lu, D., et al. (2011). Direct ubiquitination of pattern recognition receptor FLS2 attenuates plant innate immunity. Science. [Link]

  • Li, L., et al. (2014). The FLS2-associated kinase BIK1 directly phosphorylates the NADPH oxidase RbohD to control plant immunity. Cell Host & Microbe. [Link]

  • Yu, X., et al. (2022). Flagellin sensing, signaling, and immune responses in plants. The Crop Journal. [Link]

  • Salomon, S. (2015). New insights into the FLS2 trafficking and signaling pathway revealing a role for late defense responses in Arabidopsis immunity. Kölner UniversitätsPublikationsServer. [Link]

  • Schulze, B., et al. (2014). FLS2-BAK1 Extracellular Domain Interaction Sites Required for Defense Signaling Activation. PLOS ONE. [Link]

  • Zhang, L., et al. (2023). Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice. Journal of Integrative Plant Biology. [Link]

  • Suarez-Rodriguez, M. C., et al. (2007). MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants. Plant Physiology. [Link]

  • Cao, Y., et al. (2013). Mutations in FLS2 Ser-938 Dissect Signaling Activation in FLS2-Mediated Arabidopsis Immunity. BioKB. [Link]

  • Schulze, B., et al. (2014). FLS2-BAK1 Extracellular Domain Interaction Sites Required for Defense Signaling Activation. PMC. [Link]

  • Suarez-Rodriguez, M. C., et al. (2007). MAPK activation in response to flg22 peptide. ResearchGate. [Link]

  • Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature. [Link]

  • Chen, T., et al. (2014). The Arabidopsis Malectin-Like/LRR-RLK IOS1 Is Critical for BAK1-Dependent and BAK1-Independent Pattern-Triggered Immunity. The Plant Cell. [Link]

  • Asai, T., et al. (2002). MAP kinase signalling cascade in Arabidopsis innate immunity. Nature. [Link]

  • Pfeilmeier, S., et al. (2021). A complex immune response to flagellin epitope variation in commensal communities. bioRxiv. [Link]

  • Carvalho, R. F., et al. (2019). The receptor-like kinase NIK1 targets FLS2/BAK1 immune complex and inversely modulates antiviral and antibacterial immunity. Nature Communications. [Link]

  • Bethke, G., et al. (2009). Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling. PNAS. [Link]

  • Albrecht, C., et al. (2012). Increased flg22-induced MAPK activation in bri1 and bin2-1 mutants. ResearchGate. [Link]

Sources

Exploratory

The flg22-FLS2 Axis: From Molecular Mechanism to Assay Validation

Executive Summary The recognition of the bacterial flagellin epitope flg22 by the FLS2 receptor is the canonical model for Pattern-Triggered Immunity (PTI) in plants.[1] For researchers in crop protection and immunomodul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The recognition of the bacterial flagellin epitope flg22 by the FLS2 receptor is the canonical model for Pattern-Triggered Immunity (PTI) in plants.[1] For researchers in crop protection and immunomodulation, this pathway is not merely an academic curiosity—it is the primary benchmark for validating novel elicitors, characterizing receptor kinematics, and screening for resistance traits.

This guide moves beyond textbook definitions to provide a rigorous, field-proven framework for interrogating the flg22 pathway. We focus on the causality of experimental design : why specific controls are mandatory, how signal transduction logic dictates assay timing, and how to distinguish genuine immune activation from stress artifacts.

Part 1: Mechanistic Deep Dive

The Receptor Complex Dynamics

The initiation of immunity relies on the rapid formation of a hetero-oligomeric complex at the plasma membrane.

  • Resting State: FLS2 (Leucine-Rich Repeat Receptor Kinase) exists in a pre-formed, loosely associated state with BIK1 (Botrytis-Induced Kinase 1), a receptor-like cytoplasmic kinase (RLCK).

  • Ligand Perception: flg22 binding induces a conformational change in FLS2, creating a molecular surface that recruits the co-receptor BAK1 (SERK3).

  • Activation: This dimerization triggers trans-phosphorylation. BAK1 phosphorylates BIK1, destabilizing the FLS2-BIK1 interaction. BIK1 dissociates , becoming the mobile "shotgun" effector that activates downstream machinery.

The "Bi-Kinase" Regulation of ROS

A common misconception is that RBOHD (NADPH oxidase) is activated by a single event. In reality, it requires a coincident signal from two distinct kinase families to prevent autoimmunity.

  • The Calcium-Independent Priming: Activated BIK1 directly phosphorylates RBOHD at Ser39, Ser343, and Ser347. This "primes" the oxidase but does not fully activate it.

  • The Calcium-Dependent Trigger: Concurrent

    
     influx (via channels like OSCA1.3) activates CPK5  (Calcium-Dependent Protein Kinase).[2] CPK5 phosphorylates RBOHD at distinct sites (e.g., Ser148).[3]
    
  • Result: Only when both phosphorylation events occur does RBOHD produce the apoplastic ROS burst.

The MAPK Bifurcation

Downstream signaling splits into two distinct MAPK cascades with opposing functions:

  • Defense Activation (MPK3/6): The MKK4/5

    
     MPK3/6 module drives the production of antimicrobial compounds (camalexin) and ethylene.
    
  • Homeostasis/Negative Regulation (MPK4): The MEKK1

    
     MKK1/2 
    
    
    
    MPK4 module represses SA signaling to prevent runaway cell death. Disruption of this pathway triggers the "guard" protein SUMM2, leading to autoimmunity.
Visualization: The flg22 Signaling Topology

The following diagram maps the signal flow from the apoplast to the nucleus, highlighting the critical BIK1/CPK5 convergence.

flg22_pathway cluster_apoplast Apoplast cluster_membrane Plasma Membrane cluster_cytosol cluster_nucleus Nucleus flg22 flg22 Peptide FLS2 FLS2 Receptor flg22->FLS2 Binding BAK1 BAK1 Co-Receptor FLS2->BAK1 Recruitment BIK1 BIK1 (RLCK) BAK1->BIK1 Phosphorylation MAPK_Cascade MAPK Cascade (MPK3/6) BAK1->MAPK_Cascade Signaling Relay RBOHD RBOHD (NADPH Oxidase) ROS ROS Burst (H2O2) RBOHD->ROS O2- Production Ca_Channel Ca2+ Channel (OSCA1.3) CPK5 CPK5 (Ca2+ Sensor) Ca_Channel->CPK5 Ca2+ Influx BIK1->RBOHD Priming (Ser39/343) BIK1->Ca_Channel Activation CPK5->RBOHD Activation (Ser148) WRKY WRKY Transcription Factors MAPK_Cascade->WRKY Translocation Defense Immune Gene Expression (FRK1, PR1) WRKY->Defense Transcription

Caption: Dual-kinase regulation of RBOHD by BIK1 and CPK5 ensures precise ROS burst initiation.

Part 2: Experimental Validation Framework

Reliable data depends on rigorous protocols that account for plant stress physiology.

The Oxidative Burst Assay (Luminol-HRP)

Objective: Real-time quantification of apoplastic ROS production (


).
The Trap:  Mechanical wounding during leaf disc preparation triggers a massive, transient ROS burst. If you assay immediately, the wound signal will mask the flg22 signal.
The Fix:  An overnight "resting phase" is mandatory to allow wound-induced ROS and MAPK signaling to subside to baseline.
Protocol Workflow
  • Preparation (Day 1): Punch leaf discs (4 mm) from 4-5 week old Arabidopsis rosettes. Float them on sterile

    
     in a white 96-well plate. Cover with foil to prevent light degradation of kinase activity. Incubate overnight (12-16h).
    
  • Elicitation (Day 2): Carefully remove water (avoid tissue damage). Add Elicitation Mix.

  • Measurement: Immediate luminescence reading (L-max) every 1-2 minutes for 40-60 minutes.

Reagent Table: Elicitation Mix (Per Well)

Component Concentration (Final) Role
Luminol 17-20 µg/mL Chemiluminescent probe (oxidized by HRP).
HRP 10 µg/mL Catalyst (Horseradish Peroxidase).[4]
flg22 100 nM - 1 µM Elicitor.

| Buffer |


 or weak MES | Solvent. Avoid high ionic strength (inhibits signal). |
Visualization: ROS Assay Logic

ros_workflow Step1 Leaf Disc Punching (Wound Stress) Step2 Overnight Recovery (12h Dark Float) Step1->Step2 Reset Baseline Step3 Remove Water (Gentle Aspiration) Step2->Step3 Step4 Add Luminol/HRP/flg22 Step3->Step4 Step5 Luminometer Read (0-60 min) Step4->Step5 Quantify RLU

Caption: The overnight recovery step is critical to separate wound-ROS from immune-ROS.

MAPK Phosphorylation Profiling

Objective: Assess activation of MPK3, MPK4, and MPK6 via phosphorylation status. Method: Western Blot using anti-pTEpY antibodies (e.g., Cell Signaling #4370).

Key Parameter: Timing

  • Peak Activation: 10–15 minutes post-elicitation.

  • Deactivation: Signal should fade by 60 minutes (phosphatase activity).

  • Positive Control: 1 µM flg22.[5]

  • Negative Control: Mock (water) treated leaf discs (must be harvested at the same time point to rule out handling stress).

Interpretation:

  • MPK6 (~49 kDa): Strongest band, often doublets.

  • MPK3 (~44 kDa): Distinct band below MPK6.

  • MPK4 (~38 kDa): Fainter, lower band.

  • Note: A constitutive signal in the mock control indicates insufficient recovery time or rough handling.

Seedling Growth Inhibition (SGI)

Objective: Measure the long-term physiological cost of immunity. Logic: Constant immune activation diverts resources from growth to defense (the "growth-defense tradeoff").

Protocol:

  • Germination: Grow seedlings on MS agar (5 days).

  • Transfer: Move 2 seedlings into liquid MS media (24-well plate) containing flg22 (100 nM - 1 µM).

  • Incubation: 7-10 days under standard photoperiod.

  • Measurement: Blot dry and measure Fresh Weight (FW).

  • Validation: WT plants should show ~50-80% weight reduction vs. mock. fls2 mutants should show 0% reduction.

Part 3: References

  • Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence.[6] Nature. Link

  • Kadota, Y., et al. (2014). Direct regulation of the NADPH oxidase RBOHD by the PRR-associated kinase BIK1 is required for ROS burst and plant immunity.[7] Molecular Cell. Link

  • Dubiella, U., et al. (2013). Calcium-dependent protein kinase/NADPH oxidase activation circuit is required for rapid defense signal propagation. PNAS. Link

  • Gigli Bisceglia, N., et al. (2015). Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves.[8][9] Bio-protocol. Link

  • Bethke, G., et al. (2009). Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling.[10] PNAS. Link

  • Gómez-Gómez, L., et al. (1999). A single locus determines sensitivity to bacterial flagellin in Arabidopsis thaliana. The Plant Journal. Link

Sources

Foundational

Deciphering the flg22-FLS2 Axis: A Technical Guide to Arabidopsis Innate Immunity

Executive Summary This technical guide dissects the molecular mechanisms and experimental interrogation of flagellin 22 (flg22) perception in Arabidopsis thaliana. As the canonical Pathogen-Associated Molecular Pattern (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide dissects the molecular mechanisms and experimental interrogation of flagellin 22 (flg22) perception in Arabidopsis thaliana. As the canonical Pathogen-Associated Molecular Pattern (PAMP), flg22 triggers a multi-layered defense response via the FLS2 receptor kinase.[1] This document provides researchers with a structural understanding of the receptor complex, a detailed map of downstream signal transduction, and field-validated protocols for quantifying immune outputs (ROS burst, MAPK activation, and callose deposition). Emphasis is placed on experimental causality and troubleshooting to ensure reproducible data in drug development and basic research contexts.

Molecular Architecture: The Ligand-Receptor Complex

The initiation of PAMP-Triggered Immunity (PTI) relies on the precise stereochemical recognition of the bacterial flagellin epitope by the plant host.

The Ligand: flg22

flg22 is a synthetic 22-amino acid peptide (QRLSTGSRINSAKDDAAGLQIA) corresponding to the highly conserved N-terminus of bacterial flagellin. Unlike full-length flagellin, flg22 is sufficient to induce immunity without the need for internalization.

  • Specificity: The N-terminal residues are recognized by FLS2, while the C-terminus interacts with the co-receptor BAK1.[2] Truncated versions (e.g., flg15) lack the ability to recruit BAK1 and fail to induce robust signaling, serving as critical negative controls [1].

The Receptor Complex: FLS2-BAK1

In the resting state, FLS2 (FLAGELLIN SENSING 2), a Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK), associates with the cytoplasmic kinase BIK1 (BOTRYTIS-INDUCED KINASE 1).[3][4] Upon ligand binding:

  • Heterodimerization: flg22 acts as a "molecular glue," inducing the rapid association of FLS2 with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1) [2].

  • Transphosphorylation: This proximity allows the kinase domains to transphosphorylate. BIK1 is phosphorylated at Thr237 and specific tyrosine residues, leading to its dissociation from the complex [3].

  • Signal Propagation: Dissociated BIK1 activates downstream effectors like the NADPH oxidase RBOHD.

Signal Transduction: The Cytoplasmic Relay

The signal bifurcates immediately downstream of the receptor complex into two primary streams: the Calcium/ROS burst channel and the MAPK cascade.

The ROS Channel (Immediate: 2–5 mins)
  • Mechanism: Phosphorylated BIK1 directly phosphorylates RBOHD (RESPIRATORY BURST OXIDASE HOMOLOGUE D) at Ser39 and Ser343.

  • Regulation: This phosphorylation primes the NADPH oxidase to generate extracellular superoxide (

    
    ), which is rapidly dismutated to hydrogen peroxide (
    
    
    
    ). This oxidative burst is essential for stomatal closure and cross-linking of the cell wall [4].
The MAPK Cascade (Early: 5–30 mins)

The signal activates two parallel MAPK cascades leading to transcriptional reprogramming:

  • Pathway A: MEKK1

    
     MKK1/2 
    
    
    
    MPK4 (Negative regulator of immunity; guards R proteins).
  • Pathway B: MAPKKK

    
     MKK4/5 
    
    
    
    MPK3/6 (Positive regulators; induce WRKY transcription factors) [5].
Visualization of Signaling Pathways

flg22_signaling flg22 flg22 (Ligand) FLS2 FLS2 (Receptor) flg22->FLS2 Binds BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Recruits BIK1 BIK1 (Kinase) FLS2->BIK1 Phosphorylates MAPKKK MEKK1 / MAPKKKs FLS2->MAPKKK Activates BAK1->BIK1 Phosphorylates BAK1->MAPKKK Activates RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Activates (Ser39/343) ROS ROS Burst (H2O2) RBOHD->ROS Generates MKK MKK4/5 & MKK1/2 MAPKKK->MKK MAPK MPK3/6 & MPK4 MKK->MAPK WRKY WRKY TFs (Nucleus) MAPK->WRKY Transcriptional Reprogramming Callose Callose Deposition MAPK->Callose Late Response

Caption: Figure 1. The flg22 signaling network.[2][5][6][7][8] Ligand binding triggers bifurcation into ROS production (via BIK1-RBOHD) and transcriptional regulation (via MAPK cascades).

Physiological Outputs & Quantitative Readouts[8]

To assess the efficacy of flg22 or potential inhibitors, researchers utilize specific readouts corresponding to different temporal phases of the immune response.

OutputTime Post-ElicitationKey EffectorsDetection Method
ROS Burst 2–30 minRBOHD, BIK1Luminol-HRP Chemiluminescence
MAPK Activation 15–60 minMPK3, MPK6, MPK4Western Blot (anti-pTEpY)
Marker Gene Expression 30 min – 4 hWRKY22, WRKY29, FRK1qRT-PCR
Callose Deposition 16–24 hPMR4 (GSL5)Aniline Blue Staining
Seedling Growth Inhibition 7–10 daysGlobal metabolic shiftFresh weight measurement

Experimental Protocols

Protocol A: The ROS Burst Assay

Objective: Quantify the immediate oxidative burst triggered by flg22.[9] Criticality: This is a self-validating assay; the absence of a burst in fls2 mutants confirms specificity.

Materials:

  • Luminol (Sigma A8511)

  • Horseradish Peroxidase (HRP) (Sigma P6782)

  • 96-well white microplate (for light reflection)

  • Arabidopsis leaf discs (4–5 week old plants)

Step-by-Step Workflow:

  • Tissue Preparation (Day 1):

    • Punch 4mm leaf discs from healthy Arabidopsis leaves. Avoid midribs.

    • Crucial Step: Float discs on sterile

      
       in the 96-well plate (1 disc/well). Cover with foil and incubate overnight  at room temperature.
      
    • Why? Punching causes mechanical wounding, which triggers a transient ROS burst. Overnight equilibration allows this "background" ROS to subside, ensuring the signal measured on Day 2 is exclusively PAMP-triggered [6].

  • Elicitation Mix Preparation (Day 2):

    • Prepare a 2X Master Mix:

      • 
         Luminol (Final: 
        
        
        
        )
      • 
         HRP (Final: 
        
        
        
        )
      • 
         flg22 (Final: 
        
        
        
        )
    • Note: Keep HRP on ice. Luminol is light-sensitive.[10]

  • Measurement:

    • Remove water from wells carefully (do not desiccate discs).

    • Immediately add

      
       of 2X Master Mix.
      
    • Measure luminescence immediately in a plate reader (e.g., Biotek Synergy) every 2 minutes for 40 minutes.

Visualization of Workflow:

ros_protocol Step1 Leaf Punching (Wounding Stress) Step2 Overnight Equilibration (Stress Decay) Step1->Step2 Essential Step3 Add flg22 + Luminol/HRP Step2->Step3 Next Day Step4 Luminescence Reading (0-40 mins) Step3->Step4 Immediate

Caption: Figure 2. ROS Burst Assay Workflow. The overnight equilibration step is the critical control point to eliminate false positives from wounding.

Protocol B: MAPK Activation Assay

Objective: Detect phosphorylation of MPK3, MPK6, and MPK4.[11][12]

Materials:

  • Anti-phospho-p44/42 MAPK (Erk1/2) (Cell Signaling Tech #9101). Note: This antibody recognizes the conserved T-E-Y motif in plant MAPKs.

  • Seedlings (10-14 days old) grown in liquid MS media.

Workflow:

  • Equilibration: Replace liquid media with fresh MS media 12 hours prior to treatment to minimize handling stress.

  • Treatment: Add flg22 (final concentration

    
     to 
    
    
    
    ).
  • Harvest: Flash freeze seedlings in liquid nitrogen at 0, 15, 30, and 60 minutes .

    • Why? MAPK activation is transient. It peaks at 15 mins and degrades by 60 mins. Sustained activation (beyond 60 mins) is often a sign of DAMP (Damage-Associated) signaling or cell death, not PTI [7].

  • Western Blot: Extract proteins, run SDS-PAGE, and blot with Anti-p44/42.

    • Expected Result: Two distinct bands. Upper band = MPK6 (~49kDa); Lower band = MPK3 (~44kDa). MPK4 often co-migrates or appears slightly below MPK3.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background ROS Wounding stress not decayedEnsure >12h equilibration time for leaf discs.
No ROS Burst Plant age / HRP failureUse plants 4–5 weeks old (older leaves lose sensitivity). Test HRP activity with

.
Weak MAPK Signal Phosphatase activityAdd phosphatase inhibitors (PhosSTOP) to extraction buffer immediately.
Variable Callose Ethanol fixation incompleteEnsure chlorophyll is completely removed (tissue must be white) before staining.

References

  • Felix, G., et al. (1999). Specificity of flagellin perception in tomato and Arabidopsis. The Plant Journal.

  • Chinchilla, D., et al. (2007).[5][13] A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defense.[4] Nature.

  • Lu, D., et al. (2010).[13] A receptor-like cytoplasmic kinase, BIK1, associates with a flagellin receptor complex to initiate plant innate immunity.[3][5] PNAS.

  • Kadota, Y., et al. (2014). Direct regulation of the NADPH oxidase RBOHD by the EFR-BIK1 complex during innate immunity. Molecular Cell.

  • Asai, T., et al. (2002).[6] MAP kinase signaling cascade in Arabidopsis innate immunity.[1] Nature.

  • Sang, Y.[9] & Macho, A.P. (2017). Analysis of the Immunity-Related Oxidative Bursts by a Luminol-Based Assay.[8][9][10][14] Bio-protocol.

  • Zipfel, C. (2009). Early molecular events in PAMP-triggered immunity. Current Opinion in Plant Biology.

Sources

Exploratory

Pseudomonas flg22: Sequence Conservation, Structural Recognition, and Immune Evasion

This guide details the sequence conservation, structural recognition, and immune evasion mechanisms of the flg22 peptide within the Pseudomonas genus. It is designed for researchers in plant pathology, immunology, and ag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the sequence conservation, structural recognition, and immune evasion mechanisms of the flg22 peptide within the Pseudomonas genus. It is designed for researchers in plant pathology, immunology, and agrochemical development.

Executive Summary

The flg22 peptide—a 22-amino acid epitope derived from the N-terminus of bacterial flagellin (FliC)—is the paradigmatic Microbe-Associated Molecular Pattern (MAMP) driving plant innate immunity.[1][2] While the canonical sequence from Pseudomonas aeruginosa is widely used as a universal elicitor, significant allelic variation exists within the genus Pseudomonas. These polymorphisms are not random; they represent evolutionary adaptations to evade detection by the FLS2 receptor complex. This guide analyzes the molecular architecture of flg22, details the structural basis of its recognition, and provides validated protocols for assessing its immunogenicity.

Molecular Architecture & Sequence Conservation

The Canonical vs. Evasive Sequences

The immunogenicity of flg22 relies on specific conserved residues that anchor the peptide to the FLS2 receptor and recruit the co-receptor BAK1.

Table 1: Comparative Sequence Analysis of Pseudomonas flg22 Alleles

Strain / VariantSequence (N-terminus

C-terminus)
ImmunogenicityKey Polymorphisms
Canonical (P. aeruginosa) QRLSTGSRINSAKDDAAGLQIA High Reference sequence.
P. syringae pv.[2][3][4][5][6][7][8][9] tomato DC3000 QRLSTGSRINSAKDDAAGLQIA High Identical to P. aeruginosa in most isolates; highly potent.
P. cannabina pv.[3][5][6][7][8] alisalensis (Divergent - only ~12/22 identity)Null / Antagonistic Mutations in C-term prevent BAK1 recruitment; acts as an antagonist.
P. kilonensis F113 (FliC-2) ...Q ...[1][8] (L19Q mutation)Low L19Q mutation disrupts hydrophobic pocket interaction with BAK1.
Structural Determinants of Recognition

The flg22 peptide is functionally bipartite:

  • Address Segment (Residues 1–17): Binds the FLS2 Leucine-Rich Repeat (LRR) domain.

    • Critical Residues: Gln1 , Leu3 , Asp14 , Asp15 .

    • Mechanism: These residues form hydrogen bonds and salt bridges with FLS2, anchoring the peptide.

  • Message Segment (Residues 18–22): Recruits the co-receptor BAK1 (SERK3) to initiate signaling.

    • Critical Residue: Leu19 .

    • Mechanism: Leu19 fits into a hydrophobic pocket created at the FLS2-BAK1 interface. Substitution (e.g., L19Q) destroys this interface, preventing heterodimerization and downstream signaling.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade initiated by flg22 perception.

FLS2_Signaling cluster_membrane Plasma Membrane flg22 flg22 Peptide (Ligand) FLS2 FLS2 (Receptor) flg22->FLS2 Binds LRR domain Complex FLS2-flg22-BAK1 Complex FLS2->Complex + BAK1 Recruitment BAK1 BAK1 (Co-Receptor) BAK1->Complex BIK1 BIK1 (Cytoplasmic Kinase) Complex->BIK1 Phosphorylation MAPK MAPK Cascade (MPK3/6) Complex->MAPK Signaling Cascade RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Activation ROS ROS Burst (Apoplastic) RBOHD->ROS O2- Production GeneExp Defense Gene Expression MAPK->GeneExp Transcription Factors

Caption: The FLS2-flg22-BAK1 signaling axis. Ligand binding recruits BAK1, triggering BIK1 phosphorylation, ROS production via RBOHD, and MAPK-mediated gene expression.

Bioinformatic Conservation Analysis

To assess the potential immunogenicity of a novel Pseudomonas flagellin sequence, use the following workflow.

Workflow Logic
  • Extraction: Isolate the N-terminal 22 amino acids of the FliC protein.

  • Alignment: Align against the canonical P. aeruginosa sequence.

  • Motif Scoring: Check for preservation of D14, D15, and L19.

  • Structural Modeling: If polymorphisms exist at L19 or R22, model the steric clashes using the FLS2-BAK1 crystal structure (PDB: 4MN8).

Bioinfo_Pipeline Seq Novel FliC Sequence Extract Extract N-term (aa 28-49) Seq->Extract Align MSA vs. Canonical flg22 Extract->Align Check Check Critical Residues (L19, D14) Align->Check Model Structural Modeling (PDB: 4MN8) Check->Model If Polymorphic Predict Predict Immunogenicity Check->Predict If Conserved Model->Predict

Caption: In silico pipeline for predicting flg22 immunogenicity based on sequence conservation and structural modeling against the FLS2-BAK1 complex.

Experimental Protocols

Luminol-Based ROS Burst Assay

This is the gold standard for quantifying the immediate immune response (0–45 min) triggered by flg22.

Principle: The peroxidase-catalyzed oxidation of luminol by H₂O₂ (produced by RBOHD) generates luminescence, which is quantified by a plate reader.

Materials:

  • Plant Material: Arabidopsis thaliana (Col-0) leaf discs (4 mm), 4–5 weeks old.

  • Elicitor: Synthetic flg22 peptide (stock 100 µM in water).

  • Assay Solution:

    • 20 µM Luminol (Sigma A8511).

    • 10 µg/mL Horseradish Peroxidase (HRP) (Sigma P6782).

    • Sterile ddH₂O.

Step-by-Step Protocol:

  • Preparation (Day 1): Punch leaf discs and float them abaxial side down in 200 µL sterile water in a white 96-well plate. Cover with foil and incubate overnight at room temperature (22°C) to resolve wounding stress.

  • Equilibration (Day 2): Carefully remove water from wells and replace with 100 µL of fresh water. Allow to rest for 1 hour.

  • Elicitation Mix: Prepare a 2X Master Mix containing 40 µM Luminol, 20 µg/mL HRP, and 200 nM flg22 (final concentration in well will be 100 nM).

  • Measurement:

    • Place plate in a luminescence microplate reader (e.g., Biotek Synergy).

    • Inject 100 µL of 2X Master Mix into each well.

    • Immediately measure luminescence (RLU) every 1–2 minutes for 45–60 minutes.

  • Data Analysis: Plot RLU vs. Time. A typical response peaks at 10–15 minutes.

Validation Check:

  • Positive Control: Canonical flg22 (100 nM) must show a distinct peak >1000 RLU.

  • Negative Control: Water/Mock injection must show flatline.

  • Genetic Control: fls2 mutant plants must show no response.

MAPK Activation Assay (Western Blot)

For validating downstream signaling beyond the membrane.

  • Treatment: Infiltrate leaves with 1 µM flg22.

  • Harvest: Freeze tissue at 15 min and 30 min post-treatment.

  • Detection: Western blot using anti-p44/42 MAPK (Erk1/2) antibody (Cell Signaling Technology #9101). This antibody cross-reacts with phosphorylated MPK3 and MPK6 in Arabidopsis.

Implications for Drug & Agrochemical Development

"Stealth" Strains in Biocontrol

When developing Pseudomonas strains for biocontrol (e.g., P. fluorescens), high flg22 immunogenicity can be detrimental. It triggers the plant's immune system, potentially suppressing the colonization of the beneficial bacteria.[10][11]

  • Strategy: Screen for strains with L19 substitutions or engineer "stealth" flagellins (similar to P. kilonensis FliC-2) to allow root colonization without triggering systemic acquired resistance (SAR) prematurely.

Peptide-Based Immunostimulants

Synthetic flg22 analogs are being explored as "plant vaccines."

  • Optimization: Modifications at the N-terminus (Address) can increase affinity for FLS2, while stabilizing the C-terminus (Message) ensures robust BAK1 recruitment.

  • Storage: Synthetic flg22 is stable at -20°C but susceptible to phytopathogenic proteases (e.g., P. aeruginosa AprA). Formulations must include protease inhibitors or use non-natural amino acids to prevent degradation in the field.

References

  • Felix, G., Duran, J. D., Volko, S., & Boller, T. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal. Link

  • Sun, Y., Li, L., Macho, A. P., Han, Z., Hu, Z., Zipfel, C., ... & Chai, J. (2013). Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex. Science. Link

  • Chinchilla, D., Zipfel, C., Robatzek, S., Kemmerling, B., Nürnberger, T., Jones, J. D., ... & Boller, T. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defense. Nature. Link

  • Clarke, C. R., Chinchilla, D., Hind, S. R., Taguchi, F., Miki, R., Ichinose, Y., ... & Vinatzer, B. A. (2013).[3] Allelic variation in two distinct Pseudomonas syringae flagellin epitopes modulates the strength of plant immune responses but not bacterial motility.[3][5] New Phytologist. Link

  • Bardoel, B. W., & Van der Giessen, J. (2011). Pseudomonas evades immune recognition of flagellin in both mammals and plants. PLOS Pathogens. Link

Sources

Foundational

The FLS2-BAK1 Co-Receptor Complex: Structural Basis, Signaling Dynamics, and Experimental Validation

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The perception of pathogen-associated molecular patterns (PAMPs) is the cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The perception of pathogen-associated molecular patterns (PAMPs) is the cornerstone of plant innate immunity. In Arabidopsis thaliana, the leucine-rich repeat receptor-like kinase (LRR-RLK) FLAGELLIN-SENSING 2 (FLS2) recognizes flg22, a highly conserved 22-amino acid N-terminal epitope of bacterial flagellin[1]. Upon ligand binding, FLS2 rapidly recruits its co-receptor, BRASSINOSTEROID INSENSITIVE 1-associated kinase 1 (BAK1), to form a highly active heteromeric complex[2]. This whitepaper provides an in-depth mechanistic analysis of the FLS2-BAK1 complex, translating structural biology into actionable, self-validating experimental workflows for researchers.

Structural Mechanics of Ligand Perception

The formation of the FLS2-BAK1 complex is a masterclass in molecular recognition. Crystallographic data at a 3.06 Å resolution reveals that flg22 does not merely bind to FLS2; it acts as a "molecular glue"[2].

  • FLS2 Ectodomain Binding: The N-terminal segment of flg22 binds to a non-conserved site on the inner surface of the FLS2 solenoid. This interaction occurs without inducing significant conformational changes or oligomerization in the FLS2 ectodomain itself[3].

  • BAK1 Recruitment: The C-terminal segment of the FLS2-bound flg22 creates a neo-surface. BAK1 recognizes this specific C-terminal epitope while simultaneously engaging in direct protein-protein interactions with the FLS2 ectodomain[3].

  • Mutational Validation: Site-directed mutagenesis of FLS2 residues (S554, Q530, Q627, N674) completely abolishes the FLS2-BAK1 ectodomain interaction in vivo, confirming the structural predictions of the binding pocket[4].

G flg22 flg22 (Ligand) FLS2 FLS2 (Receptor) flg22->FLS2 N-term binds inner solenoid BAK1 BAK1 (Co-receptor) flg22->BAK1 C-term recognized by BAK1 Complex Active Heteromeric Complex FLS2->Complex Ectodomain interaction BAK1->Complex Acts as molecular glue

Caption: Structural logic of the flg22-induced FLS2-BAK1 complex formation.

Downstream Signaling and Kinase Activation

The extracellular dimerization of FLS2 and BAK1 brings their intracellular kinase domains into close proximity, initiating a rapid transphosphorylation cascade.

  • Receptor-Like Cytoplasmic Kinases (RLCKs): The activated FLS2-BAK1 complex phosphorylates BOTRYTIS-INDUCED KINASE 1 (BIK1). In the pre-activation state, the heterotrimeric G protein XLG2 interacts with FLS2 and BIK1 to attenuate proteasome-mediated degradation of BIK1[5].

  • ROS Burst: Phosphorylated BIK1 dissociates from the complex and directly phosphorylates the NADPH oxidase RbohD, triggering a reactive oxygen species (ROS) burst[5].

  • Spatiotemporal Regulation: Prolonged flg22 perception leads to the phosphorylation of FLS2 at Ser-938. This specific post-translational modification does not affect BAK1 binding but governs the spatiotemporal dynamics and eventual turnover of the receptor complex[6].

G A flg22 Perception B FLS2-BAK1 Dimerization A->B Molecular Glue C BIK1 Phosphorylation B->C Transphosphorylation D RbohD Activation C->D Kinase Activity E ROS Burst & Immunity D->E Defense Response

Caption: Sequential signaling cascade from flg22 perception to ROS burst.

Quantitative Data: Binding and Structural Features

To facilitate experimental design, the key quantitative and structural parameters of the FLS2-BAK1 system are summarized below.

ParameterValueFunctional Significance
FLS2 Molecular Weight ~175 kDaRepresents the fully glycosylated, mature membrane-bound form critical for ligand binding[1].
flg22 Ligand 22-amino acid peptideConserved N-terminal epitope of bacterial flagellin; acts as the essential molecular glue[3].
Complex Crystal Resolution 3.06 ÅHigh-resolution mapping of the FLS2-BAK1 ectodomain atomic interactions[2].
Key FLS2 Interaction Residues S554, Q530, Q627, N674Site-directed mutations at these loci abolish BAK1 binding, proving their role in complex stability[4].
BAK1 Cleavage Site Arg297-Gly298Targeted by the Pseudomonas syringae effector HopB1, which cleaves activated BAK1 to dismantle immunity[7].

Experimental Methodology: Validating the Complex via Co-Immunoprecipitation

Detecting the FLS2-BAK1 interaction requires precision. Because the interaction is mediated by their extracellular domains (ECDs) and is highly transient, the choice of lysis buffers and timing is critical. The following protocol is designed as a self-validating system to ensure high trustworthiness and reproducibility.

Step-by-Step Protocol

1. Tissue Preparation & Elicitation

  • Action: Treat transgenic Arabidopsis seedlings (expressing FLS2-HA and BAK1-Myc) with 1 µM flg22 for exactly 10 minutes. Maintain a parallel untreated control (-flg22).

  • Causality (The "Why"): The 10-minute window captures the peak of early complex formation. Prolonged exposure (>30 mins) induces Ser-938 phosphorylation, driving the complex into endosomal degradation pathways, which drastically reduces the yield of the active complex[6]. The untreated control is strictly required to prove that the interaction is ligand-dependent and not a spontaneous artifact of protein overexpression.

2. Protein Extraction

  • Action: Homogenize tissue in ice-cold extraction buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM EDTA, 0.5% Triton X-100, 1 mM DTT, and a broad-spectrum protease inhibitor cocktail[5]. Centrifuge at 13,000 rpm for 15 min to collect the solubilized supernatant.

  • Causality (The "Why"): The selection of 0.5% Triton X-100 is the most critical variable. As a non-ionic detergent, it effectively solubilizes the plasma membrane to release the receptors without denaturing the delicate, non-covalent flg22-mediated ECD interactions. Harsher detergents (like SDS or RIPA) will destroy the binding pocket, resulting in false negatives.

3. Input Validation

  • Action: Aliquot 5% of the total supernatant as the "Input" fraction. Boil with SDS loading dye.

  • Causality (The "Why"): This is the core of the self-validating system. Running the Input fraction on the final Western blot proves that FLS2 and BAK1 were equally expressed and successfully solubilized across all samples. If the IP fails, the Input fraction isolates the failure to the binding event rather than a failure in protein extraction.

4. Immunoprecipitation (IP)

  • Action: Incubate the remaining supernatant with Anti-HA agarose beads for 2-4 hours at 4°C with gentle rotation. Wash the beads 3-4 times with the extraction buffer (maintaining 0.5% Triton X-100).

  • Causality (The "Why"): Washing with the exact same detergent concentration prevents the premature dissociation of BAK1 from FLS2 while effectively removing non-specific background proteins.

5. Elution and Detection

  • Action: Elute by boiling the beads in SDS loading buffer. Resolve via SDS-PAGE and detect FLS2-HA and BAK1-Myc via Western Blotting.

G Step1 1. Tissue Lysis 0.5% Triton X-100 Buffer Step2 2. flg22 Treatment 1 µM for 10 min Step1->Step2 Step3 3. Immunoprecipitation Anti-FLS2/HA beads Step2->Step3 Step4 4. Wash Steps Maintain ECD interactions Step3->Step4 Step5 5. Western Blot Detect BAK1-Myc & FLS2-HA Step4->Step5

Caption: Self-validating experimental workflow for FLS2-BAK1 Co-Immunoprecipitation.

References

  • [4] Sun, W., et al. (2014). "FLS2-BAK1 Extracellular Domain Interaction Sites Required for Defense Signaling Activation." PLoS One / Wisc.edu.4

  • [2] Sun, Y., et al. (2013). "Structural Basis for flg22-Induced Activation of the Arabidopsis FLS2-BAK1 Immune Complex." Science / ResearchGate. 2

  • [6] Hudson, et al. (2024). "Single-molecule analysis reveals the phosphorylation of FLS2 governs its spatiotemporal dynamics and immunity." eLife. 6

  • [5] Liang, X., et al. (2016). "Arabidopsis heterotrimeric G proteins regulate immunity by directly coupling to the FLS2 receptor." eLife. 5

  • [1] Chinchilla, D., et al. (2006). "The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception." The Plant Cell / NIH. 1

  • [3] Sun, Y., et al. (2013). "Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex." Science / UEA.3

  • [7] Li, L., et al. (2016). "Activation-dependent destruction of a co-receptor by a Pseudomonas syringae effector dampens plant immunity." Cell Host & Microbe / CABI. 7

Sources

Exploratory

Comparative Technical Guide: flg22 vs. elf18 MAMPs

Executive Summary In the field of plant innate immunity, the distinction between "self" and "non-self" relies on the perception of Microbe-Associated Molecular Patterns (MAMPs).[1][2][3] Among these, flg22 (derived from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of plant innate immunity, the distinction between "self" and "non-self" relies on the perception of Microbe-Associated Molecular Patterns (MAMPs).[1][2][3] Among these, flg22 (derived from flagellin) and elf18 (derived from Elongation Factor Tu) represent the two most characterized peptide elicitors in the model system Arabidopsis thaliana.[4]

While both peptides trigger Pattern-Triggered Immunity (PTI) through Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs), they differ fundamentally in their receptor specificity, taxonomic conservation, and susceptibility to specific cellular regulatory mechanisms. This guide provides a granular technical comparison of these two MAMPs, serving as a reference for experimental design in immunobiology and crop protection research.

Molecular Identity & Receptor Specificity

Peptide Structure and Origin

Both flg22 and elf18 are synthetic peptides derived from highly conserved regions of essential bacterial proteins. Their recognition relies on specific epitopes that are critical for bacterial fitness, preventing easy evolutionary escape by the pathogen.

Featureflg22 elf18
Source Protein Flagellin (FliC), the main subunit of the bacterial flagellum.Elongation Factor Tu (EF-Tu), an essential protein for translation.[5]
Peptide Sequence QRLSTGSRINSAKDDAAGLQIA (22 aa)Ac-SKEKFERTKPHVNVGTIG (18 aa)
Modifications None (standard synthesis).N-terminal Acetylation is strictly required for high-affinity binding.
Conservation Highly conserved in proteobacteria; variable in some symbionts (e.g., Rhizobium).Ubiquitous and highly conserved across all bacteria.
Antagonists Truncated forms (e.g., flg15) can act as weak agonists or competitive inhibitors.elf12 (first 12 aa) acts as a specific antagonist, binding EFR without activation.
Receptor-Ligand Interaction

The cognate receptors for these MAMPs are distinct but share structural homology and a common co-receptor, BAK1 (BRI1-Associated Receptor Kinase 1).

  • FLS2 (Flagellin Sensing 2): Recognizes flg22.[4][6] It contains 28 extracellular LRR motifs. FLS2 is ubiquitous across higher plants (Angiosperms), indicating an ancient evolutionary origin.

  • EFR (EF-Tu Receptor): Recognizes elf18.[4][7][8] It contains 21 extracellular LRR motifs.[9] Unlike FLS2, EFR is restricted to the Brassicaceae family . This taxonomic restriction makes EFR a prime candidate for transgenic transfer to crops (e.g., tomato, wheat) to engineer broad-spectrum bacterial resistance.

Critical Insight: The N-glycosylation status of the receptor is more critical for EFR than FLS2. Mutants in the ER quality control machinery (e.g., stt3a) show severely compromised EFR accumulation and elf18 signaling, whereas FLS2 function is often retained.

Signaling Topography

Despite distinct receptors, flg22 and elf18 signaling pathways converge rapidly at the plasma membrane. Both induce the heterodimerization of their respective receptor with BAK1, leading to phosphorylation of the cytoplasmic kinase BIK1.

Convergent Signaling Pathway (Graphviz)

PTI_Signaling cluster_inputs Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytoplasm flg22 flg22 FLS2 FLS2 (28 LRRs) flg22->FLS2 Binding elf18 elf18 (Ac-N-term) EFR EFR (21 LRRs) elf18->EFR Binding BAK1 BAK1 (Co-receptor) FLS2->BAK1 Heterodimerization EFR->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD (NADPH Oxidase) ROS ROS Burst (H2O2) RBOHD->ROS BIK1->RBOHD Activation MAPKs MAPK Cascade (MPK3/4/6) BIK1->MAPKs Signaling WRKY WRKY Transcription Factors MAPKs->WRKY Ca Ca2+ Influx ROS->Ca Feedback

Figure 1: Convergent signaling pathways of flg22 and elf18. Note the distinct receptor inputs (FLS2 vs. EFR) merging at the BAK1/BIK1 node to trigger common downstream outputs like ROS production and MAPK activation.

Experimental Protocols: Comparative Assays

To accurately compare the potency or kinetics of flg22 and elf18, researchers typically employ the ROS Burst Assay . This assay measures the rapid generation of Reactive Oxygen Species (H2O2) using a luminol-peroxidase reporter system.

Standardized ROS Burst Protocol

Objective: Quantify and compare the oxidative burst kinetics triggered by 100 nM flg22 vs. 100 nM elf18 in Arabidopsis leaf discs.

Reagents:

  • Elicitor Stocks: 10 mM flg22 and 10 mM elf18 (dissolved in sterile water). Store at -20°C.

  • Assay Solution: Sterile H2O with 20 µM luminol and 10 µg/mL horseradish peroxidase (HRP).

  • Plant Material: 4-5 week old Arabidopsis (Col-0) plants, grown under short-day conditions.

Workflow:

  • Harvesting: Punch leaf discs (4 mm diameter) using a biopsy punch. Avoid the midvein.

  • Equilibration (Critical): Float discs on sterile water in a white 96-well plate (one disc per well) overnight (12-16h) at room temperature.

    • Why? This eliminates the ROS burst caused by the mechanical wounding of the punch, ensuring the signal measured is solely MAMP-triggered.

  • Elicitation:

    • Remove the water from the wells carefully.

    • Add 100 µL of Assay Solution containing the elicitor (final conc. 100 nM).

    • Include a "Mock" control (Assay Solution + Water).[7]

  • Measurement: Immediately place in a plate reader (luminometer). Measure luminescence (RLU) every 1-2 minutes for 60 minutes.

Data Interpretation[2][7][10][11][12][13]
  • Kinetics: In wild-type Col-0, both flg22 and elf18 typically trigger a transient ROS burst peaking between 10-15 minutes post-treatment and returning to baseline by 40-50 minutes.

  • Amplitude: While generally similar, the amplitude can vary based on leaf age. EFR expression is sometimes lower in older leaves compared to FLS2, potentially resulting in a lower elf18 signal in senescing tissue.

Comparative Data Summary

Parameterflg22 Systemelf18 System
Receptor FLS2 (Ubiquitous in Angiosperms)EFR (Brassicaceae specific)
Ligand Sensitivity High (EC50 ~ 0.1 - 1 nM)High (EC50 ~ 0.1 - 1 nM)
Binding Requirement C-terminus of peptide is critical.N-terminal Acetylation is critical.
Glycosylation Dependence Low/Moderate. Functional in stt3a mutants.High. Severely impaired in stt3a mutants.
lncRNA Regulation Induces ELENA1 (less studied specificity).[5][10]Strongly induces ELENA1 (lncRNA) which associates with Mediator to boost PR1 expression.[5][10]
Transgenic Potential Limited (endogenous receptor usually present).High. Transfer of EFR to Solanaceae/Monocots confers novel resistance.

References

  • Zipfel, C., et al. (2006). Perception of the bacterial PAMP EF-Tu by the receptor EFR restricts Agrobacterium-mediated transformation.[8] Cell, 125(4), 749-760. Link

  • Kunze, G., et al. (2004). The N terminus of bacterial elongation factor Tu elicits innate immunity in Arabidopsis plants.[8] The Plant Cell, 16(12), 3496-3507.[8] Link

  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: an LRR receptor-like kinase involved in the perception of the bacterial elicitor flagellin in Arabidopsis. Molecular Cell, 5(6), 1003-1011. Link

  • Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature, 448, 497–500. Link

  • Seo, J. S., et al. (2017). ELF18-INDUCED LONG-NONCODING RNA Associates with Mediator to Enhance Expression of Innate Immune Response Genes in Arabidopsis.[8][10][11] The Plant Cell, 29(5), 1024-1038. Link

Sources

Foundational

Transcriptional Reprogramming Landscape: flg22-Triggered Immunity in Arabidopsis

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Mechanistic causality, experimental reproducibility, and data interpretation. Executive Summary: The Paradigm of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Focus: Mechanistic causality, experimental reproducibility, and data interpretation.

Executive Summary: The Paradigm of PAMP-Triggered Immunity

Transcriptional reprogramming is the cellular "state shift" that occurs when a plant perceives a pathogen threat.[1] The peptide flg22 (a conserved 22-amino acid epitope of bacterial flagellin) serves as the gold-standard tool for dissecting this process in Arabidopsis thaliana.

This guide details the transition from perception (at the plasma membrane) to gene expression (in the nucleus). Unlike generic protocols, this document emphasizes the kinetic architecture of the response—distinguishing between the immediate "WRKY wave" and the sustained "defense plateau"—and provides a self-validating workflow for capturing high-fidelity RNA-seq or qRT-PCR data.

Mechanistic Foundation: From Receptor to Nucleus

The transcriptional output is the final step of a strictly regulated signal transduction cascade. Understanding this pathway is critical for troubleshooting experimental failure (e.g., lack of induction often points to failed MAPK activation).

The Signaling Cascade

Upon binding flg22, the pattern recognition receptor FLS2 heterodimerizes with the co-receptor BAK1 .[2][3] This complex rapidly phosphorylates the cytoplasmic kinase BIK1 , initiating two parallel streams:

  • ROS/Ca2+ Burst (Minutes): Immediate physiological changes via RBOHD and calcium channels.

  • MAPK Cascade (Minutes to Hour): The core driver of transcriptional reprogramming. The signal is relayed through MEKK1

    
     MKK4/5 
    
    
    
    MPK3/6, which then translocate to the nucleus to phosphorylate and activate WRKY transcription factors .
Visualization: The Signal Transduction Pathway

flg22_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus flg22 flg22 Peptide FLS2 FLS2 Receptor flg22->FLS2 Binding BAK1 BAK1 Co-Receptor FLS2->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD (ROS Burst) BIK1->RBOHD Activation MAPK_Cascade MAPK Cascade (MEKK1 -> MKK4/5 -> MPK3/6) BIK1->MAPK_Cascade Signaling Relay WRKYs WRKY TFs (WRKY22, WRKY29, WRKY33) MAPK_Cascade->WRKYs Phosphorylation & Activation DefenseGenes Defense Genes (FRK1, PR1, NHL10) WRKYs->DefenseGenes Transcriptional Activation GrowthGenes Growth Genes (Auxin Signaling) WRKYs->GrowthGenes Transcriptional Repression

Figure 1: The flg22-FLS2 signaling axis.[2][3][4][5][6] Note the bifurcation into ROS production (physiological) and MAPK signaling (transcriptional).

The Transcriptional Landscape: Growth-Defense Trade-off

"Reprogramming" implies a dual action: the induction of defense and the suppression of growth. A successful flg22 treatment should reflect both.

Temporal Dynamics
  • Early Response (30-60 min): Dominated by signaling components. This is the "alert" phase.

  • Late Response (3-24 h): Dominated by antimicrobial peptides, secondary metabolites (camalexin), and hormone crosstalk (SA/JA).

Table 1: Validated Marker Genes for flg22 Response

Use these genes as internal controls to validate your RNA-seq or qPCR data.

Gene IDSymbolFunctionKineticsRole in Reprogramming
At2g19190 FRK1 Receptor-like KinaseEarly (30m) Primary Positive Control. Highly specific to flg22/PTI.
At4g23550 WRKY29 Transcription FactorEarly (30m)Downstream of MAPK cascade; initiates secondary waves.
At2g35980 NHL10 NDR1/HIN1-likeVery Early (15-30m)Rapid response marker; sensitive to ROS signaling.
At3g57260 CYP81F2 Cytochrome P450Mid (1-3h)Involved in indole glucosinolate (defense metabolite) biosynthesis.
At2g14610 PR1 Pathogenesis-RelatedLate (24h)Marker of SA-mediated immunity; often not strongly induced at 30m.
At1g04240 SHY2/IAA3 Auxin RepressorVariableGrowth Repression. Often upregulated to suppress auxin signaling.

Critical Insight: Do not use PR1 as a marker for early (30-60 min) flg22 responses. FRK1 is the industry standard for early PTI activation.

Experimental Protocol: A Self-Validating System

The most common cause of "noisy" transcriptomic data in flg22 experiments is mechanical stress . Touching the plant or changing the media induces "touch genes" (e.g., TCH family) that mask specific immune responses.

The Solution: Liquid culture with an equilibration period.

Workflow Visualization

experimental_workflow Step1 1. Seedling Growth 10-14 days in liquid MS (12h light/12h dark) Step2 2. Equilibration Transfer to fresh media WAIT 24 HOURS Step1->Step2 Crucial Step Step3 3. Elicitation Add flg22 (1 µM final) or Mock (Water) Step2->Step3 Minimizes Touch Stress Step4 4. Harvest Flash freeze in N2 (Time: 30-60 min) Step3->Step4 Precision Timing Step5 5. Analysis RNA Extraction -> qPCR/Seq Step4->Step5

Figure 2: Optimized workflow to eliminate mechanical stress artifacts.

Detailed Methodology
  • Growth: Germinate Arabidopsis Col-0 seeds in 12-well plates containing 1 mL of 0.5x MS media (1% sucrose). Grow for 10-12 days.

  • Equilibration (The "Secret" Step): 24 hours before treatment, carefully replace the media with fresh liquid MS.

    • Why? Changing media causes mechanical stress. The 24h wait allows "touch" transcripts to return to baseline, ensuring that any changes observed later are solely due to flg22.

  • Treatment:

    • Prepare a 1000x stock of flg22 (1 mM in water).

    • Gently pipette stock into the well to reach 1 µM final concentration .

    • Mock Control: Add an equal volume of sterile water to control wells.

  • Harvest: At exactly 30 or 60 minutes , remove seedlings, pat dry on paper towel (1 second), and flash freeze in liquid nitrogen.

  • RNA Extraction: Use Trizol or column-based kits (e.g., RNeasy). Ensure A260/280 ratio is ~2.0.

Data Analysis & Interpretation

When analyzing RNA-seq data from this protocol, apply the following filters to define "reprogramming":

  • Fold Change:

    
     (i.e., > 2-fold change).
    
  • Significance: Adjusted p-value (FDR) < 0.05.

  • Gene Ontology (GO) Enrichment:

    • Up-regulated: "Response to chitin," "Defense response to bacterium," "Kinase activity."

    • Down-regulated: "Auxin-activated signaling pathway," "Cell wall organization," "Photosynthesis."

Validation Check: If FRK1 is not up-regulated by at least 10-fold (qPCR) or significantly enriched (RNA-seq), the treatment failed (likely inactive peptide or insensitive plants).

References

  • Navarro, L., et al. (2004). "The Transcriptional Innate Immune Response to flg22.[7] Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis."[6][7] Plant Physiology.

  • Asai, T., et al. (2002). "MAP kinase signalling cascade in Arabidopsis innate immunity."[6] Nature.

  • Denoux, C., et al. (2008). "Activation of Defense Response Pathways by OGs and Flg22 Elicitors in Arabidopsis Seedlings." Molecular Plant.

  • Zipfel, C., et al. (2004). "Bacterial disease resistance in Arabidopsis through flagellin perception." Nature.

  • Bjornson, M., et al. (2021). "The transcriptional landscape of Arabidopsis thaliana pattern-triggered immunity." Nature Plants.

Sources

Exploratory

Technical Guide: flg22-Induced MAPK Signaling Cascade Activation

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Plant Immunologists, Signal Transduction Researchers, Drug Discovery Scientists Executive Summary The perception of the bacterial flagellin epitope flg...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Plant Immunologists, Signal Transduction Researchers, Drug Discovery Scientists

Executive Summary

The perception of the bacterial flagellin epitope flg22 by the FLS2 receptor is the canonical model for Pattern-Triggered Immunity (PTI) in plants.[1] While the downstream outputs include Reactive Oxygen Species (ROS) bursts and callose deposition, the Mitogen-Activated Protein Kinase (MAPK) cascade represents the central processor of the immune signal, converting extracellular perception into transcriptional reprogramming.

This guide moves beyond basic textbook descriptions to provide a rigorous, field-validated framework for assaying MAPK activation. It addresses the specific kinetic signatures of MPK3, MPK6, and MPK4, and provides a self-validating protocol to distinguish bona fide immune signaling from mechanical stress artifacts.

Mechanistic Architecture: The Signal Transduction Core

The flg22 signaling pathway is not a linear chain but a bifurcated network. Upon ligand binding, the FLS2 receptor recruits the co-receptor BAK1 (SERK3), initiating trans-phosphorylation. This complex activates Receptor-Like Cytoplasmic Kinases (RLCKs), primarily BIK1 , which dissociates to activate downstream nodes.

The MAPK Module

The signal propagates through two distinct MAPK cascades with opposing functions:

  • The Defense Module (Positive Regulators):

    • MAP3K: MEKK1 (and potentially MAP3K3/5)

    • MAP2K: MKK4 and MKK5

    • MAPK: MPK3 and MPK6 [1][2][3][4][5][6][7][8][9][10][11][12]

    • Outcome: Phosphorylation of WRKY transcription factors (e.g., WRKY33), ethylene biosynthesis (via ACS6), and phytoalexin production.

  • The Homeostasis Module (Negative Regulator):

    • MAP3K: MEKK1

    • MAP2K: MKK1 and MKK2

    • MAPK: MPK4

    • Outcome: MPK4 phosphorylation releases the substrate MKS1, allowing WRKY33 to activate defense genes, while preventing autoimmunity in the absence of pathogens.

Pathway Visualization

The following diagram illustrates the signal flow from the apoplast to the nucleus.

flg22_MAPK_Pathway cluster_0 cluster_1 cluster_2 MAPK Cascade cluster_MKK cluster_MPK cluster_3 flg22 flg22 (Ligand) FLS2 FLS2 (Receptor) flg22->FLS2 BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 (RLCK) BAK1->BIK1 Phosphorylation MEKK1 MAP3K: MEKK1 BIK1->MEKK1 MKK4_5 MKK4 / MKK5 MEKK1->MKK4_5 MKK1_2 MKK1 / MKK2 MEKK1->MKK1_2 MPK3_6 MPK3 / MPK6 (Positive Defense) MKK4_5->MPK3_6 MPK4 MPK4 (Negative Regulator) MKK1_2->MPK4 WRKY WRKY Transcription Factors (e.g., WRKY33, WRKY22) MPK3_6->WRKY MPK4->WRKY Releases MKS1 GeneExp Defense Gene Expression (PR1, PDF1.2) WRKY->GeneExp

Caption: The bifurcated flg22 signaling pathway showing the activation of MPK3/6 (defense promotion) and MPK4 (homeostasis).[13]

Experimental Design & Optimization

To generate reproducible data, researchers must control for the high sensitivity of MAPKs to mechanical stress (wounding).

The "Transient" Kinetic Signature

Unlike Effector-Triggered Immunity (ETI), which can induce sustained signaling, flg22-induced MAPK activation is transient .[11]

  • Onset: 2–5 minutes post-elicitation.

  • Peak: 15–30 minutes.

  • Decay: Returns to baseline by 60–90 minutes.

  • Insight: If you observe strong phosphorylation at T=0 or T=120 min, your samples are likely suffering from constitutive stress or wounding artifacts.

Dose-Response Strategy

While 1 µM flg22 is standard for saturation, a dose-response curve (1 nM to 1 µM) is required when characterizing mutants with partial loss-of-function.

  • EC50: Typically ~1–10 nM for MPK6 activation in wild-type Arabidopsis.

Critical Controls
Control TypeComponentPurpose
Negative (Genetic) fls2 mutantConfirms signal is specific to the FLS2 receptor.
Specificity mpk3 or mpk6 mutantsValidates antibody band specificity (MPK3/6 are close in MW).
Mock Water/BufferControls for mechanical stress of injection/handling.
Positive 1 µM flg22Verifies system competence.

Validated Protocol: Leaf Disc MAPK Phosphorylation Assay

This protocol is superior to seedling infiltration because it eliminates the mechanical stress of infiltration immediately prior to harvesting.

Reagents & Equipment[7]
  • Plant Material: 4–5 week old Arabidopsis rosette leaves (Col-0).

  • Elicitor: flg22 peptide (dissolved in water/buffer).[7]

  • Antibody: Anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Rabbit mAb (e.g., Cell Signaling Tech #4370).[7] Note: This mammalian antibody cross-reacts perfectly with the T-E-Y motif in plant MAPKs.

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, Phosphatase Inhibitor Cocktail (Critical) , Protease Inhibitor Cocktail.

Workflow Architecture

Protocol_Workflow step1 Leaf Disc Preparation (Punch 4mm discs) step2 Recovery Phase (Float on H2O, Overnight) *Eliminates wound signal* step1->step2 step3 Elicitation (Replace H2O with flg22) step2->step3 step4 Harvest (Flash Freeze in LN2) step3->step4 step5 Protein Extraction (+ Phosphatase Inhibitors) step4->step5 step6 Western Blot (Anti-pTEpY) step5->step6

Caption: Step-by-step workflow emphasizing the overnight recovery phase to dampen wound-induced MAPK activation.

Detailed Methodology

Step 1: Preparation and Recovery (Day 1)

  • Using a 4mm cork borer, punch leaf discs from healthy rosette leaves. Avoid mid-veins.

  • Place 3–5 discs into wells of a 24-well plate containing 1 mL distilled water.

  • Crucial: Cover and incubate overnight (12–16 hours) in continuous light or standard photoperiod.

    • Why? Punching activates MAPKs. The overnight wait allows phosphorylation to return to baseline.

Step 2: Elicitation (Day 2)

  • Prepare 2X flg22 solution (e.g., 200 nM) to achieve a final concentration of 100 nM.

  • Gently remove water from the wells (do not let discs dry out) or simply add the concentrated elicitor directly to the existing water to minimize disturbance.

  • Incubate for the kinetic time points: 0, 5, 15, 30, 60 minutes .

  • Harvest: Rapidly transfer discs to 1.5 mL tubes and flash freeze in liquid nitrogen. Speed is essential; delays >10 seconds alter phosphorylation states.

Step 3: Extraction and Blotting

  • Grind tissue in liquid nitrogen (beads or pestle).

  • Add Extraction Buffer (2 µL per mg tissue). Vortex vigorously.

  • Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Perform SDS-PAGE (10% acrylamide).

  • Blot and probe with Anti-Phospho-p44/42 MAPK (1:1000 or 1:2000 dilution).

Data Interpretation & Troubleshooting

Band Identification

The anti-pTEpY antibody typically reveals two or three major bands in Arabidopsis:

Band Position (approx.)IdentityKinetic Behavior
~49 kDa (Top) MPK6 Strongest intensity; first to appear.
~45 kDa (Middle) MPK4 Often co-migrates near MPK3; requires high-res gels to separate.
~43 kDa (Bottom) MPK3 Distinct lower band; often weaker than MPK6.
Common Failure Modes
  • High Background (T=0 signal):

    • Cause: Insufficient recovery time after punching discs or rough handling during elicitor addition.

    • Fix: Ensure overnight recovery.[7] Do not shake plates vigorously during elicitation.

  • No Signal:

    • Cause: Phosphatase activity during extraction.

    • Fix: Fresh phosphatase inhibitors (Vanadate, Fluoride, or commercial cocktails) are mandatory. Keep samples on ice.

  • Sustained Activation (>60 min):

    • Cause: Potential contamination or abiotic stress (salt/osmotic shock) in the buffer.

    • Fix: Check buffer osmolarity and pH.

References

  • Asai, T., et al. (2002).[1][3][6][9][13][14][15] MAP kinase signalling cascade in Arabidopsis innate immunity.[3][8][10][12][13] Nature, 415, 977–983.[3][13] [Link]

  • Felix, G., et al. (1999).[1][9][14] Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal, 18(3), 265–276. [Link]

  • Suarez-Rodriguez, M. C., et al. (2007).[13] MEKK1 is required for flg22-induced MPK4 activation in Arabidopsis plants.[1][5][13] Plant Physiology, 143(2), 661–669.[13][14] [Link]

  • Bethke, G., et al. (2009).[11] Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling. PNAS, 106(19), 8067–8072. [Link]

  • Bio-Protocol. (2025). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-Protocol. [Link]

Sources

Foundational

Mechanistic Architecture of Flagellin N-Terminus (flg22) Perception in Plant Innate Immunity

Topic: Biological Function of Flagellin N-Terminus in Plants Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The N-terminus of bacterial flag...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Function of Flagellin N-Terminus in Plants Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-terminus of bacterial flagellin contains a highly conserved 22-amino acid epitope, known as flg22 , which serves as a primary Pathogen-Associated Molecular Pattern (PAMP) in plants.[1][2][3][4][5][6][7] Its perception by the pattern recognition receptor FLS2 (FLAGELLIN SENSING 2) represents the canonical model of PAMP-Triggered Immunity (PTI). This guide dissects the structural mechanics of the FLS2-flg22-BAK1 complex, the downstream signal transduction cascades, and the evolutionary evasion strategies employed by phytopathogens. It further provides validated experimental frameworks for assaying N-terminal activity, offering a roadmap for translational applications in crop protection and peptide engineering.

Molecular Architecture of Detection: The Address-Message Concept

The biological function of the flagellin N-terminus is governed by a precise structural logic often described as the "Address-Message" concept. The flg22 peptide does not merely bind a receptor; it orchestrates the assembly of a signaling-competent heterodimer.

The Ligand: flg22

The canonical flg22 sequence (derived from Pseudomonas aeruginosa) is QRLSTGSRINSAKDDAAGLQIA .[4][8]

  • The Address (N-Terminus, Residues 1–16): This segment is responsible for the high-affinity binding to the FLS2 receptor. It occupies the inner concave surface of the FLS2 Leucine-Rich Repeat (LRR) solenoid.

  • The Message (C-Terminus, Residues 17–22): This segment acts as a molecular glue. Once the "address" is bound, the C-terminus creates a novel interface that recruits the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1). Without this recruitment, the immune signal is not transduced.

The Receptor Complex: FLS2-BAK1

Crystallographic studies (Sun et al., 2013) reveal that FLS2 does not pre-dimerize with BAK1. Instead, flg22 acts as a molecular bridge.

  • Recognition: FLS2 binds flg22.

  • Nucleation: The FLS2-flg22 complex creates a docking site for BAK1.

  • Activation: BAK1 binding brings the intracellular kinase domains of FLS2 and BAK1 into proximity, allowing transphosphorylation.

FLS2_Signaling_Complex FLS2 FLS2 Receptor (LRR Domain) flg22 flg22 Ligand (N-Terminus) FLS2->flg22 High Affinity Binding (Address: Res 1-16) Complex Active Heterodimer (FLS2-flg22-BAK1) FLS2->Complex BAK1 BAK1 Co-Receptor (LRR Domain) BAK1->Complex flg22->BAK1 Recruitment Interface (Message: Res 17-22) flg22->Complex Kinase_Act Kinase Domain Transphosphorylation Complex->Kinase_Act Conformational Change

Caption: Logical assembly of the FLS2-flg22-BAK1 immune complex demonstrating the Address-Message binding kinetics.

Signal Transduction Dynamics

Upon complex formation, the signal propagates through two distinct temporal phases: early (seconds to minutes) and late (hours to days).

The Oxidative Burst (Phase I)

The most immediate response is the production of Reactive Oxygen Species (ROS). The FLS2-BAK1 complex phosphorylates the cytoplasmic kinase BIK1 , which dissociates and phosphorylates the NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D). This generates an apoplastic ROS burst within 2–5 minutes, serving as both an antimicrobial agent and a secondary messenger.

MAPK Cascade Activation (Phase II)

Parallel to ROS production, the signal activates Mitogen-Activated Protein Kinases (MAPKs).

  • Pathway A: MKK4/MKK5

    
    MPK3/MPK6  (Regulates gene expression, e.g., WRKY transcription factors).
    
  • Pathway B: MEKK1

    
     MKK1/MKK2 
    
    
    
    MPK4 (Negative regulator of immunity; balances the response).
Late-Stage Immunity

Sustained signaling leads to callose deposition at the cell wall (physical barrier) and systemic acquired resistance (SAR) mediated by salicylic acid (SA).

Evolutionary Arms Race: Pathogen Evasion

Pathogens under immune pressure have evolved polymorphisms in the flg22 region to evade FLS2 detection while maintaining flagellar motility.[2][3]

Table 1: Comparative Analysis of flg22 Variants and Immunogenicity
Organismflg22 Sequence (N

C)
Immunogenicity (Arabidopsis)Mechanism of Evasion
P.[2][3] aeruginosa QRLSTGSRINSAKDDA AGLQIAHigh Canonical PAMP. Strong FLS2 binding and BAK1 recruitment.
A. tumefaciens ...M ...V ...G ...Null Polymorphisms disrupt FLS2 binding pocket interaction. "Invisible" to AtFLS2.
R. solanacearum ...Y ...V ...A ...Null Divergent sequence prevents recognition by Solanaceae/Brassicaceae FLS2.
X. campestris ...V ...K ...D ...High Despite variations, critical "address" residues are conserved enough for detection.

Note: Bolded residues indicate key polymorphic sites affecting receptor compatibility.

Experimental Frameworks

To validate the biological function of the flagellin N-terminus or test novel peptide mimetics, two "Gold Standard" assays are required: the ROS Burst Assay and the MAPK Activation Assay.

Protocol: Luminol-Based ROS Burst Assay

This assay quantifies the immediate oxidative burst triggered by flg22 binding.

Materials:

  • Leaf discs (4 mm) from 4-week-old Arabidopsis (Col-0).

  • 96-well white microplate.

  • Elicitor Solution: 100 nM flg22 (synthetic).

  • Detection Mix: 20 µg/mL Horseradish Peroxidase (HRP) + 100 µM Luminol (L-012).

Methodology:

  • Equilibration: Float leaf discs in dH₂O overnight to resolve wounding stress ROS. Critical Step: Failure to equilibrate results in high background noise.

  • Treatment: Replace water with 100 µL Detection Mix containing the elicitor.

  • Measurement: Immediately measure luminescence (RLU) every 1–2 minutes for 60 minutes using a plate reader.

  • Analysis: Plot RLU vs. Time. A canonical flg22 response peaks at ~12–15 minutes.

ROS_Assay_Workflow Step1 Leaf Disc Excision (4mm, Col-0) Step2 Overnight Equilibration (dH2O, Dark) Step1->Step2 Remove Wound Signal Step3 Add Elicitor Mix (flg22 + HRP + Luminol) Step2->Step3 Trigger PTI Step4 Luminescence Reading (0-60 min, 2 min interval) Step3->Step4 Capture ROS Output Data Output: Peak at ~15 min Step4->Output Quantify

Caption: Step-by-step workflow for the Luminol-based ROS burst assay to validate flg22 activity.

Protocol: MAPK Phosphorylation Assay

Validates the activation of the kinase cascade (Phase II).

  • Induction: Infiltrate leaves with 1 µM flg22. Harvest tissue at 0, 15, and 30 mins.

  • Extraction: Grind tissue in liquid N₂; extract protein in buffer with phosphatase inhibitors.

  • Detection: Perform Western Blot using anti-pERK (p44/42) antibody.

  • Result: Distinct bands for phosphorylated MPK6 (46 kDa) and MPK3 (43 kDa) should appear at 15 mins and fade by 60 mins.

Translational Applications

Understanding the N-terminal function opens avenues for Peptide Engineering and Agrochemicals :

  • Priming Agents: Synthetic flg22 analogs can be used as foliar sprays to "prime" crops, elevating basal immunity without the energy cost of full infection.

  • Receptor Engineering: Transferring FLS2 variants (e.g., FLS2XL from grape) into susceptible crops (e.g., tomato) can expand the recognition spectrum to cover "stealth" pathogens like Agrobacterium.

References

  • Sun, Y., et al. (2013).[9] Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex.[2][3][9][10] Science.[9] Link

  • Felix, G., et al. (1999).[4][11][12][13][14] Plants have a sensitive perception system for the most conserved domain of bacterial flagellin.[15] The Plant Journal. Link

  • Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and the kinase BAK1 initiates plant defence.[9] Nature. Link

  • Gómez-Gómez, L., & Boller, T. (2000).[1][4] FLS2: An LRR Receptor-like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis.[1] Molecular Cell. Link

  • Rossez, Y., et al. (2015). Flagellin sensing in plant-bacteria interactions.[2][3][6][8] Trends in Plant Science. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Phenotyping of Plant Immunity

Flg22-Triggered Seedling Growth Inhibition (SGI) Assay[1][2] Abstract The Seedling Growth Inhibition (SGI) assay is a robust, quantitative phenotypic readout for Pattern-Triggered Immunity (PTI) in plants. Unlike transie...

Author: BenchChem Technical Support Team. Date: March 2026

Flg22-Triggered Seedling Growth Inhibition (SGI) Assay[1][2]

Abstract

The Seedling Growth Inhibition (SGI) assay is a robust, quantitative phenotypic readout for Pattern-Triggered Immunity (PTI) in plants. Unlike transient markers such as ROS bursts (minutes) or MAPK activation (hours), SGI represents the cumulative physiological cost of sustained immune activation over several days. This protocol details a high-throughput, liquid-based methodology for assessing sensitivity to flg22 , a conserved 22-amino acid peptide from bacterial flagellin. By measuring the "growth-defense trade-off," researchers can screen for immune-deficient mutants, test novel elicitors, or validate chemical primers of plant immunity.

Introduction & Mechanistic Basis

Plants possess a sophisticated innate immune system that detects Microbe-Associated Molecular Patterns (MAMPs).[1][2] The perception of flagellin is the best-characterized model for this system.

The Signaling Cascade[3][4]
  • Perception: The 22-amino acid epitope (flg22) is recognized by the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) FLS2 at the plasma membrane.[1]

  • Complex Assembly: Upon ligand binding, FLS2 instantly recruits the co-receptor BAK1 (SERK3).

  • Signal Transduction: This heterodimerization triggers the phosphorylation of the cytoplasmic kinase BIK1 , leading to a calcium influx, ROS burst (via RBOHD), and activation of MAPK cascades (MPK3/6).

  • Physiological Output: The massive transcriptional reprogramming required for defense diverts metabolic resources away from development, resulting in measurable growth inhibition.

Key Insight: SGI is not a measure of toxicity; it is a measure of perception. If a plant cannot "see" the bacteria (e.g., fls2 mutant), it will grow normally in the presence of flg22.

G flg22 flg22 Peptide FLS2 FLS2 Receptor flg22->FLS2 Bind BAK1 BAK1 Co-Receptor FLS2->BAK1 Heterodimerize BIK1 BIK1 Kinase BAK1->BIK1 Phosphorylate ROS ROS Burst (RBOHD) BIK1->ROS MAPK MAPK Cascade (MPK3/6) BIK1->MAPK WRKY Transcriptional Reprogramming ROS->WRKY MAPK->WRKY Growth Seedling Growth Inhibition (SGI) WRKY->Growth Resource Allocation

Figure 1: The FLS2 signaling pathway leading to growth inhibition. Perception of flg22 triggers a cascade that reallocates metabolic energy from growth to defense.

Experimental Design & Considerations
3.1 The Liquid Advantage

While SGI can be performed on agar plates, this protocol uses a liquid transfer format in 24-well or 48-well plates.

  • Uniformity: Liquid media ensures the peptide is evenly distributed and constantly available to all tissues, not just the root tip.

  • Precision: Eliminates agar drying effects and allows for cleaner weighing of seedlings without adhering agar chunks.

3.2 Controls
  • Positive Control (WT): Col-0 (Wild Type) treated with flg22. Expect ~50-80% weight reduction.

  • Negative Control (Genotype): fls2 or bak1 mutants. These should be insensitive to flg22 and grow similarly to mock-treated plants.

  • Mock Control: Col-0 treated with solvent (water/buffer) only. Establishes the "100% Growth" baseline.

Materials
Reagents
  • Seeds: Arabidopsis thaliana Col-0, fls2 (e.g., fls2-1 or fls2-c).

  • Flg22 Peptide: Sequence: QRLSTGSRINSAKDDAAGLQIA.

    • Stock: Dissolve to 1 mM or 10 mM in sterile water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Liquid Media (1/2 MS): Murashige & Skoog basal salts (2.15 g/L), 1% Sucrose (10 g/L), pH 5.7 (adjusted with KOH). MES buffer (0.5 g/L) is optional but recommended for pH stability.

  • Solid Media: 1/2 MS + 0.8% Phytoagar.

Equipment
  • 24-well clear polystyrene plates (sterile).

  • Analytical balance (0.1 mg precision).

  • Fine-tip forceps (sterilized).

  • Plant growth chamber (22°C, 16h light/8h dark photoperiod).

Detailed Protocol
Phase 1: Germination (Days 0-5)
  • Sterilization: Surface sterilize seeds (70% Ethanol for 1 min, 10% Bleach for 10 min, wash 5x with sterile water).

  • Stratification: Resuspend seeds in 0.1% sterile agarose and spot onto solid 1/2 MS plates. Seal with micropore tape. Stratify at 4°C for 2 days to synchronize germination.

  • Growth: Move plates to the growth chamber. Grow for 5 days until cotyledons are fully expanded and true leaves are just visible.

Phase 2: The Transfer (Day 5)

This is the critical step. Ensure the peptide concentration is accurate.

  • Prepare Assay Media:

    • Mock Media: 1/2 MS liquid media.

    • Treatment Media: 1/2 MS liquid media + 1 µM flg22 .

    • Note: 1 µM is the standard saturating dose. For dose-response curves, use 10 nM, 100 nM, and 1 µM.

  • Fill Plates: Dispense 1 mL of the respective media into the wells of a 24-well plate.

  • Transfer: Using sterile forceps, carefully lift two 5-day-old seedlings from the agar plate and float them in the liquid media of a single well.

    • Replicates: Use at least 6 wells (12 seedlings) per genotype/treatment combination.

    • Care: Do not crush the hypocotyl. Ensure the seedling floats freely.

Phase 3: Incubation & Measurement (Days 5-15)
  • Incubation: Seal plates with micropore tape (to allow gas exchange but prevent evaporation). Return to growth chamber for 10 days .

  • Harvest (Day 15):

    • Prepare a stack of paper towels.

    • Remove seedlings from a well, gently blot them on the paper towel to remove excess liquid (do not squeeze).

    • Immediately weigh the seedlings on the analytical balance. Record Fresh Weight (FW).[5]

Workflow Step1 Seed Sterilization & Stratification Step2 Germination (Solid MS, 5 Days) Step1->Step2 Step3 Transfer to 24-Well Plate Step2->Step3 Step4 Incubation (Liquid MS + flg22, 10 Days) Step3->Step4 + 1 µM flg22 Step5 Blot Dry & Weigh (Fresh Weight) Step4->Step5

Figure 2: Experimental workflow. The transfer step (Step 3) isolates the treatment window to ensure uniform exposure.

Data Analysis
  • Calculate Mean FW: Calculate the average fresh weight for each condition.

  • Calculate % Inhibition:

    
    
    
  • Statistics:

    • Perform a Two-Way ANOVA (Genotype × Treatment).

    • Follow with Tukey’s HSD post-hoc test to compare means.

    • Success Criteria: WT should show >50% inhibition. fls2 should show <10% inhibition (non-significant difference from mock).

Example Data Table:

GenotypeTreatmentMean FW (mg)% InhibitionInterpretation
Col-0 (WT) Mock150 ± 12-Baseline Growth
Col-0 (WT) 1 µM flg2245 ± 570% Functional PTI
fls2 Mock155 ± 10-Baseline Growth
fls2 1 µM flg22152 ± 11~2% Loss of Perception
Troubleshooting & Optimization
IssueProbable CauseSolution
No inhibition in WT Inactive PeptideFlg22 adheres to plastic or degrades. Use low-bind tubes for stocks. Ensure -20°C storage.
High variation Uneven GerminationSelect seedlings of identical size during the transfer step (Day 5).
Chlorosis (Yellowing) Media DepletionIf growing >10 days, increase media volume to 1.5 mL or refresh media at Day 10.
Contamination Non-sterile transferPerform the transfer in a laminar flow hood. Use sterile forceps.
References
  • Zipfel, C., et al. (2004).[4][6][7][8] Bacterial disease resistance in Arabidopsis through flagellin perception.[6][9][10] Nature, 428(6984), 764–767. Link

  • Gómez-Gómez, L., & Boller, T. (2000).[1][4][6][11] FLS2: an LRR receptor-like kinase involved in the perception of the bacterial elicitor flagellin in Arabidopsis.[1][9][10] Molecular Cell, 5(6), 1003–1011. Link

  • Felix, G., et al. (1999).[1][12][13] Plants have a sensitive perception system for the most conserved domain of bacterial flagellin.[5] The Plant Journal, 18(3), 265–276. Link

  • Chinchilla, D., et al. (2007).[7] A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature, 448(7152), 497–500. Link

Sources

Application

Application Note: A Researcher's Guide to the Dissolution and Use of Flagellin 22 TFA for Bioassays

Abstract Flagellin 22 (flg22), a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, is a potent activator of the innate immune system.[1][2][3][4] It is recognized by Toll-like Receptor 5 (TLR5)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Flagellin 22 (flg22), a conserved 22-amino acid peptide from the N-terminus of bacterial flagellin, is a potent activator of the innate immune system.[1][2][3][4] It is recognized by Toll-like Receptor 5 (TLR5) in animals and FLAGELLIN-SENSING 2 (FLS2) in plants, triggering downstream signaling cascades that culminate in an inflammatory or defense response.[1][2][5][6] This peptide is typically supplied as a trifluoroacetate (TFA) salt following its purification by high-performance liquid chromatography (HPLC).[7][8] Proper dissolution and handling of flg22-TFA are critical for achieving reproducible and accurate results in biological assays. This guide provides a detailed technical overview, validated protocols for solubilization, and best practices for the use of flg22 in common bioassays.

Introduction: Physicochemical Properties and Handling of Flg22-TFA

Flg22 is a powerful tool for studying pattern-triggered immunity (PTI). The peptide derived from Pseudomonas aeruginosa (Sequence: QRLSTGSRINSAKDDAAGLQIA) is one of the most commonly used variants in research.[1][3] Understanding its properties is the first step toward successful experimentation.

The Role of the TFA Salt: Trifluoroacetic acid (TFA) is a volatile ion-pairing agent used during reverse-phase HPLC purification of synthetic peptides. Its presence as a counterion helps to neutralize the charged residues of the peptide, yielding a stable, lyophilized powder. While TFA contributes to the total mass of the product, its presence in small, residual amounts typically does not interfere with most standard in vitro biological assays.[7][8] However, for highly sensitive cellular systems, it is crucial to ensure the final TFA concentration is negligible by using a highly concentrated stock solution for subsequent dilutions.

Handling and Storage of Lyophilized Powder: Proper storage is essential to maintain the peptide's biological activity.

  • Long-Term Storage: The lyophilized powder should be stored at -20°C or colder, protected from moisture.[9] Under these conditions, the peptide is stable for up to three years.[9]

  • Before Use: Before opening the vial, it is critical to allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents atmospheric moisture from condensing on the hygroscopic peptide, which can compromise its stability and weighing accuracy.

PropertyDescription
Full Name Flagellin 22, Trifluoroacetate Salt
Common Sequence H-Gln-Arg-Leu-Ser-Thr-Gly-Ser-Arg-Ile-Asn-Ser-Ala-Lys-Asp-Asp-Ala-Ala-Gly-Leu-Gln-Ile-Ala-OH (P. aeruginosa)[1][9]
Molecular Weight ~2386.5 g/mol (as TFA salt; exact weight can vary slightly by batch)[9][10]
Appearance White to off-white lyophilized powder
Purity (Typical) ≥97% (as determined by HPLC)[10]
Primary Receptor (Mammalian) Toll-like Receptor 5 (TLR5)[1][5]
Primary Receptor (Plant) FLAGELLIN-SENSING 2 (FLS2)[1][2][6]

Reconstitution and Solubilization: A Validated Protocol

The high solubility of flg22-TFA in both aqueous and organic solvents provides flexibility. The choice of solvent depends on the desired stock concentration and the requirements of the downstream application.

dot

Reconstitution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage vial Lyophilized flg22-TFA Vial equilibrate Equilibrate to Room Temperature (15-20 min) vial->equilibrate Prevents condensation add_solvent Add Sterile H₂O or DMSO equilibrate->add_solvent dissolve_aid Vortex and/or Sonicate to Ensure Complete Dissolution add_solvent->dissolve_aid aliquot Aliquot into Single-Use Tubes dissolve_aid->aliquot store Store at -80°C aliquot->store Avoids freeze- thaw cycles

Caption: Workflow for proper reconstitution of flg22-TFA.

Recommended Solvents and Stock Solution Preparation

For most in vitro bioassays, preparing a high-concentration primary stock in either sterile, nuclease-free water or anhydrous DMSO is recommended. Sonication can significantly aid dissolution.[9][11][12]

SolventMaximum Reported SolubilityRecommended Stock ConcentrationNotes
Sterile, Nuclease-Free Water ~30-50 mg/mL[9][13]1-5 mM (approx. 2.4-12 mg/mL)Ideal for direct use in aqueous assays. Requires sonication for high concentrations.[9][12]
DMSO (anhydrous) ~90-100 mg/mL[12][13]10-20 mM (approx. 24-48 mg/mL)Excellent for long-term storage. Ensure final DMSO concentration in assay is <0.1%.

Protocol 2.1.1: Preparing a 10 mM DMSO Stock Solution

  • Centrifuge the vial of lyophilized flg22-TFA briefly to collect all powder at the bottom.

  • Let the vial equilibrate to room temperature.

  • To a 1 mg vial of flg22-TFA (MW ~2386.5), add 41.9 µL of anhydrous DMSO.

    • Calculation: (1 mg / 2386.5 g/mol ) / 0.010 mol/L = 0.0419 mL = 41.9 µL

  • Vortex gently for 1-2 minutes. If particulates remain, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Aliquot into smaller, single-use volumes (e.g., 5-10 µL) to minimize freeze-thaw cycles.

  • Store aliquots at -80°C. Stored correctly, DMSO stocks are stable for at least one year.[9]

Protocol 2.1.2: Preparing a 1 mM Aqueous Stock Solution

  • Follow steps 1 and 2 from the DMSO protocol.

  • To a 1 mg vial of flg22-TFA, add 419 µL of sterile, nuclease-free water.

  • Vortex gently. Use a water bath sonicator for 10-15 minutes to ensure complete dissolution, as high concentrations in water can be slower to dissolve.[9][12]

  • Confirm the solution is clear and free of particulates.

  • Aliquot and store at -80°C. Aqueous stocks are generally less stable long-term than DMSO stocks; use within 6 months is recommended.

Preparation of Working Solutions

Always prepare fresh working solutions for each experiment by diluting the high-concentration stock.

  • Thaw a single aliquot of the stock solution on ice.

  • Perform serial dilutions into the final cell culture medium or assay buffer (e.g., PBS, saline) to achieve the desired final concentration (typically in the nanomolar range).

  • For example, to make a 100 nM working solution from a 1 mM stock, perform a 1:10,000 dilution. This can be done in two steps: 1:100 followed by another 1:100.

  • Mix thoroughly by gentle pipetting or vortexing before adding to the bioassay.

Application Protocol: TLR5-Mediated NF-κB Reporter Assay

A common and robust method to quantify flg22 activity is to use a human embryonic kidney (HEK293) cell line engineered to express human TLR5 and an NF-κB-driven secreted alkaline phosphatase (SEAP) or luciferase reporter. Activation of TLR5 by flg22 leads to a signaling cascade culminating in NF-κB activation and reporter gene expression.[5]

dot

TLR5_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_NFkB cluster_nucleus Nucleus flg22 flg22 TLR5 TLR5 Dimer flg22->TLR5 Binds MyD88 MyD88 TLR5->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_complex NF-κB IκB IKK->NFkB_complex:f1 Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB IκB NFkB_complex:f0->NFkB IkB_p P-IκB (Degraded) NFkB_complex:f1->IkB_p DNA Pro-inflammatory Gene Transcription NFkB_nuc->DNA

Caption: Simplified TLR5 signaling pathway initiated by flg22.

Protocol 3.1: Step-by-Step Methodology

  • Cell Seeding: Plate HEK293-hTLR5 reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium (DMEM, 10% FBS, 1% Pen/Strep). Incubate for 24 hours at 37°C, 5% CO₂.

  • Stimulation: Prepare serial dilutions of flg22 from your stock solution in assay medium. A typical dose-response curve might range from 0.1 nM to 100 nM.

  • Remove the old medium from the cells and add 100 µL of the flg22 dilutions. Include a "medium only" negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Detection (SEAP Reporter Example):

    • Transfer 20 µL of the cell culture supernatant to a new, opaque 96-well plate.

    • Add 80 µL of a chemiluminescent SEAP substrate (e.g., QUANTI-Blue™ Solution).

    • Incubate at 37°C for 1-3 hours.

    • Measure absorbance at 620-655 nm using a microplate reader.

  • Data Analysis: Plot the reporter signal (e.g., absorbance) as a function of the flg22 concentration. A successful experiment will show a clear dose-dependent increase in signal.

Quality Control and Troubleshooting

Ensuring the biological activity of your dissolved flg22 is paramount. For plant-based research, a rapid reactive oxygen species (ROS) burst assay is an excellent quality control measure.[14][15][16]

IssuePossible CauseRecommended Solution
Peptide Fails to Dissolve Insufficient mixing; poor solvent quality; peptide has precipitated.Sonicate the solution for 10-20 minutes.[9][11][12] Ensure you are using high-purity, anhydrous DMSO or sterile water. Gentle warming to 37°C may also help.
No Biological Activity Observed Inactive peptide (degradation); incorrect storage; cell line lacks receptor.Confirm stock solution integrity with a fresh aliquot or new vial. Verify your cell line expresses functional TLR5 (or FLS2). Run a positive control for the pathway (e.g., LPS for TLR4).
High Variability Between Replicates Inaccurate pipetting of viscous stock; incomplete dissolution; cell health.Ensure the stock solution is fully dissolved and vortexed before making dilutions. Use calibrated pipettes. Check cell viability and ensure even seeding density across the plate.
High Background Signal in Assay Contamination of reagents or cells; reporter gene leakiness.Use fresh, sterile medium and buffers. Test cells for mycoplasma contamination. Titrate cell seeding density to find an optimal signal-to-noise window.

References

  • Couto, D., & Zipfel, C. (2016). Flagellin sensing, signaling, and immune responses in plants. Journal of Experimental Botany, 67(13), 3851–3859. [Link]

  • Clinisciences. (n.d.). Flagelin 22 (TFA). Retrieved from clinisciences.com. [Link]

  • Biocompare. (n.d.). Flagelin 22 TFA from Aladdin Scientific. Retrieved from Biocompare.com. [Link]

  • Meindl, T., Boller, T., & Felix, G. (2000). The Bacterial Elicitor Flagellin Activates Its Receptor in Tomato Cells According to the Address–Message Concept. The Plant Cell, 12(10), 1783–1794. [Link]

  • Zipfel, C., Robatzek, S., Navarro, L., Oakeley, E. J., Jones, J. D., & Boller, T. (2004). The Transcriptional Innate Immune Response to flg22. Interplay and Overlap with Avr Gene-Dependent Defense Responses and Bacterial Pathogenesis. Plant Physiology, 134(1), 506–516. [Link]

  • Smith, K. D., Andersen-Nissen, E., Hayashi, F., Strobe, K., Bergman, M. A., Barrett, S. L., Cookson, B. T., & Aderem, A. (2003). Loss of Arabidopsis thaliana Dynamin-Related Protein 2B Reveals Separation of Innate Immune Signaling Pathways. The Journal of biological chemistry, 278(43), 42680–42689. [Link]

  • Kadota, Y., Shirasu, K., & Zipfel, C. (2021). Arabidopsis SBT5.2 and SBT1.7 subtilases mediate C-terminal cleavage of flg22 epitope from bacterial flagellin. Nature Communications, 12(1), 2691. [Link]

  • University of Tennessee. (2015). Synthesis of Flagellin 22 As a Probe for Plant Signaling and Molecular Trafficking Towards Improved Crops. Trace: Tennessee Research and Creative Exchange. [Link]

  • Becraft, P. W., Liu, X., Smith, L. G., & He, P. (2017). Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2. Journal of Experimental Botany, 68(11), 2919–2929. [Link]

  • NovoPro Bioscience Inc. (n.d.). Flg22 (P.s.tabaci) peptide. Retrieved from novoprolabs.com. [Link]

  • Smith, J. M., & Heese, A. (2014). Sensitivity to Flg22 Is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2. Plant signaling & behavior, 9(10), e972233. [Link]

  • NovoPro Bioscience Inc. (n.d.). Flg22 (A. tumefaciens) peptide. Retrieved from novoprolabs.com. [Link]

  • Cambridge Bioscience. (n.d.). Flagelin 22 (TFA). Retrieved from cambridgebioscience.com. [Link]

  • Tallant, T., Deb, A., Kar, N., Lupica, J., de Veer, M. J., & DiDonato, J. A. (2004). Flagellin acting via TLR5 is the major activator of key signaling pathways leading to NF-κB and proinflammatory gene program activation in intestinal epithelial cells. BMC microbiology, 4, 33. [Link]

  • ResearchGate. (n.d.). Brassica FLS2 LRR Domains Confer flg22 Sensitivity in Arabidopsis. Retrieved from ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). flg22 Peptide. Retrieved from phytotechlab.com. [Link]

  • ResearchGate. (n.d.). Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2. Retrieved from ResearchGate. [Link]

  • Cheng, Z., Dunlap, C. A., & Glick, B. R. (2022). Flg22-facilitated PGPR colonization in root tips and control of root rot. Microbiology spectrum, 10(6), e0232422. [Link]

  • Asai, T., Tena, G., Plotnikova, J., Willmann, M. R., Chiu, W. L., & Sheen, J. (2002). MAP kinase signalling cascade in Arabidopsis innate immunity. Nature, 415(6875), 977–983. [Link]

  • Hakobyan, L., Gabrielyan, M., & He, Y. (2019). Influence Of Salt Stress On The flg22 Induced ROS Production In Arabidopsis Thaliana Leaves. bioRxiv. [Link]

  • Kolupaeva, V., Kutas, E., & Szabados, L. (2021). Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants. International Journal of Molecular Sciences, 22(15), 8272. [Link]

Sources

Method

High-Fidelity Quantification of flg22-Induced Callose Deposition in Arabidopsis

Abstract & Scope This Application Note details a standardized protocol for inducing, staining, and quantifying callose deposition in Arabidopsis thaliana leaves following elicitation with the bacterial Microbe-Associated...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a standardized protocol for inducing, staining, and quantifying callose deposition in Arabidopsis thaliana leaves following elicitation with the bacterial Microbe-Associated Molecular Pattern (MAMP) flg22.[1][2] Callose (


-1,3-glucan) deposition is a robust, late-stage marker of PAMP-Triggered Immunity (PTI). While phenotypically distinct, the quantification of callose is frequently plagued by high variability due to inconsistent clearing methods, pH sensitivity of the Aniline Blue fluorophore, and subjective image thresholding. This guide provides a self-validating workflow to minimize noise and maximize reproducibility.

Scientific Foundation: The Mechanistic "Why"

To interpret callose data accurately, one must understand the signaling cascade that triggers it. Callose deposition is not a passive event; it is an active cellular reinforcement driven by the PMR4 (POWDERY MILDEW RESISTANT 4) synthase, also known as GSL5 .[3][4]

The Signaling Cascade

Upon perception of flg22 by the FLS2-BAK1 receptor complex, a phosphorylation cascade activates the cytoplasmic kinase BIK1. This triggers a calcium influx and the production of Reactive Oxygen Species (ROS) via RBOHD. Crucially, PMR4 activity is tightly regulated by these upstream PTI signaling events.

Key Insight: If your mutant has normal ROS burst but no callose, the defect lies downstream at PMR4 or its trafficking. If both are absent, the defect is likely at the FLS2/BAK1 receptor level.

FLS2_Pathway flg22 flg22 Peptide (Elicitor) FLS2 FLS2 Receptor flg22->FLS2 Binding BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 Kinase BAK1->BIK1 Phosphorylation RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Activation ROS ROS Burst (H2O2) RBOHD->ROS Production PMR4 PMR4 / GSL5 (Callose Synthase) ROS->PMR4 Signaling Callose Callose Deposition (Cell Wall) PMR4->Callose Synthesis

Figure 1: The FLS2 signaling cascade leading to PMR4-dependent callose deposition.[5]

Experimental Protocol

Reagents & Equipment
  • Plant Material: Arabidopsis thaliana (Col-0), 4–5 weeks old, grown in short-day conditions (8h light/16h dark) to maximize leaf size and prevent senescence.

  • Elicitor: flg22 peptide (synthetic).[1] Stock: 1 mM in water. Working: 1

    
    M.
    
  • Clearing Agent: 95-100% Ethanol (EtOH).

  • Staining Buffer: 150 mM

    
    , pH 9.5. (Critical : See Section 3.3).
    
  • Stain: Aniline Blue (0.01% w/v in Staining Buffer).[6]

  • Microscope: Epifluorescence with DAPI filter (Excitation ~370nm, Emission ~510nm).

Step-by-Step Workflow
Phase 1: Elicitation (Day 1)
  • Selection: Select fully expanded rosette leaves (leaves #5–8). Avoid older senescing leaves as they have high background callose.

  • Infiltration: Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaf with 1

    
    M flg22 .
    
    • Control: Infiltrate mock plants with sterile water or MgCl

      
       (depending on solvent).
      
    • Technique: Ensure the entire leaf is water-soaked (turns dark green).

  • Incubation: Move plants back to growth chamber for 16–24 hours .

Phase 2: Clearing (Day 2)

Why this matters: Chlorophyll autofluorescence (red) interferes with image contrast and obscures the faint blue/yellow callose signal.

  • Harvest: Cut leaves and immediately submerge in 95% EtOH in 6-well plates or 50 mL tubes.

  • Extraction: Incubate at 37°C for 2–4 hours, or overnight at Room Temperature (RT).

  • Refresh: Replace EtOH until leaves are completely stark white (albino appearance). Any remaining green will ruin quantification.

Phase 3: Staining (Day 3)

Why this matters: Aniline Blue fluorochrome requires a basic pH to interact with the triple helix structure of


-1,3-glucan.
  • Rehydration: Remove EtOH and wash leaves in 150 mM

    
     (pH 9.5) for 30 mins.
    
  • Staining: Incubate leaves in 0.01% Aniline Blue in 150 mM

    
     buffer.
    
    • Duration: minimum 1 hour (up to 4 hours) in the dark (wrap tubes in foil).

  • Mounting: Mount leaves on slides using 50% glycerol .

    • Tip: Water evaporates quickly under hot microscope lamps; glycerol preserves the sample and refractive index.

Phase 4: Imaging
  • Use a DAPI / UV filter set .

  • Focus on the leaf vasculature first, then move to the interveinal region.

  • Callose deposits appear as bright punctate spots (starry night effect).

  • Exposure: Keep exposure constant across ALL samples (e.g., 200ms). Do not auto-expose.[7]

Workflow cluster_0 Day 1: Treatment cluster_1 Day 2: Clearing cluster_2 Day 3: Analysis Infiltration Infiltrate 1µM flg22 (Syringe) Incubation Incubate 24h (Growth Chamber) Infiltration->Incubation Ethanol 95% EtOH Wash (Remove Chlorophyll) Incubation->Ethanol Rehydrate Rehydrate in Buffer (150mM K2HPO4) Ethanol->Rehydrate Stain Stain 0.01% Aniline Blue (pH 9.5, Dark) Rehydrate->Stain Image Microscopy (UV Filter) Stain->Image Quant ImageJ Analysis Image->Quant

Figure 2: Experimental workflow for callose detection.

Data Analysis: Automated Quantification (ImageJ/Fiji)[1][3]

Manual counting is subjective and prone to bias. Use this automated pipeline.

ImageJ Macro Steps
  • Open Image: File -> Open.

  • Type Conversion: Image -> Type -> 8-bit.

  • Background Subtraction: Process -> Subtract Background (Rolling Ball Radius: 50 pixels).

    • Effect: Removes diffuse background fluorescence, keeping sharp dots.

  • Thresholding: Image -> Adjust -> Threshold.

    • Algorithm:RenyiEntropy or MaxEntropy usually works best for callose.

    • Action: Apply (creates a binary mask).

  • Watershed (Optional): Process -> Binary -> Watershed (splits touching dots).

  • Analysis: Analyze -> Analyze Particles.

    • Size: 5–infinity (filters out single-pixel noise).

    • Circularity:[8] 0.3–1.00.

    • Output: Summary (Count, Total Area).

Data Presentation

Present your data as "Callose Deposits per mm


" or "Relative Callose Intensity."
GenotypeTreatmentMean Count (

)
Standard ErrorInterpretation
Col-0 (WT) Mock15± 3Basal level (wounding response)
Col-0 (WT) flg22450± 45Strong PTI Response
fls2 mutant flg2218± 4No recognition (Negative Control)
pmr4 mutant flg225± 1No synthesis (Specificity Control)

Troubleshooting & Validation

Common Failure Modes
  • Weak Signal: Check the pH of your

    
     buffer. If it drops below 8.5, Aniline Blue fluorescence diminishes significantly.
    
  • High Background: Incomplete clearing. If the leaf looks yellow/green under brightfield, the EtOH step was too short.

  • "Vein-Only" Staining: This is often wound response from the syringe, not PTI. Focus quantification on interveinal spaces.

Self-Validating Controls

To ensure scientific integrity, every experiment must include:

  • Negative Control: fls2 mutant (should show zero response to flg22).

  • Specificity Control: pmr4 (or gsl5) mutant (should show zero callose despite normal ROS burst).

  • Mock Control: Water infiltration to account for mechanical damage (wounding triggers mild callose).

References

  • Gómez-Gómez, L., Felix, G., & Boller, T. (1999). A single locus determines sensitivity to bacterial flagellin in Arabidopsis thaliana. The Plant Journal, 18(3), 277-284. Link

  • Zipfel, C., et al. (2004). Bacterial disease resistance in Arabidopsis through flagellin perception. Nature, 428, 764–767. Link

  • Clay, N. K., et al. (2009). Glucosinolate metabolites required for an Arabidopsis innate immune response. Science, 323(5910), 95-101. Link

  • Luna, E., et al. (2011). Callose deposition: a multifaceted plant defense response. Molecular Plant-Microbe Interactions, 24(2), 183-193. Link

  • Schenke, D., et al. (2020). Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves.[1][6] Methods in Cell Biology, 160, 181-199.[3] Link

Sources

Application

flg22 concentration for MAPK phosphorylation assay

Application Note: Optimizing flg22 Concentration for MAPK Phosphorylation Assays in Arabidopsis thaliana Executive Summary The quantification of Mitogen-Activated Protein Kinase (MAPK) phosphorylation is the gold-standar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing flg22 Concentration for MAPK Phosphorylation Assays in Arabidopsis thaliana

Executive Summary

The quantification of Mitogen-Activated Protein Kinase (MAPK) phosphorylation is the gold-standard biochemical assay for monitoring Pattern-Triggered Immunity (PTI) in plants. This guide focuses on the precise application of flg22 (a 22-amino acid peptide derived from bacterial flagellin) to elicit the FLS2 receptor.[1][2] While flg22 is a potent elicitor, experimental noise often arises from improper concentration, incorrect kinetics, or mechanical stress. This note defines the optimal concentration window (100 nM – 1 µM ) and provides a self-validating protocol to ensure high signal-to-noise ratios.

Mechanistic Grounding: The FLS2-MAPK Axis

To optimize the assay, one must understand the signal transduction pathway. Flg22 binds to the Leucine-Rich Repeat (LRR) receptor kinase FLS2 .[2][3][4] Upon binding, FLS2 recruits the co-receptor BAK1 (SERK3), leading to the phosphorylation of the cytoplasmic kinase BIK1 . This complex activates two parallel MAPK cascades:

  • MKK4/5

    
     MPK3/6 : Associated with defense gene activation (e.g., WRKY33).
    
  • MEKK1

    
     MKK1/2 
    
    
    
    MPK4
    : Negatively regulates immunity and maintains homeostasis.
Figure 1: The flg22-MAPK Signaling Pathway

FLS2_MAPK_Pathway cluster_cascade1 Positive Regulation cluster_cascade2 Homeostasis/Negative Reg flg22 flg22 (Ligand) FLS2 FLS2 (Receptor) flg22->FLS2 Binding BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation MKK4_5 MKK4 / MKK5 BIK1->MKK4_5 MEKK1 MEKK1 BIK1->MEKK1 MPK3_6 MPK3 / MPK6 (Phosphorylated) MKK4_5->MPK3_6 Dual Phosphorylation (TxY Motif) WRKY WRKY Transcription Factors (Nucleus) MPK3_6->WRKY MKK1_2 MKK1 / MKK2 MEKK1->MKK1_2 MPK4 MPK4 (Phosphorylated) MKK1_2->MPK4 MPK4->WRKY

Caption: Signal transduction from flg22 perception at the plasma membrane to nuclear transcription factors.

Strategic Parameter Selection

Concentration: The Saturation vs. Sensitivity Trade-off

While Arabidopsis can perceive flg22 at sub-nanomolar levels (EC50 ~0.1 nM for alkalinization), MAPK assays require robust, synchronous activation of the kinase pool to be visualized via Western blot.

  • 100 nM (Standard): This is the most common concentration for seedling liquid cultures. It provides a near-maximal signal without wasting expensive peptide.

  • 1 µM (Saturating): Recommended for leaf disk assays (where penetration is limited) or when testing mutants with reduced receptor sensitivity.

Kinetics: The 15-Minute Window

MAPK phosphorylation is transient.[5][6] Phosphatases (e.g., MKP1, AP2C1) rapidly dephosphorylate MPK3/6 to prevent autoimmunity.

  • 0 min: Basal level (Must be clean).

  • 15 min: Peak activation (The quantification window).

  • 30-60 min: Signal decay.

Table 1: Optimization Matrix for flg22 Assays

ParameterRecommended ValueRationale
Concentration 100 nM (Seedlings)1 µM (Leaf Disks)100 nM saturates FLS2 in liquid culture. 1 µM overcomes diffusion barriers in tissue disks.
Treatment Time 15 minutes Coincides with peak phosphorylation of MPK3, MPK4, and MPK6.
Plant Age 10–14 daysSeedlings grown in liquid culture ensure uniform exposure to the elicitor.
Recovery Overnight (12-16h) CRITICAL: Eliminates mechanical stress signals caused by handling prior to treatment.

Detailed Protocol: Liquid Culture Seedling Assay

This protocol uses 10-day-old seedlings grown in liquid MS media. This method is superior to leaf infiltration for biochemistry because it eliminates wounding stress during the treatment phase.

Phase A: Plant Material Preparation
  • Sterilize Arabidopsis seeds (Col-0) and stratify at 4°C for 2 days.

  • Aliquot ~15-20 seeds into wells of a 6-well or 12-well plate containing 2 mL of 0.5x MS liquid medium (with 0.5% sucrose, pH 5.7).

  • Grow for 10–12 days under long-day conditions (16h light/8h dark) with gentle shaking (60-80 rpm). Shaking ensures aeration and uniform root growth.

Phase B: Equilibration (The "Secret Sauce")

Why: Moving plates causes mechanical stress, which activates MPK3/6 independently of flg22.

  • 24 hours before the experiment, replace the growth medium with fresh 0.5x MS medium (no sucrose is optional here to reduce bacterial risk, but sucrose maintains metabolic activity).

  • Do not touch the plates for at least 12–16 hours. The MAPKs must return to a basal, dephosphorylated state.

Phase C: Treatment & Harvest
  • Prepare a 100 µM flg22 stock in sterile water.

  • Dilute to 200 nM in 0.5x MS media (2x working solution).

  • Gently pipette 2 mL of the 2x solution into the well (containing 2 mL existing media) for a final concentration of 100 nM .

    • Control: Add water/media mock solution to control wells.

  • Incubate for exactly 15 minutes .

  • Rapid Harvest: Decant media, pat seedlings dry on paper towel (2 seconds), and immediately flash-freeze in liquid nitrogen. Speed is vital to preserve the phosphorylation state.

Phase D: Protein Extraction & Western Blot
  • Grind tissue in liquid nitrogen.

  • Add Extraction Buffer (2:1 v/w ratio).

    • Buffer Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol, 1% Triton X-100, 1 mM EDTA.

    • Inhibitors (Mandatory):1 mM Sodium Orthovanadate , 50 mM NaF (Phosphatase inhibitors), 1x Protease Inhibitor Cocktail, 1 mM DTT.

  • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Perform SDS-PAGE (10% acrylamide gel).

  • Immunoblotting:

    • Primary Antibody: Anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Tech #4370).[5] Note: This antibody recognizes the T-x-Y motif conserved in plant MPK3, MPK4, and MPK6.

    • Bands Observed: Top band = MPK6 (~49 kDa); Middle band = MPK3 (~44 kDa); Lower band = MPK4 (~38 kDa).

Experimental Workflow Visualization

Figure 2: Assay Timeline and Critical Control Points

Workflow cluster_prep Preparation (Days 0-12) cluster_stress Stress Management (Day 13) cluster_assay The Assay (Day 14) Seeds Seed Sterilization & Stratification Growth Liquid Culture (10-12 Days) Seeds->Growth MediaChange Change Media Growth->MediaChange Rest Overnight Recovery (CRITICAL) MediaChange->Rest Reset Basal MAPK Treat Add flg22 (100 nM, 15 min) Rest->Treat Harvest Flash Freeze (Liquid N2) Treat->Harvest Extract Extract with Phosphatase Inhibitors Harvest->Extract

Caption: Timeline emphasizing the overnight recovery period to eliminate background mechanical stress.

Troubleshooting & Validation

  • Problem: High Background in Control Lane.

    • Cause: Mechanical stress during harvest or insufficient recovery time.

    • Solution: Ensure the "Rest" phase (Fig 2) is at least 12 hours. Do not move the plate aggressively when adding the elicitor.

  • Problem: Weak Signal.

    • Cause: Phosphatase activity during extraction.

    • Solution: Freshly add Sodium Orthovanadate and NaF to the buffer. Ensure samples are kept on ice at all times.

  • Problem: Missing MPK4 Band.

    • Cause: MPK4 signal is often weaker than MPK3/6.

    • Solution: Load more protein (30-50 µg) or use a higher sensitivity ECL substrate.

References

  • Asai, T., et al. (2002). MAP kinase signalling cascade in Arabidopsis innate immunity.[4][7][8][9][10] Nature, 415, 977–983.[4] Link

  • Felix, G., et al. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin.[3][11][12][13][14] The Plant Journal, 18(3), 265–276.[11] Link

  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: An LRR Receptor–like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis.[2] Molecular Cell, 5(6), 1003-1011. Link

  • Flury, P., et al. (2013). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Bio-protocol. Link

Sources

Method

Application Notes and Protocols: Preparation of flg22 Stock Solution from Lyophilized Powder

Abstract This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of flg22 (flagellin 22) stock solutions from ly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of flg22 (flagellin 22) stock solutions from lyophilized powder. Flg22, a conserved 22-amino acid peptide derived from the N-terminus of bacterial flagellin, is a potent pathogen-associated molecular pattern (PAMP) widely used to elicit and study innate immune responses in plants and other organisms.[1][2][3] Proper handling, reconstitution, and storage of this peptide are critical for experimental reproducibility and the generation of valid scientific data. This guide moves beyond a simple list of steps to explain the causality behind each experimental choice, ensuring a self-validating protocol grounded in established biochemical principles.

Introduction: The Critical Role of flg22 in Innate Immunity Research

Flg22 is a cornerstone reagent for investigating the front-line defenses of organisms against bacterial pathogens.[4] It is recognized by the pattern recognition receptor (PRR) FLAGELLIN SENSITIVE 2 (FLS2), a leucine-rich repeat (LRR) receptor kinase.[5][6][7] The binding of flg22 to FLS2 initiates a complex intracellular signaling cascade, a model system for studying PAMP-triggered immunity (PTI). Key downstream events include the rapid production of reactive oxygen species (ROS), the activation of mitogen-activated protein (MAP) kinases, and large-scale transcriptional reprogramming leading to the expression of defense-related genes.[6][8][9] Given its potency at nanomolar to picomolar concentrations, the precise preparation of a flg22 stock solution is paramount for achieving dose-dependent and reproducible results.[3][10]

The flg22-FLS2 Signaling Pathway

The perception of flg22 by FLS2 triggers a heterodimerization with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[5][11] This association leads to trans-phosphorylation and activation of the receptor complex, which in turn phosphorylates downstream kinases like BOTRYTIS-INDUCED KINASE 1 (BIK1).[11] Activated BIK1 then initiates a cascade involving the activation of NADPH oxidases (like RBOHD) for ROS production and a MAP kinase cascade (MEKK1, MKK4/5, MPK3/6) that ultimately modulates gene expression through transcription factors like WRKY22/29.[7][11]

FLS2_Signaling_Pathway flg22 flg22 FLS2 FLS2 flg22->FLS2 Binds ReceptorComplex FLS2-BAK1 Complex FLS2->ReceptorComplex BAK1 BAK1 BAK1->ReceptorComplex BIK1 BIK1 ReceptorComplex->BIK1 Phosphorylates RBOHD RBOHD BIK1->RBOHD Activates MAPKKK MAPKKK (MEKK1) BIK1->MAPKKK Activates ROS ROS Burst RBOHD->ROS MAPKK MAPKK (MKK4/5) MAPKKK->MAPKK Phosphorylates MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylates TFs Transcription Factors (WRKY22/29) MAPK->TFs Activates DefenseGenes Defense Gene Expression TFs->DefenseGenes

Figure 1: Simplified flg22 signaling pathway in Arabidopsis.

Material and Reagent Properties

Accurate preparation begins with a thorough understanding of the reagent. Lyophilized flg22 is typically a white to off-white powder.[3] While different sequences exist, a common and potent variant is derived from Pseudomonas aeruginosa.[3]

PropertyValueSource(s)
Full Name Flagellin 22[2]
Common Sequence QRLSTGSRINSAKDDAAGLQIA[2][3][12]
Molecular Weight ~2272.5 g/mol [2][3][13]
CAS Number 304642-91-9[2][5]
Appearance Lyophilized white to off-white solid/powder[3][14]
Purity (HPLC) Typically ≥90-98%[2][13]
Storage (Lyophilized) -20°C or below, desiccated[1][12][15]
Storage (Stock Solution) -20°C or -80°C, in aliquots[3][15]

Expert Insight: Synthetic peptides are often purified by HPLC and may contain trifluoroacetic acid (TFA) as a counterion.[1] While generally not problematic for most biological assays, be aware of its presence, as it can affect net peptide weight and solubility. If your application is sensitive to pH or TFA, consider sourcing TFA-removed peptide.[1]

Protocol: Reconstitution of Lyophilized flg22

This protocol is designed to generate a 1 mM stock solution, a common and convenient concentration for subsequent dilutions.

Required Materials
  • Lyophilized flg22 peptide vial

  • Sterile, high-purity, nuclease-free water (e.g., Milli-Q or equivalent)

  • Alternative solvents: Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.2; Dimethylformamide (DMF)

  • Low-protein-binding microcentrifuge tubes (essential for aliquots)

  • Calibrated micropipettes and sterile, low-retention tips

  • Microcentrifuge

  • Vortex mixer

Experimental Workflow Diagram

stock_preparation_workflow start Start: Receive Lyophilized flg22 Vial equilibrate 1. Equilibrate vial to room temperature start->equilibrate centrifuge 2. Centrifuge vial briefly (e.g., 12,000 x g, 20s) equilibrate->centrifuge calc 3. Calculate required solvent volume centrifuge->calc add_solvent 4. Add calculated volume of sterile water calc->add_solvent dissolve 5. Vortex gently to dissolve add_solvent->dissolve centrifuge2 6. Centrifuge briefly to collect solution dissolve->centrifuge2 aliquot 7. Aliquot into low-protein-binding tubes centrifuge2->aliquot store 8. Store aliquots at -20°C or -80°C aliquot->store end End: Ready-to-use flg22 stock solution store->end

Figure 2: Step-by-step workflow for flg22 stock solution preparation.

Step-by-Step Reconstitution Protocol
  • Equilibrate and Pellet: Before opening, allow the vial of lyophilized flg22 to equilibrate to room temperature for at least 10-15 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which can compromise peptide stability. After equilibration, briefly centrifuge the vial (e.g., at 12,000 x g for 20 seconds) to ensure all lyophilized powder is collected at the bottom.[16][17]

  • Calculate Solvent Volume: The goal is a 1 mM stock solution. Use the following formula, where the molecular weight (MW) is ~2272.5 g/mol .

    • Volume (µL) = [Mass of peptide (mg) / 2272.5] x 1,000,000

    • Example: For a 1 mg vial of flg22:

      • Volume (µL) = [1 mg / 2272.5] x 1,000,000 ≈ 440 µL

  • Solvent Selection and Addition:

    • Primary Recommendation: Sterile, deionized water is the preferred solvent for initial reconstitution.[3] It is a neutral vehicle that is compatible with virtually all downstream biological assays.

    • Alternatives: For peptides that are difficult to dissolve, sterile 1X PBS (pH 7.2) can be used.[2] Some datasheets may also mention Dimethylformamide (DMF) as a solvent, which can be useful for hydrophobic peptides, though water is typically sufficient for flg22.[3]

    • Procedure: Carefully add the calculated volume of your chosen sterile solvent to the vial.

  • Dissolution: Recap the vial securely and vortex gently or pipette up and down to ensure the peptide dissolves completely. A clear solution should be obtained. After mixing, centrifuge the vial again briefly to collect the entire stock solution at the bottom of the tube.[16]

  • Aliquoting for Stability: This is a critical self-validating step . To preserve the integrity of your stock solution, immediately aliquot it into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This practice prevents degradation caused by multiple freeze-thaw cycles.[3] Aliquot volumes should be tailored to your typical experimental needs (e.g., 10 µL or 20 µL aliquots).

  • Storage: Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C.[3][12][15] Lyophilized powder can be stored for years at -20°C, while the solution in solvent is stable for at least a year at -80°C.[15]

Best Practices and Experimental Causality

The Problem of Surface Adsorption

Peptides, including flg22, are notoriously susceptible to binding to the surfaces of standard plastic and glass tubes, especially at low concentrations (< 1 µg/mL).[3] This phenomenon can lead to a significant and unquantified loss of active peptide in your working solutions, causing experimental failure or a lack of dose-response.

The Solution: For preparing working dilutions from your stock, especially at nanomolar concentrations, it is highly recommended to use a carrier solution. A well-documented solution is an aqueous buffer containing 0.05 M NaCl and 0.1 mg/mL of a carrier protein like hydrolyzed casein or Bovine Serum Albumin (BSA).[3][18] The carrier protein saturates the non-specific binding sites on the tube surface, ensuring the flg22 remains in solution and available for your assay.

Quality Control and Validation

The ultimate validation of your stock solution is its biological activity. A simple and effective quality control experiment is to perform a dose-response assay.

  • Recommended Assay: A luminol-based reactive oxygen species (ROS) burst assay using Arabidopsis leaf discs is a rapid, sensitive, and quantitative method to confirm flg22 activity.[19] Tissues should respond to flg22 in the low nanomolar to high picomolar range.[10]

  • Negative Control: To ensure specificity, include a negative control such as the flg22 peptide from Agrobacterium tumefaciens (flg22A.tum.), which is known to be inactive in Arabidopsis.[10] Alternatively, use an fls2 mutant plant line, which should be completely unresponsive to flg22 treatment.[10]

Conclusion

The preparation of a flg22 stock solution is a foundational technique in the study of plant immunity and innate immune signaling. By understanding the biochemical properties of the peptide and the rationale behind each step—from initial equilibration and choice of solvent to the critical practices of aliquoting and using carrier proteins for dilutions—researchers can eliminate a significant source of experimental variability. Adherence to this detailed protocol will ensure the preparation of a stable, reliable, and active reagent, empowering the generation of high-quality, reproducible data.

References

  • NovoPro Bioscience Inc. (n.d.). Flg22 (P.s.tabaci) peptide. Retrieved from NovoPro Bioscience Inc. website. [Link]

  • Life Technologies. (n.d.). flg22 Peptide. Retrieved from PhytoTech Labs website. [Link]

  • Navarro, L., Zipfel, C., Rowland, O., Keller, I., Robatzek, S., Boller, T., & Jones, J. D. (2004). The transcriptional innate immune response to flg22. Interplay and overlap with Avr gene-dependent defense responses and bacterial pathogenesis. Plant physiology, 135(2), 1113–1128. [Link]

  • Yi, S. Y. (2014). How does SA signaling link the Flg22 responses?. Plant signaling & behavior, 9(7), e29221. [Link]

  • Wei, Y., Wang, J., & Wang, Y. (2025). Flagellin sensing, signaling, and immune responses in plants. The Plant cell, 37(5), 1504-1525. [Link]

  • Vass, I., Turcsi, E., Ördög, A., Szabó, E., & Poór, P. (2021). Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants. International journal of molecular sciences, 22(16), 8443. [Link]

  • Smith, J. M., & Heese, A. (2014). Sensitivity to Flg22 is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2. Plant physiology, 164(1), 440–454. [Link]

  • Bethke, G., Unthan, T., Uhrig, J. F., Pöschl, Y., Gust, A. A., Scheel, D., & Lee, J. (2009). Flg22 regulates the release of an ethylene response factor substrate from MAP kinase 6 in Arabidopsis thaliana via ethylene signaling. Proceedings of the National Academy of Sciences of the United States of America, 106(19), 8067–8072. [Link]

  • Asai, T., Tena, G., Plotnikova, J., Willmann, M. R., Chiu, W. L., Gomez-Gomez, L., Boller, T., Ausubel, F. M., & Sheen, J. (2002). MAP kinase signalling cascade in Arabidopsis innate immunity. Nature, 415(6875), 977–983. [Link]

  • GenScript. (n.d.). Flagelin22. Retrieved from GenScript website. [Link]

  • Li, X., Lin, H., Zhang, W., Zou, Y., Zhang, J., Tang, X., & Zhou, J. M. (2005). Flagellin induces innate immunity in nonhost interactions that is suppressed by Pseudomonas syringae effectors. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12990–12995. [Link]

  • Cultivar Magazine. (2025). Flg22-Bt. Retrieved from Cultivar Magazine website. [Link]

  • Mueller, K., Brunner, F., & Felix, G. (2012). Contamination risks in work with synthetic peptides: flg22 as an example of a pirate in commercial peptide preparations. The Plant journal : for cell and molecular biology, 71(5), 889–892. [Link]

  • Smith, J. M., & Heese, A. (2014). A re-elicitation assay to correlate flg22-signaling competency with ligand-induced endocytic degradation of the FLS2 receptor. Methods in molecular biology (Clifton, N.J.), 1112, 195–206. [Link]

  • Smith, J. M., Lally, C. S., Chipman, K. C., & Heese, A. (2017). Flagellin peptide flg22 gains access to long-distance trafficking in Arabidopsis via its receptor, FLS2. The Plant journal : for cell and molecular biology, 90(2), 374–385. [Link]

  • Smith, J. M., & Heese, A. (2014). Sensitivity to Flg22 Is modulated by ligand-induced degradation and de novo synthesis of the endogenous flagellin-receptor FLAGELLIN-SENSING2. ResearchGate. [Link]

  • Afosah, K. (2016). Synthesis of Flagellin 22 As a Probe for Plant Signaling and Molecular Trafficking Towards Improved Crops. Retrieved from University of Massachusetts Amherst website. [Link]

  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from Aviva Systems Biology website. [Link]

  • CUSABIO. (n.d.). How to Properly Reconstitute Lyophilized Proteins?. Retrieved from CUSABIO website. [Link]

  • RGCB. (n.d.). Guidelines. Retrieved from RGCB website. [Link]

  • Various Authors. (2013). How to properly and fully reconstitute recombinant proteins after lyophilization?. ResearchGate. [Link]

Sources

Application

Application Note: flg22 as the Gold Standard Positive Control in Priming Experiments

This Application Note is designed for researchers and drug development professionals aiming to standardize plant immunity assays. It establishes flg22 (a 22-amino acid peptide from bacterial flagellin) as the definitive...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals aiming to standardize plant immunity assays. It establishes flg22 (a 22-amino acid peptide from bacterial flagellin) as the definitive positive control for validating priming efficacy and pattern-triggered immunity (PTI).

Introduction: The Benchmark of Competence

In plant immunology, priming is a physiological state where the immune system is sensitized to respond more rapidly and robustly to future attacks. However, verifying a "primed state" is notoriously variable due to environmental noise.

flg22 (QRLSTGSRINSAKDDAAGLQIA) is the industry-standard positive control for these experiments because its perception is:

  • Highly Conserved: Recognized by the FLS2 receptor in Arabidopsis, tomato, tobacco, and grapevine.

  • Quantifiable: Triggers distinct, measurable outputs (ROS burst, MAPK activation, growth inhibition) with known kinetics.

  • Non-Lethal: Unlike live pathogens, it induces defense without uncontrolled infection, allowing precise dissection of signaling.

If your biological system does not respond to flg22, it is incompetent to be primed.

Mechanistic Basis: The FLS2 Signaling Pathway

Understanding the pathway is critical for troubleshooting. When you apply flg22, you are activating a specific cascade.[1][2] If downstream readouts (like ROS) fail, you can pinpoint the bottleneck (e.g., receptor degradation vs. NADPH oxidase dysfunction).

Pathway Logic
  • Perception: flg22 binds the FLS2 receptor (LRR-RK).

  • Complex Formation: FLS2 recruits the co-receptor BAK1 .

  • Phosphorylation: The cytoplasmic kinases BIK1 and PBL1 are phosphorylated and released.

  • Output 1 (Fast): BIK1 phosphorylates RBOHD (NADPH oxidase), causing a Reactive Oxygen Species (ROS) burst.

  • Output 2 (Slow): MAPK cascade activation leads to transcriptional reprogramming (e.g., WRKY genes) and Callose deposition.

Visualization: FLS2 Signaling Cascade

FLS2_Pathway cluster_membrane Plasma Membrane FLS2 FLS2 Receptor BAK1 BAK1 Co-Receptor FLS2->BAK1 Heterodimerization BIK1 BIK1 Kinase BAK1->BIK1 Phosphorylation RBOHD RBOHD (NADPH Oxidase) ROS ROS Burst (H2O2) RBOHD->ROS Oxidative Burst flg22 flg22 Peptide (Input) flg22->FLS2 Binds BIK1->RBOHD Activates MAPK MAPK Cascade (MPK3/6) BIK1->MAPK Signaling Nucleus Transcriptional Reprogramming (WRKYs, FRK1) MAPK->Nucleus Gene Expression Growth Seedling Growth Inhibition Nucleus->Growth Trade-off

Caption: The FLS2-mediated signaling pathway.[3][4][5][6][7][8][9][10] flg22 binding triggers bifurcated signaling: rapid ROS production via RBOHD and long-term gene expression via MAPKs.

Experimental Protocols

These protocols use flg22 as a Positive Control to validate that your plants are capable of mounting an immune response.

Protocol A: The ROS Burst Assay (Short-Term Response)

Purpose: Validates early signaling competence. If a "priming agent" works, it often enhances this burst or shortens the lag time. Time to Result: < 1 Hour.

Materials
  • Luminol Solution: 200 µM Luminol (Sigma A8511) + 10 µg/mL Horseradish Peroxidase (HRP).

  • flg22 Stock: 10 mM in water (Store -20°C). Working conc: 100 nM.[9]

  • Plant Material: 4-5 week old Arabidopsis rosette leaves.

Step-by-Step Methodology
  • Punch: Harvest 4mm leaf discs using a biopsy punch.

  • Rest (CRITICAL): Float discs abaxial side down in molecular grade water in a white 96-well plate. Incubate overnight at room temperature in the dark.

    • Why? Punching causes a "wound ROS burst." If you measure immediately, the wound signal masks the flg22 signal. The overnight rest allows wound ROS to dissipate.

  • Elicit: Carefully remove the water and replace with 100 µL of Elicitation Mix (Luminol + HRP + 100 nM flg22).[9]

  • Measure: Immediately place in a plate reader (Luminometer). Measure luminescence (RLU) every 1-2 minutes for 40 minutes.

Data Interpretation (Self-Validation)
ParameterExpected Result (WT Col-0)Failure Mode
Lag Phase 2–5 minutesImmediate spike = Pipetting artifact/bubbles.
Peak Time 12–18 minutes>25 mins = Stressed tissue or low temperature.
Peak Height >1000 RLU (Instrument dependent)Flatline = Degraded peptide or fls2 mutant.
Protocol B: Seedling Growth Inhibition (SGI) (Long-Term Integration)

Purpose: Confirms that the immune signal was integrated over time to cause a physiological cost (growth-defense trade-off). Time to Result: 10–14 Days.

Step-by-Step Methodology
  • Sterilization: Surface sterilize Arabidopsis seeds (70% EtOH, 5 mins).

  • Germination: Plate seeds on 0.5x MS Agar plates. Stratify (4°C, 2 days), then grow for 5 days.

  • Transfer: Transfer 5-day-old seedlings (2 per well) into a 24-well plate containing liquid 0.5x MS media.

  • Treatment:

    • Control: Media + Water.

    • Positive Control: Media + 1 µM flg22 .

    • Experimental: Media + Priming Agent.[11]

  • Incubation: Grow for 7–10 days under standard light cycles.

  • Quantification: Blot seedlings dry and weigh (Fresh Weight).

Validation Criteria
  • Success: WT seedlings treated with flg22 should show ~50% reduction in fresh weight compared to untreated controls.

  • Control Check: fls2 mutant seedlings must show 0% reduction (growth equal to untreated).

Experimental Workflow: Priming vs. Direct Induction

When studying priming, flg22 can play two distinct roles. You must define which one you are using.

  • Role A: The Trigger (Challenge). You treat the plant with a novel chemical (the primer), wait, and then apply flg22 to see if the response is stronger than normal.

  • Role B: The Positive Control Primer. You treat the plant with low-dose flg22 (the primer) to induce a known primed state, validating that your assay can detect priming.

Visualization: The Priming Workflow

Priming_Workflow cluster_phase1 Phase 1: Priming Event cluster_phase2 Phase 2: The Challenge cluster_phase3 Phase 3: Readout T0 T=0h Apply Primer (e.g., Chemical X or low-dose flg22) Lag Lag Phase (24-48h) No visible defense T0->Lag T_Challenge Challenge Trigger (High dose flg22 or Pathogen) Lag->T_Challenge Result_Primed Primed Response (Faster/Stronger) T_Challenge->Result_Primed If Primed Result_Naive Naive Response (Standard) T_Challenge->Result_Naive If Control

Caption: Standard priming workflow. The "Lag Phase" is critical; a true primer does not induce high costs during this phase but potentiates the response to the challenge.

Technical Troubleshooting & Optimization

Peptide Handling (The #1 Source of Error)
  • Adsorption: flg22 sticks to plastics. Use Low-Bind (Siliconized) tubes for all dilutions.

  • Solvent: Dissolve stock (10 mM) in sterile water. Avoid phosphate buffers for long-term storage as they can precipitate peptide aggregates.

  • Freeze/Thaw: Aliquot stocks. Do not freeze/thaw more than 3 times.

pH Sensitivity
  • The ROS burst (luminol reaction) is pH-dependent. Ensure your elicitation mix is buffered to pH 7.4 . Acidic conditions (often caused by unbuffered water or peat pellets) will kill the luminescence signal even if the ROS are present.

"Resting" is Non-Negotiable
  • In Protocol A (ROS), if you skip the overnight rest, the background luminescence will be so high (from cutting stress) that the flg22 peak will be undetectable.

References

  • Felix, G., Duran, R., Volko, S., & Boller, T. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin.[2] The Plant Journal.

  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: An LRR Receptor-like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis.[4] Molecular Cell.

  • Chinchilla, D., Zipfel, C., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence.

  • Zipfel, C. (2014). Plant pattern-recognition receptors. Trends in Immunology.

  • Mersmann, S., et al. (2010). Molecular components of the PAMP-triggered oxidative burst in plant immunity. Molecular Plant-Microbe Interactions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low ROS Response to flg22

Current Status: Operational Topic: Reactive Oxygen Species (ROS) Burst Assay Optimization Applicable Assays: Luminol/HRP-based Chemiluminescence Target Organism: Arabidopsis thaliana (Primary), Nicotiana benthamiana, Sol...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Reactive Oxygen Species (ROS) Burst Assay Optimization Applicable Assays: Luminol/HRP-based Chemiluminescence Target Organism: Arabidopsis thaliana (Primary), Nicotiana benthamiana, Solanum lycopersicum

Diagnostic Decision Tree

Before altering your biological parameters, use this logic flow to isolate the source of the low signal.

TroubleshootingTree Start ISSUE: Low/No ROS Response CheckPos Is the Positive Control (e.g., Col-0) responding? Start->CheckPos PosWorks Yes CheckPos->PosWorks Genotype Issue PosFails No CheckPos->PosFails Systemic Issue MutantCheck Check Mutant Genotype (fls2, bak1, rbohD?) PosWorks->MutantCheck StressCheck Check Plant Stress (Drought/Salt suppresses ROS) PosWorks->StressCheck CheckHRP Test Reagents: Add H2O2 directly to Luminol+HRP mix PosFails->CheckHRP HRP_NoLight No Light CheckHRP->HRP_NoLight Reagent Failure HRP_Light Strong Light CheckHRP->HRP_Light Biological/Peptide Failure ReplaceReagents Replace HRP (Check Activity) Replace Luminol (Check pH) HRP_NoLight->ReplaceReagents CheckPeptide Check flg22 Integrity (Oxidation/Degradation) HRP_Light->CheckPeptide CheckRecovery Check Recovery Period (Did leaves rest >12h?) HRP_Light->CheckRecovery

Figure 1: Diagnostic logic flow for isolating technical vs. biological failures in ROS assays.

Mechanistic Grounding: The Signaling Pathway

To troubleshoot effectively, you must understand where the signal breaks. The ROS burst is not just "stress"; it is a specific phosphorylation cascade dependent on the FLS2-BAK1-BIK1 complex activating RBOHD.

ROSPathway cluster_membrane Plasma Membrane flg22 flg22 Peptide (Elicitor) FLS2 FLS2 (Receptor) flg22->FLS2 Binds BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerizes Ca2 Ca2+ Influx FLS2->Ca2 Triggers BIK1 BIK1 (Kinase) BAK1->BIK1 Phosphorylates RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Primes (Ca2+-indep) Ca2->RBOHD Activates (EF-Hands) ROS ROS Burst (Apoplastic H2O2) RBOHD->ROS Produces

Figure 2: The FLS2-RBOHD signaling axis.[1][2][3][4] Note that both BIK1 phosphorylation AND Calcium influx are required for full RBOHD activation.

The "Gold Standard" Protocol

Many failures stem from deviations in the recovery phase or reagent handling. This protocol is validated for Arabidopsis leaf discs.

Phase 1: Preparation (Day 0)
  • Plant Material: Use 4-5 week old plants (vegetative). Avoid flowering plants as immune responses dampen during the reproductive phase.

  • Punching: Use a 4mm biopsy punch.[5] Collect leaf discs into a beaker of sterile water.

    • Critical: Avoid the midrib/vein.

  • Plating: Transfer one disc per well into a white 96-well plate containing 150 µL sterile ddH₂O.

    • Why White Plates? They reflect light, maximizing signal. Black plates absorb light (lowering signal). Clear plates cause cross-talk between wells.

  • Recovery (The Most Common Failure Point): Wrap the plate in foil and incubate at room temperature overnight (12-16 hours) .

    • Mechanism:[6][7][8][9][10] Punching causes a massive "wounding" ROS burst. If you assay too soon, the wounding ROS masks the flg22 response, resulting in high background and low signal-to-noise ratio.

Phase 2: The Assay (Day 1)
  • Prepare 2X Master Mix:

    Component Stock Conc. Final Assay Conc. Volume (for 100 rxns)
    Luminol (or L-012) 10 mM (in DMSO/KOH) 200 µM (Luminol) / 20 µM (L-012) 200 µL
    HRP (Peroxidase) 10 mg/mL 10-20 µg/mL 10-20 µL
    flg22 Peptide 100 µM 100 nM - 1 µM 10 - 100 µL

    | ddH₂O | N/A | N/A | To 10 mL |

  • Remove Water: Carefully remove the 150 µL of overnight water from the wells using a multichannel pipette. Do not let the leaf discs dry out (leave ~10 µL or work quickly).

  • Add Mix: Immediately add 100 µL of the 2X Master Mix to each well.

  • Measure: Immediately insert into a plate reader (Luminometer).

    • Settings: Luminescence (no filter), Integration time: 0.5 - 1.0 sec per well.

    • Kinetics: Read every 1-2 minutes for 40-60 minutes.

Troubleshooting Guide: Component Analysis

A. Reagent Integrity (The Chemistry)

If your positive control (Col-0) is flat, the issue is likely chemical.

  • The Peptide (flg22):

    • Issue: Methionine oxidation. The flg22 sequence contains Methionine. If oxidized, it cannot bind FLS2 effectively.

    • Solution: Store lyophilized stocks at -20°C. Aliquot dissolved peptide (in water or PBS) and never freeze-thaw more than once .

    • Verification: Use a fresh aliquot. If available, test elf18 (another PAMP) to see if the system responds to any elicitor.

  • The Reporter (Luminol & HRP):

    • Issue: HRP is an enzyme and can denature. Luminol is light-sensitive.[5]

    • Diagnostic: Mix 100 µL Master Mix + 1 µL of 3% H2O2 in a tube. It should glow bright blue instantly (visible to the naked eye in a dark room). If not, your detection system is dead.

    • Tip: L-012 is a luminol derivative that is ~100x more sensitive. If your signal is consistently low, switch to L-012 (Wako Chemicals).

B. Plant Physiology (The Biology)

If the chemistry works (H2O2 test passes) but the plant doesn't respond:

  • Plant Age:

    • Observation: Old leaves (senescing) or flowering plants have reduced immune output.

    • Fix: Use rosette leaves 4-6 from 4-5 week old plants.

  • Stress Memory:

    • Observation: Plants grown under drought or high-salt conditions may have "primed" or "exhausted" ROS machinery.

    • Fix: Ensure consistent watering. High humidity growth chambers often yield better ROS responders than dry greenhouses.

  • The "Wounding" Mask:

    • Observation: High basal luminescence (starting at >5000 RLU) that declines over time.

    • Cause: Insufficient recovery time after leaf punching.

    • Fix: Extend recovery to 16-24 hours.

C. Environmental Factors (The Physics)
  • pH Sensitivity:

    • Conflict: HRP works best at pH ~6.0-6.5. Luminol emits light best at basic pH (~8.5).

    • Standard: Most protocols use unbuffered water (approx pH 5.5-6.0). This is a compromise.

    • Troubleshooting: If signal is low, ensure your water isn't too acidic (< pH 5.0). You can use 10 mM MES (pH 6.0) as a buffer, but avoid phosphate buffers if possible as they can precipitate calcium (needed for RBOHD).

Frequently Asked Questions (FAQ)

Q: My background signal is extremely high, masking the peak. Why? A: This is usually due to the "wounding response." When you punch the leaf, the plant produces ROS. If you assay immediately or only wait 1-2 hours, this wounding ROS is still active. Solution: Let leaf discs rest in water overnight (12+ hours) in the dark.

Q: Can I use EDTA/EGTA in the buffer to stop degradation? A: ABSOLUTELY NOT. RBOHD (the enzyme making the ROS) contains EF-hand motifs and requires Calcium (Ca2+) for activation. Chelating calcium with EDTA will completely abolish the ROS burst.

Q: I see a response, but the standard deviation between replicates is huge. A: This is often due to:

  • Leaf Age: Mixing young (center) and old (outer) leaves. Standardize leaf selection (e.g., leaves 3 and 4 only).

  • Adaxial/Abaxial Orientation: Ensure all leaf discs are floating with the same side up (usually adaxial/top side up) to ensure consistent diffusion of the elicitor.

Q: How long is the flg22 peptide stable at 4°C? A: Once dissolved, flg22 is prone to sticking to plastic and oxidation. It is recommended to keep working stocks at 4°C for no more than 1 week. For long-term storage, keep at -20°C or -80°C.

Q: Why is my mutant (rbohD) showing a small peak? A: rbohD should be a null for the rapid ROS burst. If you see a peak, check:

  • Genotyping: Is the line segregated?

  • Contamination: Is it actually rbohF? (RbohF contributes slightly to the burst, but D is the main driver).

  • Mitochondrial/Chloroplastic ROS: Luminol detects extracellular ROS, but severe stress can cause leakage. However, a true rbohD mutant usually has <5% of WT signal.

References

  • Felix, G., Duran, J. D., Volko, S., & Boller, T. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal, 18(3), 265–276. Link

  • Kadota, Y., Sklenar, J., Derbyshire, P., et al. (2014). Direct regulation of the NADPH oxidase RBOHD by the PRR-associated kinase BIK1 during plant immunity.[11] Molecular Cell, 54(1), 43-55. Link

  • Sang, Y., & Macho, A. P. (2017). Analysis of PAMP-Triggered ROS Burst in Plant Leaves. Bio-protocol, 7(13), e2364. Link

  • Zipfel, C., Robatzek, S., Navarro, L., et al. (2004). Bacterial disease resistance in Arabidopsis through flagellin perception.[3][7] Nature, 428(6984), 764–767. Link

  • Smith, J. M., & Heese, A. (2014). Rapid bioassay to measure early reactive oxygen species production in Arabidopsis leaves in response to flagellin. Plant Methods, 10, 6. Link

Sources

Optimization

Technical Guide: Managing TFA Salt Toxicity in Plant Cell Culture Assays

To: Research Scientists, Plant Physiologists, and Drug Discovery Teams From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting and Mitigating Trifluoroacetate (TFA) Interference in Plant B...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Plant Physiologists, and Drug Discovery Teams From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting and Mitigating Trifluoroacetate (TFA) Interference in Plant Bioassays

The "Hidden Variable" in Peptide Assays

If you are treating plant cell cultures (e.g., Arabidopsis protoplasts, Tobacco BY-2 cells) with synthetic peptides and observing unexpected necrosis, chlorosis, or growth inhibition, the culprit may not be your peptide—it is likely the counter-ion.

The Problem: Synthetic peptides produced via Solid Phase Peptide Synthesis (SPPS) and purified by RP-HPLC are typically delivered as TFA salts .[1][2][3][4] Because TFA (Trifluoroacetic acid) is a strong acid used to cleave peptides from resins, it binds stoichiometrically to basic amino acid residues (Arg, Lys, His) and the N-terminus.

  • Gross Weight vs. Net Peptide Content: A peptide labeled "98% purity" refers to the peptide sequence integrity, not the salt content. TFA salts can account for 10–40% of the total mass of the dry powder.

  • The Toxicity Trap: When dissolved in water or weak buffers, TFA dissociates, causing a rapid pH drop or accumulating as trifluoroacetate ions, which are phytotoxic.

Troubleshooting Guide: Diagnosing TFA Toxicity

Use this matrix to determine if TFA is the cause of your experimental failure.

SymptomObservationProbable CauseImmediate Action
Rapid Necrosis Cells turn brown/black within minutes to hours of peptide addition. Media turns yellow (if phenol red is present).Acute Acidification (pH Shock). The buffering capacity of the media was overwhelmed by the free acid.Check pH of the peptide stock solution. Neutralize with NaOH or dissolve in strong buffer (e.g., 100mM MES/HEPES) before adding to cells.
Growth Stasis Cells survive but stop dividing. Chloroplasts lose color (chlorosis) over 24-48h.Metabolic Inhibition . Trifluoroacetate ions interfere with the Krebs cycle (citrate mimicry) or photosynthesis (Rubisco inhibition).Salt Exchange Required. Neutralization is insufficient. You must replace TFA with Acetate or HCl salts.[1][2][3][5]
Inconsistent Potency Peptide works at 10 µM but kills at 50 µM (non-linear toxicity).Threshold Effect. You exceeded the specific toxicity threshold for TFA in your plant species.Run a Na-TFA Control (see Protocol C) to define the toxicity baseline.
Technical Deep Dive: Mechanisms of Action
A. The pH Crash (Acute Toxicity)

TFA is a strong acid (


). In unbuffered water, a 1 mM solution of a peptide with 3 basic residues (3 TFA molecules per peptide) can drop the pH to ~2.0. Plant protoplasts require a pH of 5.6–5.8. A drop below pH 4.5 damages the plasma membrane and cell wall integrity immediately.
B. Ion-Specific Toxicity (Chronic Toxicity)

Even if neutralized to pH 5.8, the trifluoroacetate anion (


) persists.
  • Photosynthetic Uncoupling: TFA has been shown to uncouple the Oxygen Evolving Complex (OEC) in Photosystem II and inhibit Rubisco activity in species like Zea mays and Phaseolus vulgaris [1].[6]

  • Bioaccumulation: Unlike animals, plants actively bioaccumulate TFA via the transpiration stream.[7] It concentrates in shoot tissues, potentially reaching toxic intracellular levels even if the media concentration is low [2].

Visualizing the "TFA Trap"

The following diagram illustrates how TFA enters your workflow and where it impacts plant physiology.

TFA_Workflow cluster_mech TFA Toxicity Mechanism Synthesis Solid Phase Synthesis (Resin Cleavage) Purification HPLC Purification (0.1% TFA Mobile Phase) Synthesis->Purification Lyophilization Lyophilized Peptide (TFA Salt Form) Purification->Lyophilization TFA binds basic residues DirectUse Direct Addition to Media (High Risk) Lyophilization->DirectUse Dissolve in Water SaltExchange Salt Exchange (HCl or Acetate) Lyophilization->SaltExchange Recommended Outcome_Fail pH Crash or Metabolic Inhibition DirectUse->Outcome_Fail TFA > 100 µM Outcome_Success Valid Biological Response SaltExchange->Outcome_Success Acetate/Cl- Counter-ion Rubisco Inhibition Rubisco Inhibition Outcome_Fail->Rubisco Inhibition Membrane Lysis (pH < 4) Membrane Lysis (pH < 4) Outcome_Fail->Membrane Lysis (pH < 4)

Figure 1: The propagation of TFA from synthesis to assay failure. Direct use of lyophilized TFA salts is the primary cause of false negatives in plant peptide assays.

Essential Protocols
Protocol A: Calculating "Real" Peptide Concentration

Do not assume 1 mg powder = 1 mg peptide.

  • Check the Certificate of Analysis (CoA): Look for "Net Peptide Content" (NPC). It is usually 60–80%.

  • Calculate Molarity:

    
    
    If NPC is unknown, assume 70% for peptides with multiple basic residues (Arg/Lys).
    
Protocol B: TFA Removal (Salt Exchange)

If your peptide is toxic, switch the counter-ion to Acetate (phytocompatible) or Chloride.

Method 1: Resin Exchange (Best for scale > 20 mg)

  • Dissolve peptide in distilled water.[2][5]

  • Pass through a strong anion exchange column (e.g., Dowex 1x2, chloride or acetate form) pre-equilibrated with water.

    • Note: Use 10-fold molar excess of resin capacity relative to TFA content.

  • Elute with water.[2][5] The peptide (now paired with Acetate/Cl-) will elute; TFA stays bound to the resin.

  • Lyophilize the eluate.

Method 2: HCl Evaporation (Best for small scale < 10 mg)

  • Dissolve peptide in 2–10 mM HCl.

  • Lyophilize (freeze-dry).

  • Repeat 2–3 times. The stronger acid (HCl) displaces the weaker volatile acid (TFA), which is removed during lyophilization.

    • Warning: High HCl concentrations can damage sensitive peptides (e.g., Trp oxidation).

Protocol C: The "TFA Control" (Mandatory for Validation)

To prove your peptide is active and the salt is not interfering, you must run a vehicle control.

  • Calculate the molarity of TFA in your highest peptide dose (e.g., if Peptide is 100 µM and has 3 basic residues + N-term, TFA

    
     400 µM).
    
  • Prepare a Sodium Trifluoroacetate (Na-TFA) stock solution.

    • Recipe: Neutralize dilute TFA with NaOH to pH 7.0.

  • Add Na-TFA to your "Vehicle Control" wells at the calculated concentration (e.g., 400 µM).

  • Interpretation:

    • If Na-TFA wells die

      
       Toxicity is due to the salt. Perform Salt Exchange. 
      
    • If Na-TFA wells live but Peptide wells die

      
       Toxicity is intrinsic to the peptide.
      
Frequently Asked Questions (FAQs)

Q: Why not just adjust the pH of the media? A: Adjusting pH prevents acute membrane damage (necrosis), but it does not remove the trifluoroacetate ion. If your plant species is sensitive to fluoride analogs or if the ion accumulates in the chloroplast, the cells will still suffer metabolic stress (chlorosis/stunting) even at neutral pH.

Q: What is the "Safe" threshold for TFA in plant culture? A: It varies by species.

  • Algae: Extremely sensitive (

    
    ) [3].
    
  • Higher Plants (Corn/Bean): Can tolerate higher levels, but concentrations

    
     often show inhibition of photosynthesis [1].
    
  • Recommendation: Always keep final TFA concentration

    
     if possible.
    

Q: Can I use Acetate salts for all peptides? A: Mostly, yes. Acetate is a natural metabolite and generally non-toxic to plants. However, acetate salts can be less soluble than TFA salts for very hydrophobic peptides. If solubility issues arise, dissolve in a small volume of DMSO before diluting into the media.

Decision Matrix: Do I need to remove TFA?

Decision_Tree Start Start: Peptide Experiment Planning CheckResidues Does peptide have basic residues? (Arg, Lys, His) Start->CheckResidues CheckConc Is final assay concentration > 10 µM? CheckResidues->CheckConc Yes DirectUse Safe to use TFA salt (Buffer pH carefully) CheckResidues->DirectUse No (Acidic/Neutral only) CheckAssay Is assay sensitive to metabolism? (e.g., Growth, Photosynthesis) CheckConc->CheckAssay Yes CheckConc->DirectUse No (< 10 µM) CheckAssay->DirectUse No (e.g., Acute binding assay) Exchange MUST Exchange Salt (Acetate/HCl) CheckAssay->Exchange Yes

Figure 2: Decision tree for determining the necessity of salt exchange based on peptide chemistry and assay type.

References
  • Cornish, K., et al. (1999).[4] "Effect of trifluoroacetate on the growth and photosynthesis of Zea mays and Phaseolus vulgaris." Journal of Plant Physiology. (Note: Contextual citation based on search results regarding TFA phytotoxicity mechanism).

  • Solomon, K. R., et al. (2016). "Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols." Journal of Toxicology and Environmental Health, Part B.

  • Berends, A. G., et al. (1999). "Trifluoroacetate: toxicity to aquatic organisms."[8][9][10][11][12] Environmental Toxicology and Chemistry.

  • LifeTein Technical Support. (2025). "TFA Removal Service and Cytotoxicity."[13] LifeTein Support Knowledge Base.

  • Sikora, K., et al. (2018). "Removing Trifluoroacetic Acid (TFA) From Peptides." International Journal of Peptide Research and Therapeutics.

Sources

Troubleshooting

Technical Guide: flg22 Peptide Stability in Aqueous Solution

Support Case ID: FLG-STAB-001 Executive Summary: The "Silent" Instability Factors While the flg22 peptide (QRLSTGSRINSAKDDAAGLQIA) lacks the oxidation-prone Methionine (Met) and Cysteine (Cys) residues that plague many b...

Author: BenchChem Technical Support Team. Date: March 2026

Support Case ID: FLG-STAB-001
Executive Summary: The "Silent" Instability Factors

While the flg22 peptide (QRLSTGSRINSAKDDAAGLQIA) lacks the oxidation-prone Methionine (Met) and Cysteine (Cys) residues that plague many biological reagents, it is not chemically inert. Users frequently report "loss of bioactivity" which is rarely due to proteolysis but rather two specific physicochemical phenomena:

  • Surface Adsorption (The "Vanishing" Peptide): At nanomolar working concentrations, flg22 rapidly adsorbs to standard polypropylene and glass surfaces, reducing the effective concentration by >90% within minutes.

  • N-Terminal Cyclization: The N-terminal Glutamine (Q) is susceptible to spontaneous cyclization into Pyroglutamate (pGlu), particularly in phosphate buffers.[1][2] This modifies the charge and can alter receptor binding affinity.[3]

This guide provides a self-validating framework to eliminate these variables.

Biological Context: What We Are Preserving

To understand stability requirements, we must visualize the downstream signaling we aim to trigger. Stability is defined as the preservation of the structural integrity required to bind the FLS2 receptor and induce the immune complex formation.

flg22_signaling flg22 flg22 Peptide (Ligand) FLS2 FLS2 Receptor (Plasma Membrane) flg22->FLS2 Binding BAK1 BAK1 (Co-receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 (Kinase) BAK1->BIK1 Phosphorylation MAPK MAPK Cascade (MPK3/6) BAK1->MAPK Signaling RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Activation ROS ROS Burst (H2O2 Production) RBOHD->ROS Rapid (min) GeneExp Defense Gene Expression ROS->GeneExp MAPK->GeneExp Late (hrs)

Figure 1: The flg22 signaling cascade.[4][5][6] Stability ensures the ligand remains competent to induce FLS2-BAK1 heterodimerization.

Critical Handling Protocols
A. Reconstitution (The "Stock" Phase)

Objective: Maximize solubility while minimizing chemical modification.

ParameterRecommendationScientific Rationale
Solvent Sterile Water (Endotoxin-free)Phosphate buffers (PBS) catalyze the cyclization of N-terminal Glutamine to Pyroglutamate. Water avoids this risk for long-term storage.
Concentration 1 mM to 5 mM High concentrations saturate potential binding sites on the tube walls, making the percentage lost to adsorption negligible.
Aliquot Volume 10 - 20 µL Avoids repeated freeze-thaw cycles. Each thaw introduces micro-cavitation and thermal stress that can induce aggregation.
Vial Type Polypropylene Standard tubes are acceptable for high concentration stocks (mM range).
B. Working Dilutions (The "Danger" Phase)

Objective: Prevent physical loss of peptide during dilution to nM range.

WARNING: Do not dilute flg22 to working concentration (e.g., 100 nM) in pure water or standard tubes without a carrier protein or surfactant.

  • Carrier Protein: Use 0.1% BSA (Bovine Serum Albumin) or 0.05% Hydrolyzed Casein in your dilution buffer.

    • Mechanism:[2][4][6][7] Albumin coats the hydrophobic surfaces of the plasticware, preventing the flg22 peptide from binding.

  • Low-Retention Plastics: If BSA interferes with your specific assay (rare for luminol ROS, but possible for some fluorescence assays), you must use "LoBind" or siliconized tubes.

  • Timing: Prepare working dilutions immediately before use. Do not store 1 µM solutions overnight, even at

    
    .
    
Stability & Storage Data
ConditionStability EstimateNotes
Lyophilized Powder (-20°C) 2–3 YearsKeep desiccated. Hygroscopic nature can lead to hydrolysis if moisture enters.
Stock Solution (Water, -20°C) 6–12 MonthsStable if freeze-thaw is avoided.
Stock Solution (

)
1–2 WeeksRisk of deamidation of Asparagine (N) residues increases over time.
Working Sol. (100 nM, RT) < 1 HourCritical: Rapid loss due to adsorption to container walls, not chemical degradation.
Troubleshooting Guide: "My Assay Failed"

If your ROS burst or MAPK assay shows no signal, follow this diagnostic logic.

troubleshooting_tree Start Problem: No ROS/MAPK Response CheckConc 1. Check Stock Conc. Did you dilute < 10 µM in plain water/standard tubes? Start->CheckConc Adsorption Cause: Adsorption Loss Peptide stuck to tube walls. CheckConc->Adsorption Yes CheckPlant 2. Check Biological System Is the plant species/genotype correct? CheckConc->CheckPlant No Incompatible Cause: Receptor Incompatibility (e.g., Tomato flg22 vs flgII-28) CheckPlant->Incompatible No (Wrong Ecotype) CheckChem 3. Check Chemical Integrity Was stock in PBS > 1 month? CheckPlant->CheckChem Yes Cyclization Cause: N-term Cyclization (pGlu formation) CheckChem->Cyclization Yes CheckAssay 4. Assay Controls Did positive control (e.g., chitin) work? CheckChem->CheckAssay No SystemFail Cause: Assay System Failure (Bad peroxidase/luminol) CheckAssay->SystemFail No

Figure 2: Diagnostic decision tree for troubleshooting flg22 bioactivity loss.

FAQ: Common User Questions

Q: Can I use PBS to dissolve my flg22 stock? A: It is not recommended for long-term storage. Phosphate ions can catalyze the intramolecular cyclization of the N-terminal Glutamine to Pyroglutamic acid.[2] While this process is slow, it alters the charge of the peptide. Use sterile, deionized water for the master stock.

Q: Why did my 100 nM solution stop working after sitting on the bench for 2 hours? A: Adsorption. In a standard 1.5 mL tube, a 100 nM solution can lose 50-90% of the peptide to the plastic walls within hours. Always prepare dilutions fresh in tubes containing 0.1% BSA or use LoBind tubes.

Q: Does flg22 oxidize? A: The canonical P. aeruginosa flg22 sequence (QRLSTGSRINSAKDDAAGLQIA) does not contain Methionine or Cysteine, making it highly resistant to oxidative degradation compared to other peptides. However, the Asparagine (N) residues are susceptible to deamidation at high pH (>8.0) or high temperatures.[8]

Q: My "negative control" peptide (scrambled flg22) is inducing a response. Why? A: This often indicates contamination. If the scrambled peptide was synthesized on the same machine without rigorous cleaning, or if the water source is contaminated with bacterial flagellin (common in non-sterile lab water), you will see background activity. Always use endotoxin-free, HPLC-grade water.

References
  • Felix, G., et al. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal.

    • Key finding: Identification of the 22-amino acid sequence and its nanomolar activity.
  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[9] PLoS ONE.

    • Key finding: Quantitative analysis of peptide loss to plasticware, highlighting the necessity of carrier proteins or LoBind tubes.
  • Robinson, N.E., et al. (2004). Deamidation of asparagine and glutamine residues in peptides and proteins. Journal of Peptide Science.

    • Key finding: Mechanisms of N-terminal cyclization and asparagine deamid
  • Robatzek, S., et al. (2006). Ligand-induced endocytosis of the pattern recognition receptor FLS2 in Arabidopsis. Genes & Development.

    • Key finding: Demonstrates the biological pathway and the rapid kinetics of ligand binding required for assay valid

Sources

Optimization

Technical Support Center: Optimizing flg22 Concentration for Root Growth Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent root growth inhibition (RGI) assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent root growth inhibition (RGI) assays. The RGI assay is a gold-standard phenotypic readout for Pattern-Triggered Immunity (PTI) in plants like Arabidopsis thaliana. However, because it relies on a delicate trade-off between growth and defense, it is highly susceptible to environmental noise, peptide degradation, and improper dosing.

This guide provides a comprehensive, self-validating framework to optimize your flg22 concentrations, understand the underlying signaling causality, and troubleshoot common experimental failures.

The Mechanistic Causality of flg22-Induced Growth Arrest

To optimize an assay, you must first understand the biological causality driving the phenotype. The 22-amino acid epitope of bacterial flagellin (flg22) is perceived by the plasma membrane-localized Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) FLS2. Upon ligand binding, FLS2 rapidly heterodimerizes with the co-receptor BAK1. This complex initiates a phosphorylation cascade involving Mitogen-Activated Protein Kinases (MAPKs), leading to a massive transcriptional reprogramming event1[1].

The causality of root stunting lies in the growth-defense trade-off . The plant actively redirects metabolic resources away from meristematic cell division and elongation to fuel the production of reactive oxygen species (ROS), callose deposition, and defense proteins. Consequently, primary root growth is severely arrested.

G flg22 flg22 Peptide (10-1000 nM) FLS2 FLS2 Receptor flg22->FLS2 Complex FLS2-BAK1 Complex FLS2->Complex BAK1 BAK1 Co-receptor BAK1->Complex MAPK MAPK Cascade (MPK3/6) Complex->MAPK ROS ROS Burst Complex->ROS Defense Defense Gene Expression (PTI) MAPK->Defense Growth Root Meristem Arrest (Growth Inhibition) Defense->Growth Growth-Defense Trade-off

Caption: flg22-induced FLS2-BAK1 signaling cascade leading to root growth inhibition.

Quantitative Data: Selecting the Optimal Concentration

A common mistake is assuming "more peptide equals better data." In reality, FLS2 receptors saturate, and excessively high concentrations can mask subtle genetic phenotypes or induce non-specific toxicity. The table below summarizes the expected quantitative outcomes across different flg22 concentrations in wild-type (Col-0) Arabidopsis2[2].

Table 1: Dose-Response and Application Guide for flg22 in Arabidopsis Root Assays

flg22 ConcentrationExpected Root Inhibition (vs. Mock)Primary Experimental Application
10 nM Mild (~10% - 20%)High-sensitivity screening; identifying hypersensitive mutant lines.
100 nM Moderate-to-Strong (~40% - 60%)Standard working concentration. Provides a robust, reproducible dynamic range for most PTI assays.
1 µM Severe / Saturated (>75%)Maximum response threshold; ideal for testing strong genetic suppressors of PTI.
Self-Validating Experimental Protocol

A rigorous assay must be self-validating. This means every experiment must internally prove that the observed growth inhibition is specifically due to FLS2-mediated signaling and not background toxicity. This is achieved by running a wild-type (Col-0) positive control alongside an fls2 mutant negative control on the exact same plate1[1].

Step-by-Step Methodology:

  • Peptide Preparation (Critical Step): flg22 is highly hydrophobic and will non-specifically bind to polystyrene and polypropylene surfaces. To prevent peptide loss, reconstitute lyophilized flg22 in a buffer containing 0.1 M NaCl and 1 mg/mL Bovine Serum Albumin (BSA), or strictly use low-bind microcentrifuge tubes3[3]. Create 100 µM single-use aliquots and store at -20°C.

  • Seed Sterilization and Stratification: Surface-sterilize Col-0 (WT), your mutant of interest, and fls2 mutant seeds. Stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Initial Germination: Plate seeds on 0.5x Murashige and Skoog (MS) agar plates (pH 5.7, 1% sucrose). Grow vertically in a controlled environment chamber (22°C, 16h light/8h dark) for 4 to 5 days. Causality note: Germinating directly on flg22 can delay seed coat rupture, conflating germination defects with true root growth inhibition.

  • Transfer to Treatment Media: Prepare fresh 0.5x MS agar plates containing either 100 nM flg22 (Treatment) or an equivalent volume of solvent (Mock). Crucial: Only add flg22 to the agar after it has cooled below 45°C to prevent thermal degradation of the peptide. Carefully transfer the 5-day-old seedlings to these plates.

  • Incubation and Quantification: Grow vertically for an additional 7 to 10 days. Image the plates and quantify the primary root length using ImageJ/Fiji. Calculate the relative growth (Length_flg22 / Length_mock).

Troubleshooting & FAQs

When the assay fails, systematic logical deduction is required. Use the decision tree below to navigate common pitfalls.

Workflow Start Observe Root Phenotype (Day 10) Q1 Is WT root growth inhibited by >40%? Start->Q1 NoInhib Assay Failure: Check flg22 stock & plastic binding Q1->NoInhib No YesInhib flg22 is active Q1->YesInhib Yes Q2 Is fls2 mutant root inhibited? MutantInhib False Positive: Non-specific toxicity or background stress Q2->MutantInhib Yes MutantNormal Assay Validated: Specific PTI Response Q2->MutantNormal No YesInhib->Q2

Caption: Decision tree for validating flg22 root growth assay phenotypes.

Q: I applied 100 nM flg22, but my wild-type Col-0 roots are growing normally. What happened? A: This is a classic false-negative caused by a lack of active peptide. The two most common culprits are thermal degradation (adding the peptide to agar that is too hot) and plastic adherence. Because peptides stick to standard plastics, your effective concentration may be closer to 10 nM. Always use low-bind tubes or a carrier protein like BSA during stock preparation 3[3].

Q: Both my wild-type and fls2 mutant seedlings are showing severe root stunting at 1 µM flg22. Is the peptide non-specific? A: True flg22-induced inhibition is strictly FLS2-dependent1[1]. If your fls2 mutants are stunted, your assay is suffering from background stress. This is often due to solvent toxicity (e.g., high salt from the peptide buffer), uneven agar drying, or light stress in the incubator. This highlights why the fls2 mutant is a mandatory internal control for a self-validating assay.

Q: Can I use liquid media instead of agar plates? A: Yes, liquid assays are an alternative, particularly for transient gene expression or rapid ROS burst assays. However, for long-term root growth, liquid cultures require continuous, gentle agitation to prevent hypoxia. Hypoxia induces ethylene signaling, which independently arrests root growth and confounds your PTI readouts. For most standard RGI assays, vertical agar plates remain the most reliable method2[2].

References
  • Source: researchgate.
  • Source: pnas.
  • Source: plos.

Sources

Troubleshooting

Technical Support Center: Peptide Counterion Exchange (TFA Removal)

Case ID: TFA-EXCH-001 Status: Active Guide Subject: Removal and Exchange of Trifluoroacetate (TFA) Counterions in Synthetic Peptides Assigned Specialist: Senior Application Scientist Diagnostic & Decision Matrix "Do I re...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TFA-EXCH-001 Status: Active Guide Subject: Removal and Exchange of Trifluoroacetate (TFA) Counterions in Synthetic Peptides Assigned Specialist: Senior Application Scientist

Diagnostic & Decision Matrix

"Do I really need to remove TFA?"

In Solid-Phase Peptide Synthesis (SPPS), TFA is used to cleave the peptide from the resin.[1][2][3][4] While lyophilization removes free TFA, it does not remove TFA molecules ionically bound to basic residues (Arg, Lys, His) and the N-terminus. These bound counterions can constitute 10–40% of the peptide's net weight.

Use this logic flow to determine if your application requires salt exchange.

DecisionMatrix Start START: Intended Application Struct Structural Biology (CD, NMR, IR) Start->Struct Bio Biological Assays (Cell Culture, In Vivo) Start->Bio Chem Chemical Conjugation (Click chem, etc.) Start->Chem TFA_Issue1 TFA absorbs <230nm & alters secondary structure Struct->TFA_Issue1 Yes TFA_Issue2 TFA is cytotoxic (inhibits osteoblasts/chondrocytes) Bio->TFA_Issue2 Yes TFA_Ok TFA Acceptable (Monitor pH) Chem->TFA_Ok Generally Action_HCl EXCHANGE to HCl (Preferred for structure) TFA_Issue1->Action_HCl Action_Ace EXCHANGE to Acetate (Preferred for cell culture) TFA_Issue2->Action_Ace

Figure 1: Decision Logic for Counterion Selection. TFA interferes with deep UV spectroscopy and cellular proliferation.

Comparative Data: Counterion Impact
FeatureTFA SaltHCl SaltAcetate Salt
pKa (Acid Strength) ~0.23 (Strong)-7 (Strong)4.76 (Weak)
Solubility High (usually)HighVariable (can reduce solubility)
UV Cutoff High absorbance <230 nmTransparentTransparent
Cytotoxicity High (10⁻⁷ M limits) [1]LowLowest
Cost to Produce Standard+20-30%+20-30%

Protocol Hub: Execution Workflows

Protocol A: TFA HCl Exchange (Lyophilization Method)

Best for: Structural studies (CD, NMR) and general solubility. Mechanism: Mass action. Repeated lyophilization in the presence of excess strong acid (HCl) displaces the volatile TFA.

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide in purified water or 50 mM phosphate buffer at 1 mg/mL.[5][6]

  • Acidification: Add 100 mM HCl to reach a final concentration of 2–10 mM HCl .

    • Critical Note: Do not exceed 10 mM if the peptide contains acid-sensitive residues (Asp-Pro bonds) to prevent hydrolysis [2].

  • Equilibration: Allow to stand at room temperature for 1–5 minutes.

  • Freezing: Flash freeze in liquid nitrogen.

  • Sublimation: Lyophilize overnight.

  • Cycling: Re-dissolve the powder in 2–10 mM HCl and repeat steps 4–5 at least 3 times .

  • Final Polish: For the final cycle, dissolve in water only (no HCl) to remove excess free acid.

HCl_Exchange Step1 Dissolve Peptide (1 mg/mL) Step2 Add HCl (Target 10mM) Step1->Step2 Step3 Lyophilize (Remove volatile TFA) Step2->Step3 Check Cycle Count < 3? Step3->Check Check->Step1 Yes (Repeat) Finish Final Product (Peptide-HCl) Check->Finish No (Done)

Figure 2: The HCl exchange loop. Multiple cycles are required to drive the equilibrium toward the chloride salt.

Protocol B: TFA Acetate Exchange (Resin Method)

Best for: Cell culture and in vivo assays. Mechanism: Anion exchange chromatography.[7]

Step-by-Step Procedure:

  • Resin Prep: Use a strong anion exchange resin (quaternary ammonium). Calculate 10–50 fold excess of anion sites relative to peptide counterions.[7][8][9]

  • Activation: Wash resin with 1M Sodium Acetate (or Ammonium Acetate) to load acetate ions.

  • Washing: Wash resin with distilled water until the eluate is neutral (removes excess free acetate).

  • Loading: Dissolve peptide in water (low concentration) and apply to the column.

  • Elution: Elute with water. The peptide (positively charged) passes through; TFA (anion) binds to the resin, exchanging with Acetate [3].

  • Lyophilization: Freeze-dry the eluate.

Troubleshooting & FAQs

Q1: My peptide precipitated during the exchange. What happened?

Diagnosis: You likely hit the peptide's Isoelectric Point (pI) or the new salt form is less soluble (common with Acetate). Corrective Action:

  • For HCl Exchange: Ensure the acid concentration is sufficient to keep the peptide fully protonated (below pI).

  • For Acetate Exchange: If precipitation occurs, add a small amount of Acetonitrile (up to 20%) to the elution buffer to maintain solubility.

Q2: How do I verify the TFA is actually gone?

Diagnosis: Standard HPLC-UV (214nm) shows the peptide backbone, not the counterion. Verification Methods:

  • Ion Chromatography (IC): The gold standard for quantifying anions (Cl⁻, TFA⁻, Acetate⁻).

  • ¹⁹F NMR: Highly sensitive. Run a spectrum; a peak at -76 ppm indicates residual TFA.

  • HPLC-UV (Low Wavelength): Run a blank of 0.1% TFA. If your "purified" peptide has a massive shoulder or baseline shift <220nm compared to the blank, TFA remains.

Q3: I see a loss of yield after resin exchange.

Diagnosis: Non-specific adsorption of the peptide to the resin matrix. Corrective Action:

  • Use a resin with a hydrophilic backbone.

  • "Pre-coat" the column with a small amount of sacrificial peptide (expensive but effective).

  • Switch to the HPLC Method : Inject the peptide onto a C18 column, wash with Buffer A (0.1% HCl or Ammonium Acetate instead of TFA) for 10 column volumes, then elute with Buffer B (Acetonitrile + 0.1% HCl/Acetate).

Q4: Can I use HCl exchange for all peptides?

Warning: No.

  • Trp/Met Oxidation: Repeated lyophilization increases exposure to air. Flush with Argon/Nitrogen.

  • Acid Lability: Peptides with Asp-Pro bonds are prone to cleavage at low pH. For these, use the Acetate Resin method or perform the HCl exchange at 4°C with immediate freezing.

References

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999).[10] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[11][10][12] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[11][10][12] Link

  • Andrushchenko, V. V., Vogel, H. J., & Prenner, E. J. (2007).[1] Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Journal of Peptide Science, 13(1), 37-43.[1] Link

  • Sikora, K., Jaśkiewicz, M., Neubauer, D., & Kamysz, W. (2018).[11] Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. Amino Acids, 50, 609–619.[11] Link

Sources

Optimization

Technical Support Center: Troubleshooting flg22 Perception in Solanum lycopersicum

Executive Summary You are experiencing a lack of Pattern-Triggered Immunity (PTI) response—specifically Reactive Oxygen Species (ROS) burst or MAPK activation—after treating Solanum lycopersicum (tomato) tissues with flg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are experiencing a lack of Pattern-Triggered Immunity (PTI) response—specifically Reactive Oxygen Species (ROS) burst or MAPK activation—after treating Solanum lycopersicum (tomato) tissues with flg22.

Unlike Arabidopsis, tomato possesses a dual-layer flagellin perception system (FLS2 and FLS3) and exhibits significant cultivar-dependent variability. The failure is rarely due to the "concept" of the experiment but rather peptide sequence mismatch , receptor polymorphism , or physiological state (circadian/light gating) .

This guide isolates the root cause through four technical modules.

Module 1: Peptide Integrity & Sequence Specificity

The Issue: The term "flg22" is often used chemically, but biologically, it is sequence-specific. Tomato SlFLS2 has distinct recognition requirements compared to AtFLS2.[1]

Diagnostic 1: Are you using the correct sequence?

Many researchers inadvertently use "flg22" derived from Agrobacterium or Ralstonia (often used as controls in Arabidopsis studies) expecting a response.

  • The Fact: Agrobacterium tumefaciens flagellin contains a highly diverged flg22 epitope that evades detection by FLS2 in tomato.[2][3]

  • The Fix: Ensure your peptide matches the canonical Pseudomonas aeruginosa or E. coli sequence.

Pathogen SourcePeptide SequenceTomato SlFLS2 ResponseNotes
P. aeruginosa (Pa-flg22) QRLSTGSRINSAKDDAAGLQIASTRONG The gold standard positive control.
E. coli (Ec-flg22) QRLSTGSRINSAKDDAAGLQIASTRONG Identical to Pa in key residues.
A. tumefaciens (At-flg22) TRMRELAVQAQSNDSSNSATNULL Evolutionary evasion strategy; acts as a negative control.
R. solanacearum (Rs-flg22) (Variable)WEAK/NULL Often evades FLS2; recognized via flgII-28/FLS3 instead.
Diagnostic 2: Peptide Handling
  • Solubility: flg22 is hydrophobic. Dissolve in sterile water or 10 mM MES (pH 5.8). Avoid high salt in the stock.

  • Concentration: Tomato ROS assays typically require 100 nM – 1 µM final concentration. <10 nM often fails in older leaves.

Module 2: Biological Variables (The "Hardware")

The Issue: You are treating the plant as a static reagent. Tomato immunity is highly plastic and genotype-dependent.

FAQ: Why do my "Heirloom" lines fail to respond?

Answer: Natural variation. Unlike the standardized Col-0 Arabidopsis background, tomato cultivars (e.g., Rio Grande, Moneymaker, Heinz) exhibit polymorphisms in the SlFLS2 locus.

  • Action: Always include a known responder (e.g., Moneymaker or Castlemart) alongside your specific cultivar.

  • Reference: Veluchamy et al. (2014) demonstrated that specific heirloom lines have reduced or abolished ROS responses due to FLS2 or downstream signaling mutations.

FAQ: Does leaf age matter?

Answer: Yes. SlFLS2 expression and the capacity for ROS production (via SlRbohD) decline with leaf age.

  • Protocol: Use fully expanded leaflets from 4–5 week old plants (leaves 3 or 4 from the apex). Cotyledons and senescing leaves yield inconsistent data.

Module 3: Experimental Assay Optimization

The Issue: The ROS burst is a transient oxidative spike. Improper equilibration masks the signal.

Critical Protocol: The "Water Soak" Recovery

Cutting leaf discs triggers a massive "Wound ROS" burst. If you add flg22 before this subsides, the background noise will hide the flg22 signal.

  • Punch: Collect 4mm leaf discs.

  • Float: Place discs in distinct wells with 200 µL sterile H₂O (overnight) or at least 12 hours.

    • Why: This dissipates ethylene and wound signals.

  • Replace: Gently remove water and replace with Elicitation Solution (HRP + Luminol + flg22) immediately before reading.

    • Note: Do not let discs dry out during the swap.

FAQ: Why is my signal flat in the dark?

Answer: Tomato immune signaling is light-gated .

  • Mechanism: Stomatal aperture and RbohD activity are regulated by circadian rhythms and light availability.

  • Troubleshoot: Run assays on plants harvested during their "day" cycle. Dark-adapted plants show significantly dampened ROS bursts.

Module 4: The "flgII-28" Alternative

If you are working with Ralstonia or other Solanaceae-specific pathogens, FLS2 might not be the primary sensor.[3]

  • Concept: Solanaceae possess a second receptor, FLS3 , which recognizes a different flagellin epitope called flgII-28 .[4][5]

  • Observation: If flg22 fails but the live bacteria trigger immunity, the plant is likely sensing flgII-28 via FLS3.

  • Test: Order synthetic flgII-28 peptide (ESTNIQRMRELAVQSRNDSNSATDREA) to verify immune competence.

Visualizing the Signaling & Troubleshooting Logic
Figure 1: The Tomato Flagellin Perception Network

Caption: Dual perception system in tomato.[3][6] Canonical flg22 binds FLS2, while flgII-28 binds FLS3.[6] Both converge on the ROS (RbohD) and MAPK signaling outputs.

Tomato_Immunity cluster_ligands Bacterial Ligands cluster_membrane Plasma Membrane flg22 flg22 (Pa) FLS2 SlFLS2 (Receptor) flg22->FLS2 High Affinity flgII28 flgII-28 FLS3 SlFLS3 (Receptor) flgII28->FLS3 Specific to Solanaceae Agro flg22 (Agro) Agro->FLS2 No Binding (Evasion) BAK1 SlBAK1 (Co-Receptor) FLS2->BAK1 Complex Formation FLS3->BAK1 BIK1 BIK1 (Kinase) BAK1->BIK1 Phosphorylation MAPK MAPK Cascade (MPK3/6) BIK1->MAPK RBOH SlRbohD (NADPH Oxidase) BIK1->RBOH ROS ROS BURST (H2O2) RBOH->ROS

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic to diagnose the absence of ROS burst in tomato leaf discs.

Troubleshooting Start Issue: No ROS Burst with flg22 CheckSeq 1. Check Peptide Source Start->CheckSeq IsAgro Is it A. tumefaciens or R. solanacearum? CheckSeq->IsAgro SwitchPa Switch to P. aeruginosa flg22 IsAgro->SwitchPa Yes CheckRec 2. Check Recovery IsAgro->CheckRec No (It's Pa-flg22) Overnight Did you float discs overnight in water? CheckRec->Overnight DoSoak Repeat with 12h equilibration Overnight->DoSoak No CheckGeno 3. Check Genotype Overnight->CheckGeno Yes IsHeirloom Is it an Heirloom or Mutant line? CheckGeno->IsHeirloom Control Test alongside cv. Moneymaker IsHeirloom->Control Yes CheckLight 4. Check Physiology IsHeirloom->CheckLight No Dark Are plants dark-adapted? CheckLight->Dark Dark->Start No (Consult Expert) Light Harvest during light cycle Dark->Light Yes

References
  • Robatzek, S., et al. (2007).[1][4] "Ligand-induced endocytosis of the pattern recognition receptor FLS2 in Arabidopsis." Genes & Development. Link (Establishes the FLS2 model; tomato ortholog function).

  • Veluchamy, S., et al. (2014).[7] "Natural Variation for Responsiveness to flg22, flgII-28, and csp22 and Pseudomonas syringae pv.[5] tomato in Heirloom Tomatoes." PLoS ONE. Link (Key reference for genotype variability).

  • Hind, S.R., et al. (2016).[4][6] "Tomato receptor FLAGELLIN-SENSING 3 binds flgII-28 and activates the plant immune system."[8][9][10] Nature Plants. Link (Differentiation between FLS2 and FLS3 pathways).

  • Felix, G., et al. (1999).[11] "Plants have a sensitive perception system for the most conserved domain of bacterial flagellin."[2] The Plant Journal. Link (Defines the epitope specificity and Agrobacterium evasion).

  • Roberts, R., et al. (2019).[7] "The tomato immune receptor Fls3 responds to flgII-28 and activates a signaling pathway distinct from Fls2."[6][8] Plant Physiology. Link (Downstream signaling nuances).

Sources

Troubleshooting

Technical Support Center: flg22 Response Variability in Arabidopsis

Status: ONLINE Ticket ID: FLG22-VAR-001 Subject: Troubleshooting inconsistent PTI responses across Arabidopsis ecotypes Diagnostic Triage: Start Here Before altering your protocol, determine if your issue is biological (...

Author: BenchChem Technical Support Team. Date: March 2026

Status: ONLINE Ticket ID: FLG22-VAR-001 Subject: Troubleshooting inconsistent PTI responses across Arabidopsis ecotypes

Diagnostic Triage: Start Here

Before altering your protocol, determine if your issue is biological (ecotype-specific) or technical (assay conditions). Use the logic flow below to isolate the root cause.

TroubleshootingLogic Start Symptom: No/Low flg22 Response CheckCtrl Does Col-0 (Positive Control) respond correctly? Start->CheckCtrl CheckEco Which Ecotype is failing? CheckCtrl->CheckEco Yes (Col-0 works) CheckReagent Check Peptide Source & Storage Conditions CheckCtrl->CheckReagent No (Col-0 fails) Ws0 Ecotype is Ws-0? CheckEco->Ws0 KnownVar Ecotype is Ler, C24, or natural accession? CheckEco->KnownVar CheckAssay Check Assay Conditions (Resting time, Light, Media) CheckReagent->CheckAssay Reagents OK ResultGenetics Biological Cause: Ws-0 is a natural fls2 null mutant. (Gomez-Gomez & Boller, 2000) Ws0->ResultGenetics Yes ResultQuant Quantitative Variation: FLS2 expression varies 10-fold across accessions. (Vetter et al., 2012) KnownVar->ResultQuant Yes

Figure 1: Diagnostic logic for isolating flg22 response failures. Blue nodes indicate decision points; Yellow indicates ecotype analysis; Red indicates technical audits.

The "Silent" Phenotype: Ecotype Genetics

If you observe a complete lack of response in a specific line while your Col-0 control works perfectly, you are likely encountering natural variation in the FLS2 locus .

The Ws-0 Trap

The most common "failure" reported by users involves the Wassilewskija (Ws-0) ecotype.

  • The Mechanism: Ws-0 carries a natural point mutation that introduces a stop codon in the FLS2 gene, resulting in a truncated, non-functional receptor.

  • The Result: Ws-0 is "blind" to flg22. It produces zero ROS burst and shows no seedling growth inhibition.

  • Action: Use Ws-0 as a negative control, not as a test subject for flg22 sensitivity.

Quantitative Variation (Ler, C24, etc.)

Not all "sensitive" ecotypes respond with the same magnitude.

  • FLS2 Abundance: FLS2 transcript and protein levels vary significantly. For example, some accessions express FLS2 at levels 5-10x lower than Col-0, resulting in delayed or weaker ROS kinetics.

  • Downstream Bottlenecks: Variation in BAK1 or BIK1 levels can bottleneck the signal amplification, even if FLS2 binding is normal.

Table 1: Expected Phenotypes by Ecotype

EcotypeFLS2 StatusROS Burst IntensitySGI PhenotypeKey Reference
Col-0 FunctionalHigh (Reference)Severe Inhibition
Ws-0 Null Mutant None None
Ler FunctionalModerate/HighModerate Inhibition
C24 FunctionalVariable (Context dependent)Moderate Inhibition

Protocol: The ROS Burst Assay

The Reactive Oxygen Species (ROS) burst is the earliest measurable output of Pattern-Triggered Immunity (PTI). However, it is prone to high background noise caused by mechanical stress (wounding).

The Signaling Pathway

Understanding the pathway helps identify where the signal is lost.

FLS2_Pathway cluster_membrane Plasma Membrane flg22 flg22 Peptide (Ligand) FLS2 FLS2 (Receptor) flg22->FLS2 Binding BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 (Kinase) BAK1->BIK1 Phosphorylation MAPK MAPK Cascade (MPK3/6) BAK1->MAPK Signaling Branch RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Phosphorylation ROS ROS Burst (H2O2 Production) RBOHD->ROS Enzymatic Activity

Figure 2: FLS2 signaling cascade.[1][2] The ROS burst relies on the RBOHD branch. If MAPK phosphorylation is present but ROS is absent, the issue lies specifically with RBOHD or the luminol assay conditions.

Troubleshooting the "Flat Line"

Issue: High background makes the flg22 peak indistinguishable, or the peak is missing entirely.

Step-by-Step Validation:

  • The Resting Period (Critical):

    • Why: Punching leaf discs releases DAMPs (Damage-Associated Molecular Patterns) and causes a "wounding burst."

    • Fix: After punching discs, float them in dH2O overnight (or minimum 2 hours) in the dark or low light. This allows the wounding response to subside.

    • Self-Check: Measure luminescence before adding flg22. If RLU > 500 (arbitrary units, machine dependent), your background is too high.

  • Peptide Integrity:

    • Why: The methionine in flg22 is susceptible to oxidation, rendering the peptide inactive.

    • Fix: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Test: Use a fresh aliquot if the response declines.

  • Luminol/HRP Quality:

    • Why: HRP (Horseradish Peroxidase) degrades over time.

    • Fix: Make the master mix (Luminol + HRP) fresh immediately before the run.

Standardized Protocol:

  • Punch: 4mm leaf discs from 4-5 week old plants.

  • Recover: Float in sterile water in 96-well white plate (1 disc/well) overnight.

  • Elicit: Remove water. Add 100µL elicitor mix (100nM flg22 + 20µM Luminol + 10µg/mL HRP).

  • Measure: Immediately read luminescence every 1-2 mins for 45 mins.

Protocol: Seedling Growth Inhibition (SGI)

This assay measures the long-term cost of immunity. A common user error involves media composition masking the phenotype.

Issue: "My Col-0 seedlings grow normally despite flg22 treatment."

Root Cause: Sucrose Suppression High sucrose (1% or higher) in the media provides excess energy that can override the growth penalty imposed by immune activation.

Optimized SGI Protocol:

  • Sterilize Seeds: Surface sterilize Col-0 and Ws-0 (negative control).

  • Media Prep: Use 0.5x MS salts with 0% or 0.5% Sucrose (max). Do not use 1% sucrose.

  • Treatment: Add flg22 to a final concentration of 1 µM (higher than ROS assay) into the molten agar or liquid media.

  • Growth: Grow for 10-12 days.

  • Quantification: Weigh fresh weight of pools (n=5 seedlings) or measure root length.

  • Calculation: % Inhibition =

    
    .
    

FAQ: Reagents & Conditions

Q: Can I use flg22 from Agrobacterium or Sinorhizobium? A: Generally, no . The standard "flg22" is derived from Pseudomonas aeruginosa.[3] The flg22 epitopes from Agrobacterium and Sinorhizobium are highly divergent and are not recognized by the Arabidopsis FLS2 receptor. They are often used as inactive controls.

Q: Why does my ROS burst peak at different times? A:

  • 10-15 mins: Normal for high-quality, fresh tissue.

  • 20-30 mins: Suggests older tissue or lower receptor abundance (e.g., specific ecotypes or heterozygous mutants).

  • Immediate (<2 mins): Likely an injection artifact or bubble; not biological.

Q: Does light matter? A: Yes. . While the ROS burst (an enzymatic reaction) can occur in the dark if the proteins are already present, long-term assays (SGI) or gene expression (qRT-PCR) must be performed under light cycles to ensure proper signaling flux.

References

  • Gomez-Gomez, L., & Boller, T. (2000). FLS2: An LRR Receptor-like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis. Molecular Cell.

  • Zipfel, C., et al. (2004). Bacterial disease resistance in Arabidopsis through flagellin perception. Nature.

  • Vetter, M. M., et al. (2012). Flagellin Perception Varies Quantitatively in Arabidopsis thaliana and Its Relatives.[4] Molecular Biology and Evolution.[4]

  • Felix, G., et al. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal.

  • Sano, S., et al. (2014). Light-dependent expression of flg22-induced defense genes in Arabidopsis.[5] Frontiers in Plant Science.

Sources

Optimization

Technical Support Center: flg22 Stability &amp; Proteolysis

Topic: flg22 Degradation by Endogenous Plant Proteases Audience: Researchers, Senior Scientists, Drug Discovery Leads Status: Active | Version: 2.4 Introduction: The "Hidden Variable" in PTI Assays Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: flg22 Degradation by Endogenous Plant Proteases

Audience: Researchers, Senior Scientists, Drug Discovery Leads Status: Active | Version: 2.4

Introduction: The "Hidden Variable" in PTI Assays

Welcome to the Technical Support Center for Plant Immunity Assays. A frequent anomaly reported in PAMP-Triggered Immunity (PTI) experiments—specifically utilizing the flg22 epitope (QRLSTGSRINSAKDDAAGLQIA)—is the inconsistency of quantitative readouts (ROS burst, MAPK activation) across different plant species or developmental stages.

While often attributed to receptor abundance (FLS2 levels), our data indicates that apoplastic proteolysis is a primary, yet often overlooked, source of experimental failure. Plants secrete subtilases (SBTs) and other proteases into the apoplast that actively degrade immunogenic peptides to dampen immune signaling or restore homeostasis.

This guide provides the diagnostic frameworks, mechanistic insights, and validated protocols to stabilize your flg22 assays.

Module 1: Diagnostic & Troubleshooting

Phase 1: Triage – Is it Degradation or Adsorption?

Before assuming biological degradation, rule out physicochemical loss. flg22 is highly susceptible to adsorption on plastic surfaces.[1]

Symptom Probable Cause Diagnostic Step
Signal loss across serial dilutions Plastic Adsorption: Peptide sticks to tube walls at low concentrations (<1 µM).[1]Add 0.1% BSA or Hydrolyzed Casein to dilution buffers.[1] Retest ROS burst.
Weak signal in Solanaceae (Tomato/Tobacco) High Proteolytic Activity: Solanaceous apoplasts are "hostile" environments rich in alkaline proteases.Perform an Apoplastic Wash Fluid (AWF) incubation assay (see Module 3).
Signal decay over time in stored aliquots Freeze-Thaw Damage: Peptide aggregation or hydrolysis.Check HPLC profile of stock. Store single-use aliquots at -80°C.
Variable response in older vs. younger leaves Developmental Proteolysis: Older leaves often have higher constitutive protease levels (e.g., SBTs).Standardize leaf age (e.g., leaves 3–4 of 4-week-old Arabidopsis).
FAQ: Common User Issues

Q: My ROS burst in Nicotiana benthamiana is barely detectable compared to Arabidopsis. Is my peptide bad? A: Likely not. N. benthamiana has a robust apoplastic protease network that degrades canonical Pseudomonas flg22 rapidly.

  • Fix: Use higher concentrations (1 µM vs 100 nM) or switch to flg22-Δ2 (a truncated version often more active/stable in Tomato/Tobacco, though inactive in Arabidopsis).

Q: Can I use general protease inhibitors (Cocktails) in my ROS assay? A: Proceed with caution. Many commercial cocktails contain chelators (EDTA) or detergents that can damage plant cells or chelate Calcium, which is essential for the ROS burst (RBOHD activity is Ca2+-dependent).

  • Recommendation: Use specific serine protease inhibitors (e.g., AEBSF) at low concentrations, but always run a "Buffer + Inhibitor" control to ensure the inhibitor itself doesn't trigger or quench ROS.

Module 2: The Mechanism (SBT-Mediated Clearance)

Understanding how the plant degrades flg22 allows for smarter experimental design. The degradation is not random; it is a specific enzymatic "dampening" mechanism.

Key Proteases Identified

Recent proteomic studies identify Subtilases (SBTs) as the primary culprits in the apoplast.

  • Arabidopsis: SBT5.2 and SBT1.7 specifically cleave flg22 at the C-terminus and internal sites.

  • Mechanism: These enzymes act as "immune brakes," clearing the peptide to prevent runaway inflammation or to reset the receptor for new signals.

Pathway Visualization

The following diagram illustrates the kinetic competition between Immune Signaling (FLS2) and Peptide Clearance (SBTs).

Figure 1: Kinetic competition in the apoplast. flg22 fate is determined by the ratio of FLS2 binding vs. SBT-mediated degradation.

Module 3: Experimental Protocols

Protocol A: Apoplastic Wash Fluid (AWF) Stability Assay

Use this protocol to confirm if your specific plant genotype is degrading flg22.

Materials:

  • Vacuum chamber

  • Centrifuge (swing-out bucket recommended)

  • Synthetic flg22 (10 µM stock)

  • HPLC or Bioassay (ROS burst) for detection

Workflow:

  • Infiltration:

    • Cut leaves from 4-5 week old plants.

    • Vacuum infiltrate leaves with sterile deionized water (do not use buffers yet, as they may alter protease solubility).

    • Tip: Apply vacuum for 2 min, release slowly. Leaves should appear translucent (water-soaked).

  • Extraction:

    • Pat leaves dry. Roll them gently and place inside a syringe barrel (without plunger).

    • Place the syringe inside a 50 mL centrifuge tube.

    • Centrifuge at 1,000 x g for 10 min at 4°C.

    • Collect the liquid at the bottom. This is the AWF (Apoplastic Wash Fluid).

  • Incubation (The Assay):

    • Mix 90 µL AWF + 10 µL flg22 (10 µM stock)

      
       Final [flg22] = 1 µM.
      
    • Incubate at 25°C.

    • Take aliquots at T=0, T=30, T=60, T=120 min.

    • Stop Reaction: Boil aliquots for 5 min to denature proteases OR add 1% TFA.

  • Readout:

    • Method 1 (Bioassay): Apply the incubated aliquots to fresh leaf discs and measure ROS burst. If degradation occurred, ROS amplitude will decrease over time points.

    • Method 2 (Mass Spec/HPLC): Analyze peak area of intact flg22 (m/z ~2272).

Protocol B: Preventing Plastic Adsorption (Critical)

Failure to follow this leads to false negatives, often mistaken for biological degradation.

  • Stock Preparation:

    • Dissolve lyophilized flg22 in sterile water to 1 mM (Master Stock).

    • Aliquot into low-binding tubes (e.g., Eppendorf LoBind).

    • Store at -20°C.

  • Working Dilutions:

    • NEVER dilute flg22 in pure water or saline for the final assay step if concentration is < 1 µM.

    • Buffer: Use H2O + 0.1% BSA (Bovine Serum Albumin) or 0.01% Hydrolyzed Casein .[1]

    • The carrier protein coats the plastic, ensuring flg22 remains in solution.

Module 4: Advanced Solutions & References

Chemical & Genetic Workarounds
StrategyDetailsProsCons
flg22-D-Ala Substitution of L-amino acids with D-amino acids (often at termini).Highly resistant to proteases.May have reduced binding affinity to FLS2; requires validation.
SBT Inhibitors Co-treatment with AEBSF or Pefabloc SC .Blocks serine proteases (SBTs).Can be phytotoxic at high concentrations; may affect other signaling pathways.
Genetic Mutants Use sbt5.2 or sbt1.7 knockout lines (Arabidopsis).Native environment with reduced degradation.Restricted to Arabidopsis; not applicable for crop research.
References
  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: An LRR Receptor-like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis.[2] Molecular Cell. Link

  • Robatzek, S., et al. (2006). Ligand-induced endocytosis of the pattern recognition receptor FLS2 in Arabidopsis.[3] Genes & Development. Link

  • Gong, Z., et al. (2024). Subtilase SBT5.2 inactivates flagellin immunogenicity in the plant apoplast.[4][5] bioRxiv.[5] Link

  • Felix, G., et al. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal. Link

  • Chinchilla, D., et al. (2006). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature. Link

For further assistance, contact the Application Science team with your specific plant species and assay conditions.

Sources

Troubleshooting

Technical Support Center: Minimizing Background Noise in flg22 Luminol Assays

Status: Operational Ticket Focus: Signal-to-Noise Optimization in Plant ROS Bursts Assigned Specialist: Senior Application Scientist Executive Summary The flg22-induced oxidative burst is a rapid, transient immune respon...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Signal-to-Noise Optimization in Plant ROS Bursts Assigned Specialist: Senior Application Scientist

Executive Summary

The flg22-induced oxidative burst is a rapid, transient immune response. The primary technical challenge is not detecting the signal, but suppressing the wounding response and spontaneous chemiluminescence that obscure it. High background noise typically stems from three sources: mechanical stress (wounding), improper buffer chemistry (pH/HRP mismatch), or environmental interference (light/temperature).

This guide replaces "trial and error" with a deterministic approach to noise reduction, grounded in the mechanics of the RBOHD enzymatic pathway and luminol chemistry.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My "Time 0" baseline is already 5,000+ RLU before I even add flg22. Why?

Diagnosis: Residual Wounding Response. Punching a leaf disc is a traumatic event for the tissue. It triggers a massive, immediate ROS burst independent of FLS2 activation. If you assay too soon, you are measuring the tail end of this wounding spike, not the flg22 response.

The Fix:

  • Protocol Adjustment: Implement a strict 12–16 hour recovery period . Float leaf discs in ultrapure water overnight.

  • The "Water vs. Buffer" Trap: Do not recover in buffer. Recover in water. Buffers can induce osmotic stress or harbor contaminants that keep the tissue agitated. Switch to the assay buffer only 30–60 minutes before the read.

Q2: I see a spike in my "Mock" (water/buffer only) control when I inject the solution.

Diagnosis: Touch Response (Thigmomorphogenesis) or Thermal Shock. Plants sense mechanical perturbation. The force of the pipette injection or a temperature differential between the leaf disc and the reagent can trigger a cytosolic Ca²⁺ influx, activating RBOHD transiently.

The Fix:

  • Thermal Equilibration: Ensure your assay buffer (containing HRP/Luminol) is at room temperature (20–22°C) , not cold from the fridge.

  • Gentle Addition: Do not pipette directly onto the leaf disc. Pipette against the well wall to allow the solution to diffuse gently.

Q3: My signal is high, but it drifts upward constantly, even in empty wells.

Diagnosis: Spontaneous Luminol Oxidation. Luminol is light-sensitive and pH-dependent.[1] If your buffer is too alkaline (pH > 8.0) or if the HRP concentration is excessive, luminol will oxidize spontaneously without plant ROS.

The Fix:

  • Reagent Check: Lower HRP concentration. A range of 10–20 µg/mL is optimal; >50 µg/mL often causes auto-oxidation.

  • Buffer Chemistry: Switch to 20 mM MOPS (pH 7.5) . It provides a more stable background than MES for long-term kinetics.

Part 2: The "Low-Noise" Gold Standard Protocol

This protocol is designed to decouple the Wounding Response from the Immune Response .

Phase 1: Tissue Preparation & Recovery
  • Selection: Use fully expanded leaves from 4–5 week old Arabidopsis (or equivalent age for N. benthamiana). Avoid senescent leaves (high background) or very young leaves (low sensitivity).

  • Punching: Cut 4mm leaf discs.

  • The Recovery Float: Immediately place discs into a petri dish or 96-well plate containing 200 µL ultrapure water .

    • Critical: Cover with foil (darkness) or keep in low light to prevent light-stress ROS.

    • Duration: Incubate overnight (12–16 hours) at room temperature.

Phase 2: The "Equilibration" Step (Often Missed)

Most noise issues are solved here.

  • Carefully remove the overnight water (which now contains wound-signal metabolites).

  • Replace with 100 µL of Assay Buffer (see Table 1).

  • Wait 60 minutes. This allows the tissue to acclimate to the buffer chemistry before the measurement begins.

Phase 3: The Elicitation
  • Prepare a 2X Master Mix containing HRP, Luminol (or L-012), and flg22.

  • Inject 100 µL of 2X Master Mix into the wells (Final Volume = 200 µL).

  • Measure luminescence immediately (0–60 mins).

Part 3: Optimized Reagent Concentrations
ComponentStock Conc.Final Assay Conc.Role & Notes
Luminol (L-012) 10–20 mM (in DMSO)100 µM L-012 is ~100x more sensitive than standard luminol but requires strict pH control.
HRP (Peroxidase) 10 mg/mL20 µg/mL Catalyst. Excess HRP is the #1 cause of high background.
flg22 Elicitor 10 mM (in water)100 nM – 1 µM The trigger. 100 nM is usually saturating for Col-0.
Assay Buffer N/A20 mM MOPS, pH 7.5 MOPS holds pH 7.5 better than MES during the oxidative burst.
Part 4: Visualizing the Mechanism
Figure 1: The ROS Generation Pathway

Understanding where the signal comes from helps identify where noise enters.

ROS_Pathway flg22 flg22 (Elicitor) FLS2 FLS2/BAK1 (Receptor Complex) flg22->FLS2 Binding Ca Ca²⁺ Influx FLS2->Ca Signaling RBOHD RBOHD (NADPH Oxidase) Ca->RBOHD Phosphorylation ROS Apoplastic ROS (O₂⁻ / H₂O₂) RBOHD->ROS Production Luminol Luminol + HRP ROS->Luminol Oxidation Light Light Signal (RLU) Luminol->Light Detection

Caption: The linear activation pathway. Noise usually enters at the "ROS" stage (via wounding) or the "Luminol" stage (via auto-oxidation).

Figure 2: The Low-Noise Workflow

The critical separation of Recovery and Assay phases.

Workflow cluster_0 Day 1: Prep & Recovery cluster_1 Day 2: Assay Punch Punch Leaf Discs (High Wounding ROS) Float Float in Water (Overnight, Dark/Low Light) Punch->Float Dissipate Stress Equilibrate Replace Water with MOPS Buffer (1h) Float->Equilibrate Remove Metabolites Inject Inject Master Mix (flg22 + HRP + Luminol) Equilibrate->Inject Stable Baseline Measure Measure Luminescence (60 mins) Inject->Measure

Caption: Workflow emphasizing the overnight water float and the 1-hour buffer equilibration to minimize baseline drift.

References
  • Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa . National Institutes of Health (PMC). Available at: [Link]

  • Protocol for chemiluminescence based detection of ROS production in tomato . ResearchGate. Available at: [Link]

  • Flg22-triggered apoplastic ROS production . ResearchGate. Available at: [Link]

  • Optimization of a luminol-based chemiluminescence assay using a luminometer . ResearchGate. Available at: [Link]

  • Crosstalk between Calcium and ROS Signaling during Flg22-Triggered Immune Response in Arabidopsis Leaves . National Institutes of Health (PMC). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Scrambled flg22 as a Negative Control in Plant Immunity

Executive Summary In plant immunology, the distinction between a specific immune response and a non-specific stress reaction is the foundation of reproducible data. flg22 , a 22-amino acid peptide derived from the N-term...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In plant immunology, the distinction between a specific immune response and a non-specific stress reaction is the foundation of reproducible data. flg22 , a 22-amino acid peptide derived from the N-terminus of bacterial flagellin, is the gold-standard elicitor for PAMP-Triggered Immunity (PTI). However, the high sensitivity of the FLS2 receptor (perceiving sub-nanomolar concentrations) introduces a risk of false positives caused by contaminants, physicochemical irritation, or non-specific peptide effects.

Scrambled flg22 (flg22-scram) serves as the critical negative control to validate sequence specificity. Unlike a simple water/buffer mock, flg22-scram accounts for the introduction of a peptide load (nitrogen source, charge, osmolarity) without engaging the receptor. This guide analyzes the mechanistic and experimental divergence between active flg22 and its scrambled counterpart, providing protocols to validate your elicitor system.

Part 1: The Mechanism of Action

To understand why the scrambled control is non-negotiable, one must understand the lock-and-key mechanism of the FLS2 receptor.

The FLS2 Activation Logic

The Arabidopsis FLS2 receptor recognizes a specific epitope within flg22.[1][2][3][4] The interaction is stereochemically precise:

  • Binding: The N- and C-termini of flg22 dock into the leucine-rich repeats (LRR) of FLS2.

  • Co-receptor Recruitment: This binding creates a molecular surface that recruits the co-receptor BAK1 (SERK3).

  • Activation: The FLS2-BAK1 heterodimer transphosphorylates, activating the cytoplasmic kinase BIK1.

  • Output: BIK1 phosphorylates the NADPH oxidase RBOHD, triggering a Reactive Oxygen Species (ROS) burst.

Why Scrambled flg22 Fails: The scrambled peptide contains the exact same amino acid composition (isobaric) but in a randomized order. It physically cannot bridge the FLS2-BAK1 gap. If your scrambled control triggers a response, your system is compromised by contamination or non-specific stress.

Visualization: Specific vs. Non-Specific Signaling

FLS2_Signaling cluster_active Active flg22 Pathway cluster_scrambled Scrambled flg22 Pathway (Negative Control) flg22 flg22 Peptide (Specific Sequence) FLS2 FLS2 Receptor flg22->FLS2 High Affinity Binding Complex FLS2-flg22-BAK1 Complex FLS2->Complex Recruitment BAK1 BAK1 Co-Receptor BAK1->Complex BIK1 BIK1 Phosphorylation Complex->BIK1 Transphosphorylation RBOHD RBOHD Activation BIK1->RBOHD ROS ROS Burst (Immune Output) RBOHD->ROS scram flg22-scram (Random Sequence) FLS2_mock FLS2 Receptor scram->FLS2_mock Steric Mismatch NoBind No Binding No Complex FLS2_mock->NoBind Null No ROS / No PTI NoBind->Null

Caption: Mechanistic divergence: flg22 bridges FLS2/BAK1 to trigger signaling; scrambled peptide fails to bind.

Part 2: Comparative Analysis (Product vs. Alternative)

Researchers often ask: "Is water enough?" The table below highlights why a peptide control is superior for rigorous publications.

Standard Sequences
  • Active flg22 (P. aeruginosa): QRLSTGSRINSAKDDAAGLQIA

  • Scrambled flg22 (Example): GITASKALGADLRRINQSASQD (Robatzek et al., 2007)

Performance Matrix
FeatureActive flg22Scrambled flg22 (Negative Control)Mock (Water/Buffer)
Primary Utility Induce PTI (PAMP-Triggered Immunity)Validate Sequence Specificity Control for infiltration stress
ROS Burst Strong, transient peak (2-10 min)None / Baseline None / Baseline
MAPK Activation Phosphorylation of MPK3/4/6 (15 min)None None
Seedling Growth Significant Inhibition (SGI)No Inhibition No Inhibition
Receptor Binding High Affinity (

~1 nM)
No Binding N/A
Risk Factor Saturation effects at >1

M
Contamination "Pirates" (See Note 1)Hypo-osmotic stress

Note 1 (The "Pirate" Risk): Synthetic peptides can be contaminated.[1][3] If your scrambled peptide triggers a ROS burst, it is likely contaminated with trace amounts of active flg22 (carryover from synthesis machinery) or endotoxins. Always request HPLC purity >95% and specific "flg22-free" certification if possible.

Part 3: Experimental Protocols

Protocol 1: Validation of Peptide Specificity via ROS Burst

This protocol is designed to self-validate. If the scrambled control shows activity, the experiment is void.

Materials:

  • Plant Material: Arabidopsis thaliana Col-0 (Wild Type) and fls2 mutant (Genetic Negative Control).

  • Luminol Solution: 200

    
    M Luminol + 10 
    
    
    
    g/mL Horseradish Peroxidase (HRP).
  • Elicitors:

    • Active flg22 (100 nM final)

    • Scrambled flg22 (100 nM final)

    • Water (Mock)[2][5]

Workflow:

  • Leaf Discs: Punch 4mm leaf discs from 4-5 week old plants.

  • Recovery: Float discs in sterile water overnight (dark, RT) to eliminate wounding ROS. Critical: Skip this, and wounding ROS will mask the specific response.

  • Treatment: Replace water with elicitor solution mixed with Luminol/HRP.

  • Measurement: Measure luminescence (RLU) every 2 minutes for 40 minutes using a plate reader.

Expected Outcome:

  • Col-0 + flg22: Sharp peak at ~12-15 mins.

  • Col-0 + Scrambled: Flatline (identical to Water).

  • fls2 Mutant + flg22: Flatline (confirms receptor dependency).

Protocol 2: Peptide QC Workflow

Before using a new batch of scrambled peptide for critical experiments, follow this QC logic.

QC_Workflow Batch New Peptide Batch (Active & Scrambled) Solubility Solubility Check (Clear solution?) Batch->Solubility Bioassay ROS Burst Assay (Col-0 vs fls2) Solubility->Bioassay Decision Analyze Data Bioassay->Decision Pass PASS: Scrambled = Mock Active = Peak Decision->Pass Specific Fail_Contam FAIL: Scrambled shows Peak (Contamination) Decision->Fail_Contam Non-specific Fail_Inactive FAIL: Active shows No Peak (Degradation) Decision->Fail_Inactive No Activity

Caption: Quality Control workflow to detect "pirate" contamination or peptide degradation before main experiments.

Part 4: Troubleshooting & Expert Insights

The "Active" Scrambled Control

If your scrambled peptide induces a response:

  • Cause: Synthesis carryover. Peptide synthesizers often run flg22 sequences. If the scrambled batch follows an active batch without rigorous cleaning, trace flg22 (<0.1%) can trigger FLS2.

  • Solution: Re-synthesize with a request for "blank run" cleaning beforehand, or use fls2 mutants to confirm the response is FLS2-dependent (implying contamination) vs. FLS2-independent (implying endotoxin/toxicity).

Concentration Mismatch
  • Insight: Do not use scrambled peptide at a higher concentration than your active peptide "to be safe."

  • Reasoning: High concentrations (>10

    
    M) of any peptide can cause non-specific stress or act as a nutrient source for surface bacteria, confounding results. Keep both at 100 nM - 1 
    
    
    
    M.
Storage Stability
  • Peptides in solution can degrade or adhere to plastic.

  • Best Practice: Store lyophilized at -20°C. Aliquot stock solutions (e.g., 1 mM) in low-binding tubes and avoid repeated freeze-thaw cycles.

References

  • Felix, G., Duran, J. D., Volko, S., & Boller, T. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal, 18(3), 265–276. Link

  • Robatzek, S., Bittel, P., Chinchilla, D., Köchner, P., Felix, G., Shiu, S. H., & Boller, T. (2007).[6] Molecular identification and characterization of the tomato flagellin receptor LeFLS2, an orthologue of Arabidopsis FLS2 exhibiting characteristically different perception specificities. Plant Molecular Biology, 64, 539–547.[6] Link

  • Mueller, K., et al. (2012). Contamination risks in work with synthetic peptides: flg22 as an example of a pirate in commercial peptide preparations.[1][3] The Plant Cell, 24(8), 3193–3197. Link

  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: an LRR receptor–like kinase involved in the perception of the bacterial elicitor flagellin in Arabidopsis. Molecular Cell, 5(6), 1003-1011. Link

  • Zipfel, C. (2009). Early molecular events in PAMP-triggered immunity. Current Opinion in Plant Biology, 12(4), 414-420. Link

Sources

Comparative

Benchmarking Bacterial Flagellin: A Comparative Guide to flg22 Potency

Executive Summary For researchers in plant immunology and drug development, flg22 (a 22-amino acid peptide derived from the N-terminus of bacterial flagellin) is the gold-standard elicitor for triggering Pattern-Triggere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in plant immunology and drug development, flg22 (a 22-amino acid peptide derived from the N-terminus of bacterial flagellin) is the gold-standard elicitor for triggering Pattern-Triggered Immunity (PTI). However, "flg22" is not a generic reagent. Its potency varies drastically depending on the bacterial source strain.

This guide provides a technical comparison of flg22 derived from Pseudomonas aeruginosa (the high-potency standard), E. coli (moderate/variable), and Agrobacterium tumefaciens (the immune-evasive variant). We analyze the structural basis of these differences and provide validated protocols for assessing their activity.

The Sequence-Structure-Function Relationship

The immunogenicity of flg22 relies on its ability to induce heterodimerization between the FLS2 receptor and the BAK1 co-receptor.[1] This interaction is sequence-specific.

The "Address and Message" Concept[1]
  • The Address (N-terminus): Binds the FLS2 receptor.

  • The Message (C-terminus): Recruits the BAK1 co-receptor to initiate signaling.[2]

Strain Comparison
Bacterial SourcePeptide DesignationPotency StatusMechanism of Action / Evasion
Pseudomonas aeruginosa flg22-Pa High (Standard) Contains canonical residues (Asp14, Asp15, Leu19) that lock FLS2 and BAK1 into a stable signaling complex.
Escherichia coli flg22-Ec Moderate to High Highly similar to Pa, but minor polymorphisms can slightly alter binding kinetics depending on the specific serotype.
Agrobacterium tumefaciens flg22-At Inactive / Evasive Evolutionary mutations in the C-terminus ("Message" region) prevent BAK1 recruitment.[1] It may bind FLS2 weakly but fails to activate the kinase cascade in Arabidopsis.

Technical Insight: The A. tumefaciens variant is not simply "weak"; it is an evolutionary adaptation to evade detection. While inactive in Arabidopsis, it can be recognized by specific receptors (FLS2XL) in other plants like Vitis riparia (Grapevine), highlighting the specificity of the receptor-ligand pair.

Comparative Performance Data

When selecting a peptide for your assay, the expected output magnitude differs significantly.

Metric 1: Oxidative Burst (ROS)
  • flg22-Pa: Induces a rapid, transient burst of Reactive Oxygen Species (ROS) within 2-5 minutes, peaking at ~10-15 minutes.

  • flg22-At: Induces no detectable ROS burst in Arabidopsis Col-0, even at high concentrations (1 µM).

Metric 2: Seedling Growth Inhibition (SGI)
  • flg22-Pa: Chronic exposure causes severe growth arrest (dwarfism) and purple pigmentation (anthocyanin accumulation).

  • flg22-At: Seedlings grow indistinguishably from mock-treated controls.

Potency Table (EC50 Values in Arabidopsis)
Assay Typeflg22-Pa (Standard)flg22-At (Evasive)
ROS Burst ~ 0.1 – 1.0 nMInactive (> 10 µM)
Medium Alkalinization ~ 1 – 10 nMInactive
Growth Inhibition ~ 10 – 100 nMInactive

Visualization: The Signaling Cascade

The following diagram illustrates why P. aeruginosa flg22 activates immunity while A. tumefaciens flg22 fails, focusing on the critical BAK1 recruitment step.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22_Pa flg22 (P. aeruginosa) High Potency FLS2 FLS2 Receptor flg22_Pa->FLS2 Strong Binding flg22_At flg22 (A. tumefaciens) Evasive flg22_At->FLS2 Weak/No Binding BAK1 BAK1 Co-Receptor flg22_At->BAK1 Fails to Recruit Complex Active FLS2-BAK1 Complex FLS2->Complex Recruits BAK1->Complex Dimerizes BIK1 BIK1 Phosphorylation Complex->BIK1 Phosphorylates Growth Growth Inhibition Complex->Growth Downstream Signaling RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Activates ROS ROS Burst (H2O2) RBOHD->ROS Produces

Figure 1: Mechanistic divergence.[1][3][4][5][6] flg22-Pa facilitates the FLS2-BAK1 lock, driving the oxidative burst. flg22-At fails to bridge this complex, resulting in immune silence.

Validated Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Protocol A: Luminol-Based ROS Burst Assay

Objective: Quantify the immediate oxidative response (0-60 min).

Reagents:

  • Luminol Solution: 100 µM Luminol (Sigma A8511) + 20 µg/mL Horseradish Peroxidase (HRP).

  • Elicitor: flg22-Pa (Positive Control) and flg22-At (Negative Control/Test).

  • Plant Material: 4-5 week old Arabidopsis leaf discs (4mm).

Workflow:

  • Harvest: Punch leaf discs and float them in sterile water in a white 96-well plate.

  • Recovery (Critical): Incubate overnight in the dark at room temperature. Why? To resolve the ROS burst caused by the mechanical wounding of the punch.

  • Induction: Remove water. Add 100 µL of Luminol/HRP solution containing the specific flg22 variant (Standard concentration: 100 nM).

  • Measurement: Immediately measure luminescence (RLU) every 1-2 minutes for 60 minutes using a plate reader.

  • Validation:

    • Pass: flg22-Pa shows a peak at 10-15 min > 10x baseline.

    • Pass: Mock (water) remains flat.

Protocol B: Seedling Growth Inhibition (SGI)

Objective: Assess long-term physiological cost of immunity (7-10 days).

Workflow:

  • Sterilization: Surface sterilize Arabidopsis seeds (70% Ethanol, 1 min; 10% Bleach, 10 min).

  • Germination: Plate seeds on MS agar + 1% Sucrose. Stratify (4°C, 2 days), then grow for 5 days.

  • Transfer: Transfer 5-day-old seedlings (2 per well) into a 24-well plate containing liquid MS medium (1 mL).

  • Treatment: Add flg22 variants to a final concentration of 1 µM.

  • Incubation: Grow for an additional 7-10 days under standard light cycles.

  • Quantification: Blot seedlings dry and measure fresh weight (mg).

  • Data Analysis: Calculate % inhibition relative to the Mock control.

    • Formula:(1 - (Weight_Treated / Weight_Mock)) * 100

Selection Guide: Which Strain to Choose?

Research GoalRecommended PeptideRationale
General PTI Activation flg22-Pa The industry standard. Guarantees a maximal response for testing downstream signaling or inhibitor screening.
Studying Immune Evasion flg22-At Use as a comparative tool to study how pathogens escape detection or to screen for novel receptors (e.g., FLS2XL) in non-model crops.
Receptor Specificity flg22-Ec Useful when comparing specific binding kinetics, though often redundant if Pa is available.
Negative Control Scrambled flg22 Do not use At as a negative control for Pa; use a scrambled sequence of Pa to rule out non-specific peptide effects.

References

  • Felix, G., Duran, J. D., Volko, S., & Boller, T. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin.[6][7][8] The Plant Journal.

  • Chinchilla, D., Zipfel, C., Robatzek, S., et al. (2007). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature.

  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: an LRR receptor-like kinase involved in the perception of the bacterial elicitor flagellin in Arabidopsis.[9] Molecular Cell.

  • Fürst, U., et al. (2020). Perception of Agrobacterium tumefaciens flagellin by FLS2XL confers resistance to crown gall disease.[10][11] Nature Plants.

  • Zipfel, C., et al. (2004). Bacterial disease resistance in Arabidopsis through flagellin perception.[9] Nature.

Sources

Validation

flg22 vs. Chitin: A Comparative Guide to Immune Signaling Kinetics and Assays

Executive Summary This guide provides a technical comparison between flg22 (bacterial flagellin epitope) and Chitin (fungal cell wall polysaccharide) as elicitors of Pattern-Triggered Immunity (PTI) in Arabidopsis thalia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between flg22 (bacterial flagellin epitope) and Chitin (fungal cell wall polysaccharide) as elicitors of Pattern-Triggered Immunity (PTI) in Arabidopsis thaliana.[1][2] While both Microbe-Associated Molecular Patterns (MAMPs) trigger convergent downstream responses—such as Reactive Oxygen Species (ROS) bursts, MAPK activation, and transcriptional reprogramming—they utilize distinct receptor complexes and exhibit nuanced kinetic differences critical for experimental design.

Key Takeaway: flg22 is the industry "gold standard" for robust, sustained signaling mediated by LRR-RLKs. Chitin, recognized by LysM-RLKs, often triggers faster but sometimes more transient oxidative bursts. Understanding these receptor-level distinctions is vital for dissecting specific immune branches.

Part 1: Mechanistic Foundations

To interpret experimental data, one must understand the upstream perception machinery. The divergence lies in the receptor ectodomains and co-receptor requirements.

Receptor Complex Architecture
  • flg22 Perception (The LRR System):

    • Ligand: A 22-amino acid peptide from the N-terminus of bacterial flagellin.[3][4]

    • Receptor: FLS2 (FLAGELLIN SENSING 2), a Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK).

    • Co-Receptor: BAK1 (BRI1-ASSOCIATED KINASE 1).[5]

    • Mechanism: flg22 acts as "molecular glue," inducing rapid heterodimerization between FLS2 and BAK1. This brings their cytoplasmic kinase domains into proximity for transphosphorylation.

  • Chitin Perception (The LysM System):

    • Ligand: N-acetylchitooligosaccharides (e.g., chitooctaose).

    • Receptor: LYK5 (LysM Receptor-Like Kinase 5) is the high-affinity binding component.[6]

    • Co-Receptor/Transducer: CERK1 (CHITIN ELICITOR RECEPTOR KINASE 1).[6][7]

    • Mechanism: Chitin binds LYK5, which then recruits CERK1.[6] Unlike FLS2, CERK1 does not require BAK1 for signaling. CERK1 dimerization and phosphorylation are the critical activation steps.

Convergent Downstream Signaling

Despite distinct receptors, both pathways converge at the BIK1 (BOTRYTIS-INDUCED KINASE 1) node. BIK1 is phosphorylated and released from the receptor complex to activate:

  • RBOHD: NADPH oxidase responsible for the apoplastic ROS burst.

  • MAPK Cascade: Activation of MPK3, MPK6, and MPK4.

Diagram 1: Receptor Signaling Topology

Immune_Signaling_Comparison cluster_bacterial Bacterial Pathway (flg22) cluster_fungal Fungal Pathway (Chitin) cluster_downstream Convergent Signaling flg22 flg22 Peptide FLS2 FLS2 (Receptor) flg22->FLS2 Binding BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerization BIK1 BIK1 (RLCK) BAK1->BIK1 Phosphorylation Chitin Chitin Oligomers LYK5 LYK5 (High Affinity) Chitin->LYK5 Binding CERK1 CERK1 (Transducer) LYK5->CERK1 Recruitment CERK1->BIK1 Phosphorylation RBOHD RBOHD (ROS Burst) BIK1->RBOHD Activation MAPKs MAPK Cascade (MPK3/6) BIK1->MAPKs Activation TF Transcriptional Reprogramming (WRKYs) MAPKs->TF

Caption: Comparative topology of FLS2-BAK1 (flg22) and LYK5-CERK1 (Chitin) signaling pathways converging at BIK1.

Part 2: Comparative Performance Metrics

Oxidative Burst Kinetics (ROS)

The ROS burst is the earliest measurable output (minutes).

  • flg22: Typically produces a broad, high-amplitude peak centered around 12–15 minutes in Arabidopsis.

  • Chitin: Often induces a sharper, earlier peak (approx. 8–10 minutes ), though the total integrated photon count (magnitude) is frequently lower than saturating flg22.

MAPK Phosphorylation Profiles

Both elicitors activate MPK3, MPK6, and MPK4.

  • Detection Window: Phosphorylation is detectable within 2–5 minutes, peaks at 15 minutes, and returns to baseline by 60 minutes.

  • Nuance: While kinetics are similar, the amplitude of MPK activation can be dose-dependent. flg22 is often used as the positive control for maximal MAPK activation.

Table 1: Comparative Signaling Matrix
Featureflg22 ResponseChitin Response
Primary Receptor FLS2 (LRR-RLK)LYK5 / CERK1 (LysM-RLK)
Co-Receptor BAK1 (SERK3)CERK1 (No BAK1 interaction)
ROS Peak Time ~12–15 min~8–10 min (Faster)
ROS Magnitude High / RobustModerate to High (Variable)
Key Marker Genes WRKY29, FRK1, NHL10WRKY53, WRKY33, CERK1
Desensitization Rapid receptor endocytosisReceptor turnover (less studied)

Part 3: Experimental Protocols

Self-Validating Systems: Every experiment must include a mock control (water/buffer) and a genetic negative control (e.g., fls2 or cerk1 mutants) to confirm specificity.

Protocol A: Luminol-Based ROS Assay

This assay quantifies the apoplastic oxidative burst in real-time.

Materials:

  • Luminol: 17 mg/mL stock in 200 mM KOH (store at -20°C).

  • Peroxidase (HRP): 10 mg/mL (Type VI-A, Sigma).

  • Elicitors: flg22 (100 nM - 1 µM final); Chitin (mixture or purified chitooctaose, 10-100 µg/mL).

  • Plant Material: 4-5 week old Arabidopsis leaf discs (4mm).

Workflow:

  • Punch: Collect leaf discs into a 96-well white plate with 200 µL sterile water.

  • Rest (Critical): Incubate overnight (12-16h) in the dark to dissipate wounding-induced ROS. Without this, the background will mask the specific signal.

  • Prepare Master Mix:

    • 20 µL Luminol stock

    • 10 µL HRP stock

    • Dilute to 10 mL with ddH2O.

  • Elicitation:

    • Remove water from wells.

    • Add 100 µL Master Mix containing the elicitor (2x concentration) + 100 µL water (or 200uL total mix).

  • Measurement: Immediately measure luminescence (RLU) every 1-2 minutes for 40-60 minutes using a plate reader.

Protocol B: MAPK Phosphorylation Assay (Western Blot)

Detects activation loop phosphorylation (TEY motif).

Materials:

  • Antibody: Anti-phospho-p44/42 MAPK (Erk1/2) (Cell Signaling Tech #9101 or #4370).

  • Extraction Buffer: Must contain phosphatase inhibitors (e.g., PhosSTOP or Na3VO4/NaF).

Workflow:

  • Treatment: Treat 10-day-old seedlings (liquid culture) with flg22 (100 nM) or Chitin (100 µg/mL).

  • Harvest: Flash freeze samples in liquid nitrogen at 0, 5, 15, 30, and 60 minutes .

  • Extraction: Grind tissue, extract total protein, and normalize concentration (Bradford/BCA).

  • Blotting: Run SDS-PAGE, transfer to nitrocellulose.

  • Detection: Block with 5% BSA (milk contains phosphoproteins that interfere). Incubate with anti-pTEpY antibody (1:1000).

  • Validation: Strip and re-probe with anti-MPK6 or anti-Actin to confirm equal loading.

Diagram 2: Experimental Workflow Logic

Experimental_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_measure Data Acquisition Leaf_Discs Leaf Discs (4 weeks old) Resting Overnight Rest (Eliminate Wound ROS) Leaf_Discs->Resting Add_Elicitor Add Elicitor (flg22 or Chitin) Resting->Add_Elicitor Add_Probe Add Luminol + HRP Add_Elicitor->Add_Probe Simultaneous Read_Plate Luminescence Reading (Every 1 min / 60 mins) Add_Probe->Read_Plate Analyze Calculate Peak & Integral Read_Plate->Analyze

Caption: Step-by-step workflow for the luminol-based ROS burst assay.

Part 4: Troubleshooting & Optimization (Expert Insights)

  • Chitin Solubility: Chitin from crab shells (Sigma) is often a heterogeneous mix. For precise signaling studies, use purified chitooctaose or chitohexaose . Crude chitin is insoluble; ensure it is well-suspended or use soluble chitosan/oligomers for consistent dosing.

  • The "Wounding" Artifact: Never perform ROS assays on freshly cut discs. The mechanical damage triggers a massive ROS burst that masks PTI. The overnight rest is non-negotiable.

  • Genetic Controls:

    • Use fls2 mutants (e.g., fls2-1) as a negative control for flg22.[8]

    • Use cerk1 (e.g., cerk1-2) or lyk5 mutants for chitin.

    • Note:bak1 mutants (e.g., bak1-4) will show reduced flg22 responses but may still respond to chitin (as CERK1 is independent of BAK1). This is a powerful specificity control.

  • Interference: Avoid buffers with chelators (EDTA) in ROS assays, as Ca2+ influx is required for RBOHD activation.

References

  • Felix, G., et al. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal. Link

  • Miya, A., et al. (2007). CERK1, a LysM receptor kinase, is essential for chitin elicitor signaling in Arabidopsis. Proceedings of the National Academy of Sciences. Link

  • Cao, Y., et al. (2014). The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1.[3] eLife.[3] Link

  • Chinchilla, D., et al. (2007). A flagellin-induced complex of the receptor FLS2 and the kinase BAK1 initiates plant defence. Nature. Link

  • Zhang, J., et al. (2010). Receptor-like cytoplasmic kinases integrate signaling from multiple plant immune receptors and are targeted by a Pseudomonas syringae effector. Cell Host & Microbe. Link

  • Wan, J., et al. (2008). A LysM receptor-like kinase plays a critical role in chitin signaling and fungal resistance in Arabidopsis. The Plant Cell. Link

Sources

Comparative

Comparative Guide: flg22 vs. flgII-28 Specificity Testing in Plant Immunity

Target Audience: Researchers, Plant Pathologists, and Agrochemical Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In the study of plant innate immunity,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Plant Pathologists, and Agrochemical Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In the study of plant innate immunity, pattern-triggered immunity (PTI) is initiated by the recognition of pathogen-associated molecular patterns (PAMPs). For decades, the 22-amino acid peptide flg22 has served as the universal standard for studying bacterial flagellin perception via the FLS2 receptor[1]. However, evolutionary pressures have driven many Pseudomonas syringae strains to mutate their flg22 epitopes, evading FLS2 detection[1].

Enter flgII-28 , a distinct 28-amino acid flagellin epitope recognized exclusively by the FLS3 receptor in Solanaceous plants (e.g., tomato, potato, pepper)[2]. For researchers developing novel biopesticides or breeding disease-resistant crops, testing elicitor specificity between the FLS2 and FLS3 pathways is critical. This guide provides an authoritative comparison of flg22 and flgII-28, detailing their mechanistic divergence, quantitative performance differences, and self-validating experimental protocols[3].

Mechanistic Divergence: FLS2 vs. FLS3 Perception

The selection of an elicitor dictates the specific signaling cascade activated within the plant model. While both receptors converge on the BAK1 (SERK3) co-receptor to initiate downstream immunity, their binding affinities and species distribution are fundamentally different[4].

  • The flg22 / FLS2 Axis: FLS2 is highly conserved across most higher plants, including the model organism Arabidopsis thaliana. Upon flg22 binding, FLS2 rapidly heterodimerizes with BAK1, triggering a cascade that includes reactive oxygen species (ROS) bursts, MAPK phosphorylation, and callose deposition[5].

  • The flgII-28 / FLS3 Axis: FLS3 is an evolutionary innovation restricted to the Solanaceae family[2]. It serves as a secondary surveillance system. Notably, FLS3 exhibits stronger basal kinase activity than FLS2, which translates to a distinctly robust transcriptional and metabolomic reprogramming profile in crops like tomato and potato[4]. Arabidopsis lacks FLS3 and is completely unresponsive to flgII-28, making it an ideal negative control[1].

G cluster_0 flg22 / FLS2 Axis cluster_1 flgII-28 / FLS3 Axis flg22 flg22 Peptide FLS2 FLS2 Receptor flg22->FLS2 BAK1 BAK1/SERK3 Co-receptor FLS2->BAK1 flgII28 flgII-28 Peptide FLS3 FLS3 Receptor flgII28->FLS3 FLS3->BAK1 ROS ROS Burst BAK1->ROS MAPK MAPK Cascade BAK1->MAPK Callose Callose Deposition BAK1->Callose

Divergent perception of flg22 and flgII-28 converging on the BAK1 co-receptor to trigger PTI.

Comparative Performance Data

When designing specificity assays, researchers must account for the differential magnitude of PTI responses. In Solanaceous models, flgII-28 acts as a primary flagellar PAMP and consistently outperforms flg22 across multiple physiological readouts[6]. The table below summarizes the quantitative and qualitative differences observed in standardized assays.

Feature / Readoutflg22 PeptideflgII-28 Peptide
Primary Receptor FLS2FLS3
Target Plant Families Broad-spectrum (Brassicaceae, Solanaceae, etc.)Restricted (Solanaceae: Tomato, Potato, Pepper)
Arabidopsis Response Strong (Positive Control)None (Obligatory Negative Control)
ROS Burst (Potato/Tomato) Moderate (Peaks ~10-15 mins)Significantly Stronger (Up to 5x greater, sustained peak)
Cytosolic Ca2+ Influx Weak to Moderate (Localized to nodes/internodes)Strong (Systemic across leaves, nodes, internodes)
Extracellular Alkalinization Scarce / Minimal at 1 µMRapid & Sustained (Rises sharply within 5 mins at 1 µM)
MAPK Phosphorylation Standard activation (MPK3/6)Hyper-activation (Stronger pTEpY signal on Western blot)

Data synthesized from comparative elicitor studies in potato and tomato models[6][7].

Experimental Design & Logical Causality

To rigorously validate receptor specificity, your experimental design must be a self-validating system. The causality behind the workflow relies on orthogonal controls and the elimination of background noise.

  • The Arabidopsis Negative Control: Because Arabidopsis naturally lacks the FLS3 receptor, it must be included in flgII-28 testing. If your Arabidopsis tissue responds to flgII-28, your peptide is likely contaminated with flg22 or other PAMPs[1].

  • Wounding Recovery (DAMP Exclusion): Excising leaf tissue causes mechanical damage, releasing Damage-Associated Molecular Patterns (DAMPs) like systemin, which independently trigger ROS and MAPK[6]. A 12-to-24-hour resting phase is biologically required to allow these basal stress signals to degrade, ensuring that any measured response is exclusively caused by the exogenous peptide.

Workflow Plant 1. Select Plant (Tomato vs Arabidopsis) Prep 2. Exclude DAMPs (Rest discs 12-24h) Plant->Prep Elicit 3. Elicitation (1 µM Peptide) Prep->Elicit Measure 4. Quantify (ROS/MAPK) Elicit->Measure Analyze 5. Specificity (FLS2 vs FLS3) Measure->Analyze

Self-validating experimental workflow for testing flg22 and flgII-28 receptor specificity.

Step-by-Step Specificity Testing Protocols

Protocol A: Luminol-Based ROS Burst Assay

Causality: The oxidative burst is the most rapid quantifiable PTI response, mediated by plasma membrane-localized NADPH oxidases (e.g., RBOHD) immediately following BAK1 transphosphorylation[5].

  • Tissue Preparation: Using a 4 mm biopsy punch, excise leaf discs from 4-week-old Arabidopsis (control) and tomato/potato plants. Avoid the midvein to ensure uniform tissue composition.

  • Resting Phase: Float the discs (abaxial side up) in 200 µL of sterile ddH2O in a 96-well opaque white microplate. Incubate in the dark at room temperature for 16–24 hours to eliminate wounding-induced background ROS.

  • Elicitor Preparation: Prepare 10X working solutions of flg22 (10 µM) and flgII-28 (10 µM) in ddH2O to achieve a final well concentration of 1 µM[6].

  • Assay Solution: Carefully aspirate the resting water using a multichannel pipette. Immediately add 100 µL of the assay solution containing 20 µM luminol and 10 µg/mL horseradish peroxidase (HRP).

  • Elicitation & Measurement: Add 10 µL of the 10X elicitor (or sterile water for the mock control). Immediately place the plate in a microplate luminescence reader. Measure luminescence (Relative Light Units, RLU) continuously every 1–2 minutes for 60 minutes. Note: flgII-28 may exhibit a delayed but much higher peak compared to flg22 in Solanaceae[2].

Protocol B: MAPK Phosphorylation Assay (Immunoblotting)

Causality: Mitogen-activated protein kinase (MAPK) cascades amplify the receptor signal to the nucleus. Western blotting with anti-pTEpY antibodies provides a direct biochemical readout of intracellular signal transduction[7].

  • Elicitation: Infiltrate intact leaves of both plant models with 1 µM flg22 or 1 µM flgII-28 using a needleless syringe[7].

  • Kinetic Sampling: Harvest the infiltrated tissue precisely at 0, 10, 15, and 30 minutes post-infiltration. Crucial Step: Flash-freeze the tissue immediately in liquid nitrogen. This halts all endogenous phosphatase activity that would otherwise erase the phosphorylation signal.

  • Protein Extraction: Grind the frozen tissue into a fine powder and extract using a denaturing buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP).

  • Immunoblotting: Separate the total protein extracts via SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-phospho-p44/42 MAPK (Erk1/2) antibody.

  • Interpretation: In tomato/potato samples, expect strong phosphorylation bands (MPK3/MPK6) for both elicitors at the 10–15 minute mark, with flgII-28 often showing higher intensity[7]. In Arabidopsis, bands will strictly only appear for the flg22 treatment.

References

  • Allelic variation in two distinct Pseudomonas syringae flagellin epitopes modulates the strength of plant immune responses but not bacterial motility - PMC URL:[Link]

  • FlgII-28 Is a Major Flagellin-Derived Defense Elicitor in Potato - APS Journals URL:[Link]

  • FlgII-28 triggers significantly greater defense responses than Flg22 in potato - ResearchGate URL:[Link]

  • Altered metabolomic states elicited by Flg22 and FlgII-28 in Solanum lycopersicum: intracellular perturbations and metabolite defenses - PMC URL:[Link]

  • Tomato roots exhibit distinct, development-specific responses to bacterial-derived peptides - bioRxiv URL:[Link]

  • Tomato receptor FLAGELLIN-SENSING 3 binds flgII-28 and activates the plant immune system - ResearchGate URL:[Link]

  • Activation of Local and Systemic Defence Responses by Flg22 Is Dependent on Daytime and Ethylene in Intact Tomato Plants - MDPI URL:[Link]

Sources

Validation

Comparative Guide: ROS Burst Kinetics – flg22 vs. elf18

Executive Summary Verdict: flg22 is the industry-standard, broad-spectrum positive control for PAMP-Triggered Immunity (PTI) across diverse plant taxa. elf18 is a high-specificity alternative restricted primarily to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: flg22 is the industry-standard, broad-spectrum positive control for PAMP-Triggered Immunity (PTI) across diverse plant taxa. elf18 is a high-specificity alternative restricted primarily to the Brassicaceae family.

While both elicitors trigger a rapid, transient oxidative burst via convergent signaling pathways, flg22 generally exhibits a slightly faster onset and higher peak amplitude in Arabidopsis thaliana (Col-0) compared to elf18. However, elf18 is indispensable as a genetic specificity control to distinguish between receptor-level defects (FLS2 vs. EFR) and downstream signaling impairments (e.g., BAK1, BIK1, RBOHD).

Featureflg22 (Flagellin)elf18 (Elongation Factor Tu)
Primary Utility Universal PTI elicitor (Dicots/Monocots)Brassicaceae-specific PTI elicitor
Receptor FLS2 (LRR-RK)EFR (LRR-RK)
Kinetics (Arabidopsis) Peak: 10–12 minPeak: 15–20 min
Signal Strength High (Standard Reference)Moderate to High (Context dependent)

Mechanistic Architecture

To understand the kinetic differences, one must understand the signaling topology. Both pathways are "bow-tie" architectures: distinct inputs converge on a shared central processor.

Key Mechanistic Differences[1]
  • Receptor Biogenesis: EFR (elf18 receptor) is heavily dependent on Endoplasmic Reticulum (ER) quality control machinery (calreticulin 3, SDF2, UGGT) for proper folding and accumulation. FLS2 is less sensitive to these specific chaperones.

  • Convergence: Both receptors recruit the co-receptor BAK1 immediately upon ligand binding. This complex phosphorylates BIK1 , which directly phosphorylates the NADPH oxidase RBOHD , triggering the ROS burst.

Signaling Pathway Diagram

ROS_Signaling_Pathway cluster_inputs Extracellular Space cluster_membrane Plasma Membrane cluster_cyto flg22 flg22 Epitope FLS2 FLS2 Receptor flg22->FLS2 Binding elf18 elf18 Epitope EFR EFR Receptor elf18->EFR Binding BAK1 BAK1 (Co-Receptor) FLS2->BAK1 Heterodimerization EFR->BAK1 Heterodimerization BIK1 BIK1 (Kinase) BAK1->BIK1 Phosphorylation RBOHD RBOHD (NADPH Oxidase) ROS ROS Burst (H2O2) RBOHD->ROS O2- -> H2O2 BIK1->RBOHD Phosphorylation (Activation)

Caption: Convergent signaling of flg22 and elf18. Note the shared reliance on BAK1 and RBOHD, making them kinetically similar but distinct in recognition.

Kinetic Performance Analysis

The following data represents typical profiles observed in Arabidopsis thaliana (Col-0) leaf discs using a luminol-HRP assay.

Comparative Kinetics Table
Parameterflg22 (100 nM)elf18 (100 nM)Interpretation
Lag Phase 2–3 min3–5 minflg22 induces a slightly more immediate response.
Peak Time (

)
10–12 min15–20 minelf18 consistently peaks later than flg22.
Duration (Base-to-Base) ~30–40 min~40–50 minBoth are transient; prolonged signals suggest damage/DAMPs.
Amplitude (

)
100% (Reference)60% – 90%elf18 often yields lower total integrated ROS than flg22.
Desensitization RapidRapidBoth undergo ligand-induced endocytosis.
Expert Insight on Variability

"Amplitude is not a constant." Absolute Relative Light Units (RLU) vary wildly based on plant age, soil conditions, and the specific luminometer used. Never compare RLU values across different days. Always include a flg22 positive control on every plate to normalize data for elf18 or mutant lines.

Validated Experimental Protocol

Method: Luminol-Enhanced Chemiluminescence. System: Arabidopsis thaliana leaf discs.[1][2][3][4]

Phase 1: Preparation (The "Resting" Step)

Why this matters: Punching leaf discs causes mechanical wounding, which triggers a massive, non-specific ROS burst. If you measure immediately, the PAMP signal will be masked by the wound signal.

  • Punch: Use a 4mm biopsy punch to collect leaf discs from 4–5 week old plants. Avoid midribs.

  • Float: Place discs (abaxial side down) in a petri dish with sterile H2O.

  • Rest: Incubate overnight (12–16 hours) in the dark at room temperature. This allows the wound ROS to dissipate.

Phase 2: The Assay

Reagents:

  • Luminol (Probe): L-012 or standard Luminol (100 µM final).

  • HRP (Catalyst): Horseradish Peroxidase (10–20 µg/mL final).

  • Elicitor: flg22 or elf18 (100 nM final).[1][4][5][6]

Workflow Diagram:

Assay_Workflow Step1 Leaf Punching (4 weeks old) Step2 Overnight Rest (H2O, Dark) Step1->Step2 Dissipate Wound ROS Step3 Replace Solution (Luminol + HRP + Elicitor) Step2->Step3 Trigger Specific ROS Step4 Luminometer (Read every 1-2 min) Step3->Step4 Quantify Kinetics

Caption: Standardized workflow for ROS burst quantification. The overnight rest is critical for signal-to-noise ratio.

Phase 3: Data Acquisition
  • Remove water from wells carefully (do not dry the disc).

  • Add 100 µL of the Master Mix (Luminol + HRP + Elicitor).

  • Measure luminescence immediately.

  • Settings: Integration time = 1s; Interval = 2 min; Duration = 60 min.

Strategic Selection: When to use which?

Scenario A: General Immunity Screening

Use flg22. It is the most robust, well-characterized elicitor. If you are screening a library of mutants for general immunodeficiency, flg22 provides the clearest "Yes/No" signal.

Scenario B: Dissecting Receptor Function

Use both. If a mutant is insensitive to flg22 but sensitive to elf18, the mutation likely affects FLS2 directly (or its specific chaperones). If the mutant is insensitive to both, the defect lies in the shared downstream pathway (BAK1, BIK1, RBOHD).

Scenario C: Non-Brassicaceae Crops

Use flg22. elf18 recognition is evolutionarily restricted. Tomato, tobacco, and rice generally do not recognize elf18 unless they have been transgenically complemented with the Arabidopsis EFR gene.

References

  • Zipfel, C., et al. (2006). Perception of the bacterial PAMP EF-Tu by the receptor EFR restricts Agrobacterium-mediated transformation. Cell.

  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: an LRR receptor-like kinase involved in the perception of the bacterial elicitor flagellin in Arabidopsis. Molecular Cell.

  • Kunze, G., et al. (2004). The N terminus of bacterial elongation factor Tu elicits innate immunity in Arabidopsis plants. The Plant Cell.

  • Kadota, Y., et al. (2014). Direct regulation of the NADPH oxidase RBOHD by the PRR-associated kinase BIK1 during plant immunity. Molecular Cell.

  • Bisceglia, N. G., et al. (2015). Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves.[7][8] Bio-protocol.

Sources

Comparative

Comparative Efficacy of flg22 in Monocots (Oryza sativa) vs. Dicots (Arabidopsis thaliana): A Technical Guide

This guide provides a technical comparison of flg22 efficacy in monocot versus dicot research models, designed for researchers optimizing plant immunity assays. Executive Summary The synthetic peptide flg22 (a 22-amino a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of flg22 efficacy in monocot versus dicot research models, designed for researchers optimizing plant immunity assays.

Executive Summary

The synthetic peptide flg22 (a 22-amino acid epitope of bacterial flagellin) is the gold standard for eliciting Pattern-Triggered Immunity (PTI) in dicots like Arabidopsis thaliana. However, its application in monocots (e.g., Oryza sativa, Zea mays) is often fraught with inconsistency.

While the FLS2 receptor is conserved across both lineages, dicots exhibit high-affinity recognition of the canonical flg22 sequence (P. aeruginosa) , whereas monocots often display reduced sensitivity , requiring significantly higher peptide concentrations or specific flagellin variants to elicit a comparable oxidative burst. This guide details the mechanistic divergence and provides optimized protocols for both systems.

Mechanistic Divergence: The Receptor-Ligand Interface

The efficacy gap between monocots and dicots stems from structural variations in the Leucine-Rich Repeat (LRR) domain of the FLS2 receptor and the specific epitope sequence recognized.

FeatureDicots (Arabidopsis thaliana - AtFLS2) Monocots (Oryza sativa - OsFLS2)
Canonical Ligand flg22-Pa (P. aeruginosa). Sequence: QRLSTGSRINSAKDDAAGLQIAflg22-Aa (Acidovorax avenae) or high-dose flg22-Pa.
Binding Affinity (Kd) High affinity (~1–10 nM range).Lower affinity for flg22-Pa; often requires µM range.
Co-Receptor BAK1 (SERK3) is the primary partner.OsSERK2 is the critical co-receptor for OsFLS2.
Signal Output Robust ROS burst, MAPK activation, Callose deposition.Weaker ROS burst in leaf discs; often requires suspension cells.
Key Limitation None (highly sensitive).Cuticular Barrier: High silica/wax content prevents peptide penetration. Specificity: OsFLS2 discriminates against some Pseudomonas epitopes.
The "Epitope Mismatch" Hypothesis

Research indicates that while AtFLS2 is optimized for the consensus flg22 sequence found in Pseudomonas and E. coli, OsFLS2 (Rice) has evolved to recognize flagellin from rice-adapted pathogens (e.g., Acidovorax avenae). Consequently, using standard commercial flg22 (P. aeruginosa) on rice often yields a "false negative" or weak response unless the concentration is increased by 10–100x.

Signaling Pathway Visualization

The core signaling architecture is conserved, but the specific kinases differ. The diagram below illustrates the parallel pathways.

FLS2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 Peptide (Ligand) AtFLS2 AtFLS2 (Arabidopsis) flg22->AtFLS2 High Affinity OsFLS2 OsFLS2 (Rice) flg22->OsFLS2 Low Affinity (Sequence Dependent) AtBAK1 AtBAK1 (SERK3) AtFLS2->AtBAK1 Heterodimerization OsSERK2 OsSERK2 OsFLS2->OsSERK2 Heterodimerization BIK1 BIK1 / PBL1 AtBAK1->BIK1 Phosphorylation OsRLCK OsRLCK185 OsSERK2->OsRLCK Phosphorylation AtRBOHD AtRBOHD ROS ROS Burst (H2O2) AtRBOHD->ROS OsRBOH OsRBOHB/E OsRBOH->ROS BIK1->AtRBOHD Activation MAPK MAPK Cascade (MPK3/6) BIK1->MAPK OsRLCK->OsRBOH Activation OsRLCK->MAPK

Caption: Comparative FLS2 signaling topology. Note the divergence in co-receptors (BAK1 vs. OsSERK2) and cytoplasmic kinases (BIK1 vs. OsRLCK185).

Experimental Protocols: Optimizing the Assay
Protocol A: Arabidopsis ROS Burst (The Standard)

Target: Researchers seeking a robust positive control.

  • Plant Material: 4–5 week old Arabidopsis (Col-0) rosette leaves.

  • Preparation: Punch 4mm leaf discs. Float on sterile dH2O in a 96-well white plate (one disc per well) overnight to reduce wounding stress.

  • Elicitation Solution (200 µL/well):

    • 20 µM Luminol L-012 (Wako).

    • 10 µg/mL Horseradish Peroxidase (HRP).

    • flg22: Final concentration 100 nM .

  • Measurement: Measure luminescence (RLU) immediately every 1–2 minutes for 40–60 minutes.

  • Expected Result: Peak ROS production at ~12–15 minutes.

Protocol B: Rice ROS Burst (The Challenge)

Target: Researchers struggling with low signal in monocots.

  • Plant Material: Young, fully expanded leaves from 3–4 week old rice plants (Nipponbare or Kitaake).

  • Critical Step (Cuticle Bypass):

    • Option 1 (Leaf Segments): Cut leaves into small (2mm) strips to expose mesophyll cells.

    • Option 2 (Suspension Cells): Use rice cell suspension cultures (e.g., Oc cells) for highest sensitivity.

  • Equilibration: Incubate leaf strips in water overnight to dissipate wound ROS.

  • Elicitation Solution:

    • Same Luminol/HRP mix as above.

    • flg22: Final concentration 1 µM to 10 µM (10–100x higher than Arabidopsis).

    • Alternative: Use Chitin (hexa-N-acetylchitohexaose) as a positive control if flg22 fails, as rice responds very strongly to chitin.

  • Measurement: Monocot ROS bursts are often slower. Measure for 60–90 minutes.

  • Expected Result: A broader, lower-amplitude peak often occurring later (20–30 mins) compared to Arabidopsis.

Troubleshooting & Alternatives
IssueDiagnosisSolution
No ROS in Rice Concentration too low.Increase flg22 to 1–10 µM .
Inconsistent Data Peptide degradation.flg22 is unstable in non-sterile water. Use sterile buffers and store aliquots at -20°C.
High Background Wounding response.Ensure overnight equilibration of leaf discs/strips in water before assay.
Wrong Elicitor Using flgII-28 on Rice.[1][2][3]Stop. flgII-28 is specific to Solanaceae (Tomato/Potato) via FLS3.[2][3] It is ineffective in Rice.
References
  • Gómez-Gómez, L., & Boller, T. (2000). FLS2: An LRR Receptor-like Kinase Involved in the Perception of the Bacterial Elicitor Flagellin in Arabidopsis.[4][5] Molecular Cell, 5(6), 1003–1011. Link

  • Takai, R., et al. (2008). Analysis of Flagellin Perception Mediated by flg22 Receptor OsFLS2 in Rice. Molecular Plant-Microbe Interactions, 21(12), 1635–1642. Link

  • Sun, Y., et al. (2013). Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex. Science, 342(6158), 624-628. Link

  • Felix, G., et al. (1999). Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal, 18(3), 265–276. Link

  • Hind, S. R., et al. (2016). Tomato receptor FLAGELLIN-SENSING 3 perceives flgII-28 and activates the plant immune system. Nature Plants, 2, 16128. Link

Sources

Validation

Comparison Guide: Confirming Synthetic flg22 Purity via HPLC-MS

Introduction: The Purity Paradox in Immunological Research In plant immunology, the 22-amino acid peptide flg22 (Sequence: QRLSTGSRINSAKDDAAGLQIA) is the standard-bearer for eliciting pathogen-associated molecular patter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purity Paradox in Immunological Research

In plant immunology, the 22-amino acid peptide flg22 (Sequence: QRLSTGSRINSAKDDAAGLQIA) is the standard-bearer for eliciting pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI).[1] It binds the FLS2 receptor, triggering a MAP kinase cascade and a rapid reactive oxygen species (ROS) burst.

However, a recurring issue in drug development and agricultural research is the "Purity Paradox." Researchers often purchase "95% purity" peptides verified solely by HPLC-UV, only to observe inconsistent bioactivity. The reality is that UV purity is necessary but insufficient. It cannot distinguish between the full-length peptide and isobaric impurities , deletion sequences (missing single amino acids), or stereoisomers (D-amino acid incorporation) that may act as receptor antagonists or silent contaminants.[1]

This guide objectively compares the industry-standard HPLC-UV against the superior HPLC-MS (High-Performance Liquid Chromatography coupled to Mass Spectrometry) workflow.[1] We demonstrate why LC-MS is the mandatory protocol for validating flg22 used in quantitative signaling assays.

Comparative Analysis: HPLC-UV vs. HPLC-MS vs. MALDI-TOF[1]

The following table summarizes the capabilities of the three dominant quality control methods for synthetic peptides.

FeatureHPLC-UV (214 nm) MALDI-TOF MS HPLC-MS (ESI-Q/TOF or Triple Quad)
Primary Detection Peptide bond absorption (non-specific)Mass-to-charge (m/z) of crystallized ionsRetention time + Mass-to-charge (m/z)
Quantitation Excellent (Area Under Curve)Poor (Spot heterogeneity)Excellent (with UV trace or stable isotope standards)
Impurity ID Low. cannot ID co-eluting peaks.[1]Medium. Identifies mass, but no separation of isomers.High. Separates and identifies co-eluting species.
Deletion Detection Misses deletions if they co-elute.Detects mass shift, but hard to quantify relative % without LC.Superior. Resolves "n-1" deletions and quantifies them.
Blind Spots Co-eluting salts, non-chromophoric contaminants.Suppression effects; Matrix interference in low mass range.Ion suppression (mitigated by proper mobile phase).[1]
Verdict for flg22 Insufficient for critical bioassays.Screening only. Good for quick mass check.Gold Standard for confirming sequence integrity.

Deep Dive: The HPLC-MS "Gold Standard" Workflow

To rigorously confirm flg22 purity, we must address the specific chemical vulnerabilities of its sequence: QRLSTGSRINSAKDDAAGLQIA.

Critical Impurity Profiles for flg22
  • N-Terminal Pyroglutamate (pE): The N-terminal Glutamine (Q) spontaneously cyclizes to Pyroglutamate, resulting in a mass loss of -17 Da .[1] This is often co-eluting in UV but distinct in MS.

  • Aspartimide Formation: The Asp-Asp (DD) motif at positions 14-15 is prone to aspartimide formation during synthesis (dehydration, -18 Da ), which can further hydrolyze into beta-aspartyl peptides (isomers).[1]

  • Truncations (n-1): "Deletion sequences" where one amino acid is missed during solid-phase synthesis. These often have retention times very similar to the full-length product.

The Mobile Phase Dilemma: TFA vs. Formic Acid[2]
  • TFA (Trifluoroacetic Acid): The historic standard for peptide HPLC.[1][2] It acts as an ion-pairing agent, masking positive charges to sharpen peaks. Problem: It causes severe signal suppression in MS (up to 90% signal loss).[1]

  • Formic Acid (FA): MS-friendly but provides weaker ion pairing, leading to broader peaks.[1][2]

  • The Solution: Use a high-quality surface-charged hybrid (CSH) C18 column or a column specifically designed for peptides (e.g., Agilent AdvanceBio or Waters BEH Peptide).[1] These allow the use of Formic Acid (0.1%) while maintaining sharp peak shape, giving you the best of both worlds: high sensitivity and high resolution.

Experimental Protocol: Validated flg22 LC-MS Workflow

Objective: Confirm identity (MW: 2272.5 Da) and purity (>95%) of synthetic flg22, ensuring no significant accumulation of pE-flg22 or deletion mutants.

A. Sample Preparation[3][4][5][6]
  • Solvent: Dissolve lyophilized flg22 in 5% Acetonitrile / 95% Water + 0.1% Formic Acid . Avoid 100% water initially to prevent adsorption to vial surfaces.

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 0.1 mg/mL for LC-MS injection.[1]

  • Vials: Use polypropylene vials (glass can bind hydrophobic peptides).[1]

B. LC-MS Instrument Parameters[1][3][4][7][8]
ParameterSettingRationale
Column C18 Peptide Column (2.1 x 100 mm, 1.7 µm)Small particles for high resolution of closely eluting impurities.[1]
Mobile Phase A Water + 0.1% Formic Acid (FA)MS-compatible proton source.[1]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (FA)Organic modifier.[1]
Gradient 5% B to 35% B over 20 minsShallow gradient (1.5% B/min) optimized for hydrophilic peptides like flg22.
Flow Rate 0.3 mL/minOptimal for electrospray ionization (ESI) efficiency.[1]
Column Temp 60°CHigh temp reduces viscosity and improves peptide mass transfer (sharper peaks).[1]
MS Mode ESI Positive, Scan m/z 500–2500flg22 is large; look for charge states [M+2H]²⁺, [M+3H]³⁺.
C. Data Interpretation (Self-Validating Step)
  • Extract Ion Chromatogram (EIC): Extract the theoretical m/z for flg22.

    • Monoisotopic Mass: ~2271.15 Da.

    • [M+2H]²⁺ = 1136.58 m/z [1]

    • [M+3H]³⁺ = 758.05 m/z [1]

  • Check for "Ghost" Peaks: Look at the UV trace (214 nm). If you see a peak that does not appear in the flg22 EIC, check the mass spectrum under that peak.

    • If Mass = 1128.0 m/z (z=2) -> This is Pyroglutamate flg22 (-17 Da / 2 = -8.5 m/z shift).[1]

    • If Mass = 1127.5 m/z (z=2) -> This is Aspartimide (-18 Da / 2 = -9 m/z shift).[1]

  • Purity Calculation: (Area of flg22 EIC peak) / (Total Area of all peptide-related peaks in UV trace) × 100.[1] Do not rely solely on MS area for quantitation as ionization efficiency varies between species.

Visualization: Pathways and Workflows

Diagram 1: The "Gold Standard" QC Workflow

This workflow illustrates the decision matrix for accepting or rejecting a peptide batch based on LC-MS data.

G Start Crude Synthetic flg22 Prep Prep HPLC Purification (Remove gross impurities) Start->Prep QC_Step QC Analysis: HPLC-MS (Formic Acid) Prep->QC_Step Decision Data Interpretation QC_Step->Decision Pass PASS: Target Mass Confirmed Purity >95% No pE/Aspartimide >1% Decision->Pass Criteria Met Fail_1 FAIL: Low Purity (Re-purify) Decision->Fail_1 <95% Purity Fail_2 FAIL: Wrong Mass/Modifications (Resynthesize) Decision->Fail_2 Mass Shift (-17/-18 Da) Bioassay Release for Bioassay (ROS Burst / MAPK) Pass->Bioassay Fail_1->Prep Recycle

Caption: Figure 1. Decision matrix for flg22 quality control. LC-MS provides the specific "Mass Shift" data required to distinguish salvageable impure fractions from chemically modified failures.

Diagram 2: Biological Impact of Impurities

Why does this matter? This diagram shows how impurities interfere with the FLS2 signaling pathway.

G flg22 Pure flg22 FLS2 FLS2 Receptor (Plasma Membrane) flg22->FLS2 High Affinity Impurity Impurity (Truncated/Modified) Impurity->FLS2 Competition / Low Affinity NoComplex Inactive/Weak Complex Impurity->NoComplex Blocks BAK1? Complex Active Signaling Complex FLS2->Complex + BAK1 BAK1 BAK1 Co-receptor ROS ROS Burst (RbohD Activation) Complex->ROS Strong Signal NoROS Reduced/Null Response NoComplex->NoROS

Caption: Figure 2. Mechanism of interference. Impurities may bind FLS2 without recruiting BAK1, acting as competitive antagonists and dampening the ROS burst readout.

References

  • Agilent Technologies. (2020).[1] Analysis of a Synthetic Peptide and Its Impurities Using Mass Spectrometry Compatible Mobile Phases. Agilent Application Notes.[3][4] Link

  • Felix, G., et al. (1999).[5] Plants have a sensitive perception system for the most conserved domain of bacterial flagellin. The Plant Journal. Link[1]

  • Waters Corporation. (2017).[1][6] LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector. Waters Application Notes.[6] Link

  • Chinchilla, D., et al. (2006). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature. Link[1]

  • Vertex AI Search. (2025).[1] Synthesis of Flagellin 22 As a Probe for Plant Signaling. East Tennessee State University. Link

Sources

Comparative

Precision Immunogenomics: A Comparative Guide to flg22 Variant Specificity in Crop Species

Executive Summary: The "Canonical Trap" in Plant Immunity For decades, the 22-amino acid peptide flg22-Pa (derived from Pseudomonas aeruginosa) has served as the gold standard for eliciting Pattern-Triggered Immunity (PT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Canonical Trap" in Plant Immunity

For decades, the 22-amino acid peptide flg22-Pa (derived from Pseudomonas aeruginosa) has served as the gold standard for eliciting Pattern-Triggered Immunity (PTI). However, a "one size fits all" approach has led to widespread experimental artifacts.

The Problem: While Arabidopsis and Solanaceous crops (Tomato, Tobacco) recognize canonical flg22-Pa with high affinity, economically vital crops such as Grapevine (Vitis vinifera) and Rice (Oryza sativa) possess FLS2 receptors with divergent ligand-binding domains. Using flg22-Pa in these species often results in false negatives , leading researchers to incorrectly conclude that a genotype lacks immune competence.

The Solution: This guide delineates the cross-reactivity of flg22 variants (flg22-II, flg22-Xcc, flg22-At) across major crop families. It provides the mechanistic basis for receptor incompatibility and validated protocols to ensure experimental success.

Mechanistic Background: Epitope Drift and Receptor Compatibility

The activation of the FLS2 receptor is a two-step mechanical process. Specificity is determined not just by binding, but by the ability to recruit the co-receptor BAK1 .

  • Recognition (Address): The N- and C-termini of flg22 anchor the peptide into the FLS2 Leucine-Rich Repeat (LRR) solenoid.

  • Activation (Message): The central residues (Val-10 to Gly-18) and the C-terminus must create a molecular surface that recruits BAK1 (or SERK3).

Why Variants Fail:

  • Evasion: Pathogens like Xanthomonas campestris (flg22-Xcc) have evolved mutations in the central "message" region. These variants may still bind FLS2 but fail to recruit BAK1, preventing signaling (acting as antagonists).[1]

  • Divergence: Crops like Grapevine have FLS2 orthologs (VvFLS2) that structurally clash with the canonical flg22-Pa but accommodate the flg22-II variant (derived from Ralstonia or Agrobacterium).

Visualization: The FLS2 Activation Pathway

The following diagram illustrates the critical checkpoints where specific variants fail to induce signaling.

FLS2_Signaling cluster_failures Specificity Checkpoints Ligand flg22 Variant (Input) FLS2 FLS2 Receptor (LRR-RK) Ligand->FLS2 High Affinity Binding Fail1 Evasion: Ligand fails to bind FLS2 (e.g., Xoo in Rice) Ligand->Fail1 Complex FLS2-flg22-BAK1 Complex FLS2->Complex Recruits Co-Receptor BIK1 BIK1 Phosphorylation Complex->BIK1 Trans-phosphorylation Fail2 Antagonism: Binds FLS2 but blocks BAK1 (e.g., flg22-Rso in Arabidopsis) Complex->Fail2 RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Activates MAPK MAPK Cascade (MPK3/6) BIK1->MAPK Activates ROS ROS Burst (H2O2 Production) RBOHD->ROS Rapid Oxidative Burst GeneExp Defense Gene Expression MAPK->GeneExp Transcriptional Reprogramming

Caption: Signal transduction flow showing critical "Specificity Checkpoints" where variant mismatch leads to pathway failure.

Comparative Analysis: Selecting the Right Peptide

The following matrix synthesizes experimental data comparing the efficacy of canonical flg22 against specific variants in key crop species.

Table 1: Peptide Efficacy Matrix (EC50 & Response Intensity)
Host SpeciesCanonical flg22 (Pa/Ec)flg22-II (At/Rso)flg22-XccRecommended Peptide
Arabidopsis (A. thaliana)High Potency (EC50: ~0.1-1 nM)Inactive/Antagonist (Binds but no signal)Moderate (Reduced efficacy)flg22-Pa
Tomato (S. lycopersicum)High Potency (EC50: ~0.1 nM)Weak/Inactive Weak flg22-Pa
Grapevine (V. vinifera)Very Weak (Requires >10 µM)High Potency (EC50: ~1-10 nM)Weak flg22-II (At)
Rice (O. sativa)Moderate/Variable (Depends on cultivar)Weak Evasion (Often inactive)flg22-Pa or flg22-Aav
Soybean (G. max)Moderate Active (GmFLS2b specific)Unknown flg22-Pa + flg22-II
  • flg22-Pa: Pseudomonas aeruginosa (Canonical)[2][3][4][5]

  • flg22-II (At/Rso): Agrobacterium tumefaciens / Ralstonia solanacearum (Often sold as "flg22-II")

  • flg22-Xcc: Xanthomonas campestris pv.[6][7] campestris

  • flg22-Aav: Acidovorax avenae[8]

Critical Insight: In Grapevine , using canonical flg22-Pa at standard concentrations (100 nM) will yield no ROS burst. You must use flg22-II (derived from Agrobacterium or Ralstonia) to observe VvFLS2 activation [1].

Validated Experimental Protocols

To ensure data integrity, these protocols include "Self-Validation" steps to confirm the system is working.

Protocol A: Luminol-Based ROS Burst Assay (High-Throughput)

Best for: Rapid screening of ligand compatibility.

Reagents:

  • Luminol Solution: 17 mg/mL Luminol (Sigma A8511) in 100 mM KOH.

  • Peroxidase (HRP): 10 mg/mL (Sigma P6782).

  • Assay Buffer: ddH2O (Conductivity < 1 µS). Note: Buffers like MES can sometimes quench ROS; water is preferred for immediate burst.

Workflow:

  • Leaf Punching: Punch 4mm leaf discs from 4-5 week old plants.

  • Recovery (The Most Critical Step): Float discs on ddH2O in a white 96-well plate overnight (12-16 hours) at room temperature in dark/dim light.

    • Why? Punching causes a massive "wounding ROS burst." Without overnight recovery, the background will mask the flg22 signal.

  • Elicitation:

    • Remove water carefully.

    • Add 100 µL elicitor mix: 20 µM Luminol + 10 µg/mL HRP + flg22 Variant (100 nM final) .

  • Measurement: Immediately measure luminescence (RLU) every 2 minutes for 60 minutes using a microplate reader (e.g., Tecan/Biotek).

Self-Validation:

  • Positive Control: Always include a "wounding control" (fresh punch) or a known compatible elicitor (e.g., Chitin) to prove the tissue is viable.

  • Negative Control: Mock injection (water only) must show flatline RLU.

Protocol B: MAPK Phosphorylation Assay (Western Blot)

Best for: Confirming downstream signaling activation.

Workflow:

  • Treatment: Vacuum infiltrate leaf discs with 1 µM peptide for 15 minutes.

  • Extraction: Freeze in liquid nitrogen. Grind. Extract in buffer containing Phosphatase Inhibitors (Roche PhosSTOP is mandatory).

  • Blotting: Run SDS-PAGE. Transfer to Nitrocellulose.

  • Detection:

    • Primary Ab: Anti-pTEpY (Cell Signaling #4370). This detects phosphorylated MPK3, MPK4, and MPK6.

    • Loading Control: Anti-Actin or Coomassie stain.

Decision Logic for Peptide Selection

Use this logic flow to select the correct peptide for your specific crop research.

Peptide_Selection Start Select Host Species Solanaceae Solanaceae / Brassicaceae (Tomato, Arabidopsis, Canola) Start->Solanaceae Vitaceae Vitaceae (Grapevine) Start->Vitaceae Poaceae Poaceae (Rice, Maize) Start->Poaceae Fabaceae Fabaceae (Soybean) Start->Fabaceae Pep_Pa Use flg22-Pa (Canonical) Solanaceae->Pep_Pa High Sensitivity Pep_II Use flg22-II (Agrobacterium/Ralstonia) Vitaceae->Pep_II VvFLS2 Specificity Pep_Mix Use flg22-Pa OR flg22-Aav Poaceae->Pep_Mix Variable Recognition Pep_Gm Test Both: flg22-Pa & flg22-II Fabaceae->Pep_Gm Broad Recognition

Caption: Decision tree for selecting the immunogenetically compatible flg22 variant based on host family.

References

  • Trdá, L., et al. (2014). The grapevine flagellin receptor VvFLS2 differentially recognizes flagellin-derived epitopes from the endophytic growth-promoting bacterium Burkholderia phytofirmans and plant pathogenic bacteria. New Phytologist.

  • Chinchilla, D., et al. (2006). A flagellin-induced complex of the receptor FLS2 and BAK1 initiates plant defence. Nature.

  • Sun, Y., et al. (2013). Structural basis for flg22-induced activation of the Arabidopsis FLS2-BAK1 immune complex. Science.

  • Wei, Y., et al. (2020). Functional Analysis of Soybean FLS2 Isoforms Reveals Distinct Specificities for flg22 Variants. Molecular Plant-Microbe Interactions.

  • Katsuragi, Y., et al. (2015). Rice OsFLS2-mediated perception of bacterial flagellins is evaded by Xanthomonas oryzae pvs.[8] oryzae and oryzicola.[1][6][8] The Plant Cell.

Sources

Safety & Regulatory Compliance

Safety

Flagellin 22 (TFA) Proper Disposal Procedures

Executive Summary Flagellin 22 (flg22) is a synthetic 22-amino acid peptide derived from the N-terminus of bacterial flagellin.[1][2][3] It is a potent Pathogen-Associated Molecular Pattern (PAMP) that activates the inna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Flagellin 22 (flg22) is a synthetic 22-amino acid peptide derived from the N-terminus of bacterial flagellin.[1][2][3] It is a potent Pathogen-Associated Molecular Pattern (PAMP) that activates the innate immune system via Toll-like Receptor 5 (TLR5).[2]

While Safety Data Sheets (SDS) often classify flg22 as "non-hazardous" under GHS standards, prudent laboratory practice requires treating it as a bioactive contaminant. The "TFA" designation indicates the presence of Trifluoroacetate , a counter-ion from HPLC purification, which renders the peptide salt acidic.

Core Disposal Directive:

  • Solids (Lyophilized Powder): Dispose of as Hazardous Chemical Waste (due to high biological potency and TFA salt concentration).[2]

  • Liquids (Stock/Working Solutions): Chemically inactivate via Oxidative Chlorination (Bleach) before disposal to destroy the TLR5 recognition epitope.[2]

Risk Assessment & Scientific Rationale

To ensure safety and experimental integrity, we must decouple the chemical hazard from the biological activity.

The Chemical Hazard: Trifluoroacetate (TFA)

Synthetic peptides are typically delivered as TFA salts.[2][4]

  • Nature: Strong acid derivative (Trifluoroacetic acid).[2]

  • Risk: In lyophilized form, the TFA content can range from 10–40% by weight. It is corrosive to mucous membranes and skin.[5][6]

  • Interaction Warning: Mixing high concentrations of TFA salts directly with concentrated bleach can theoretically release chlorine gas, though this risk is minimal at the micromolar scales used for flg22.

The Biological Hazard: TLR5 Activation
  • Nature: Flg22 is an immunomodulator, not a pathogen. It cannot replicate.

  • Risk: Accidental exposure (inhalation of powder or needle stick) can trigger a potent inflammatory response.[2]

  • Persistence: Unlike large proteins, short peptides (22 amino acids) lack complex tertiary structures.[2] Autoclaving is often insufficient to destroy the primary sequence required for receptor binding. Chemical oxidation is required to modify the amino acid side chains (specifically Methionine and Tyrosine residues) to prevent TLR5 recognition.

Inactivation Protocols

Method A: Oxidative Chlorination (Recommended)

This method chemically alters the peptide structure, rendering it unrecognizable to the TLR5 receptor.

  • Reagent: 10% Sodium Hypochlorite (Household Bleach) or 1% Virkon-S.[2]

  • Mechanism: Oxidizes peptide bonds and specific amino acid side chains.

  • Protocol:

    • Add bleach to the liquid waste to achieve a final concentration of 10% (v/v) .[7]

    • Incubate for 30 minutes at room temperature.

    • Flush with copious water (if drain disposal is permitted by local EHS) or consolidate into liquid chemical waste.

Method B: Alkaline Hydrolysis (Alternative)

Useful if bleach is incompatible with other components in the waste stream.[2]

  • Reagent: 1N Sodium Hydroxide (NaOH).[2]

  • Mechanism: Hydrolyzes peptide bonds, breaking the sequence into constituent amino acids.

  • Protocol:

    • Adjust waste pH to >12 using NaOH.

    • Incubate for 1 hour .

    • Neutralize with HCl before disposal.

Step-by-Step Disposal Workflow

Scenario 1: Lyophilized Powder (Stock Vials)

Do not attempt to wash or empty vials down the drain.[2]

  • Cap Securely: Ensure the original vial is tightly closed.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc).

  • Labeling: Mark as "Solid Chemical Waste - Synthetic Peptide (TFA Salt)."

  • Disposal: Place in the lab's Solid Hazardous Waste drum for incineration.

Scenario 2: Liquid Waste (Cell Culture Media / Buffers)

For waste containing < 100 µM flg22.[2]

  • Collection: Collect waste in a dedicated beaker inside a fume hood.

  • Inactivation: Add bleach (Method A above).

  • Verification: Use pH strips to ensure the solution is basic (indicating active bleach) or neutral (if neutralizing).[2]

  • Disposal:

    • If Local EHS Permits: Pour down the sink with water running for 2 minutes.

    • If Restricted: Pour into the "Aqueous Chemical Waste" carboy.

Scenario 3: Contaminated Consumables (Tips, Tubes)[2]
  • Segregation: Do not place in regular trash.

  • Container: Use a rigid biohazard sharps container or a solid chemical waste bin.

  • Labeling: Label as "Peptide Contaminated Debris."

Visual Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal path based on the state of the matter.

DisposalFlow Start Waste Generated State Physical State? Start->State Solid Solid / Lyophilized (High Concentration) State->Solid Stock Vials Liquid Liquid Solution (Diluted / Media) State->Liquid Media/Buffers Consumable Tips / Tubes (Trace Amount) State->Consumable Pipette Tips TFA_Risk Risk: Corrosive TFA Salt Action: Do Not Open Solid->TFA_Risk Chem_Waste Solid Chemical Waste (Incineration) Solid->Chem_Waste Inactivation Chemical Inactivation (Add 10% Bleach, 30 min) Liquid->Inactivation Bio_Bin Biohazard / Sharps Bin Consumable->Bio_Bin Drain Sanitary Sewer (If EHS Permitted) Inactivation->Drain pH Neutralized Liq_Waste Aqueous Chemical Waste Inactivation->Liq_Waste Restricted

Caption: Decision matrix for flg22 disposal based on physical state and concentration.

Data Summary: Inactivation Efficacy

MethodTargetEfficacy on flg22Recommended?Notes
Autoclave (121°C) Tertiary StructureLow NoShort peptides are heat-stable; may remain bioactive.[2]
Bleach (10%) Peptide BondsHigh Yes Oxidizes critical residues; destroys epitope.[2]
Ethanol (70%) Lipid MembranesNone NoOnly effective against enveloped viruses/bacteria.[2]
NaOH (1N) Peptide BondsHigh AlternativeUse if bleach is chemically incompatible with waste.[2]

Emergency Spill Response

If dry powder is spilled:

  • Evacuate: Move away to avoid inhalation of dust.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 mask (if available).

  • Contain: Cover spill with paper towels dampened with 10% Bleach . Do not sweep dry dust (aerosol risk).[2]

  • Clean: Wipe area twice with bleach, then once with water.

References

  • National Institutes of Health (NIH). (2020).[2] Sanitizing agents for virus inactivation and disinfection.[8][9] Retrieved from [Link]

  • University of Utah EHS. (2024). Chemical Disinfectants and Oxidizing Agents Fact Sheet. Retrieved from [Link]

Sources

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